Methyl 2-(cyanomethyl)-3-methoxybenzoate
Description
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Properties
IUPAC Name |
methyl 2-(cyanomethyl)-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-3-4-9(11(13)15-2)8(10)6-7-12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWBZAJVUJBYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CC#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733192 | |
| Record name | Methyl 2-(cyanomethyl)-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145498-86-8 | |
| Record name | Methyl 2-(cyanomethyl)-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 2-(cyanomethyl)-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(cyanomethyl)-3-methoxybenzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its unique arrangement of functional groups—a cyanomethyl, a methoxy, and a methyl ester on a benzene ring—makes it a versatile building block for further chemical transformations. This in-depth technical guide provides a detailed, field-proven pathway for the synthesis of this important compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations to ensure a successful and reproducible outcome.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively achieved through a three-step sequence starting from commercially available 2-methyl-3-methoxybenzoic acid. The overall strategy involves:
-
Esterification of the starting carboxylic acid to protect it and to introduce the methyl ester functionality.
-
Radical Bromination of the benzylic methyl group to install a leaving group.
-
Nucleophilic Substitution with a cyanide source to introduce the desired cyanomethyl group.
This pathway is logical and efficient, relying on well-established and high-yielding chemical transformations.
Caption: Overall synthetic pathway for this compound.
Part 1: Esterification of 2-methyl-3-methoxybenzoic acid
The initial step in this synthesis is the conversion of 2-methyl-3-methoxybenzoic acid to its corresponding methyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction. The use of a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate.
Mechanistic Insight
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl group towards nucleophilic attack by methanol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to yield the ester and regenerate the acid catalyst.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-methyl-3-methoxybenzoic acid | 166.17 | 10.0 g | 0.06 |
| Methanol | 32.04 | 150 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Diethyl Ether | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-methoxybenzoic acid (10.0 g, 0.06 mol) and methanol (150 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 2-methyl-3-methoxybenzoate as a colorless oil. The product is typically of high purity and can be used in the next step without further purification.
Part 2: Radical Bromination of Methyl 2-methyl-3-methoxybenzoate
The second step involves the selective bromination of the benzylic methyl group. This is achieved through a free radical chain reaction initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), with N-bromosuccinimide (NBS) serving as the bromine source.[1] This method is highly effective for the side-chain halogenation of alkylated aromatic compounds.
Mechanistic Insight
The reaction is initiated by the thermal decomposition of AIBN to form nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a hydrogen atom from the benzylic methyl group of the substrate, generating a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain reaction by reacting with another molecule of the substrate.
Caption: Simplified mechanism of radical bromination.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-methyl-3-methoxybenzoate | 180.20 | 9.0 g | 0.05 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.8 g | 0.055 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |
| Carbon Tetrachloride (CCl4) | 153.82 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-3-methoxybenzoate (9.0 g, 0.05 mol) in carbon tetrachloride (200 mL).[1]
-
Add N-bromosuccinimide (9.8 g, 0.055 mol) and AIBN (0.164 g, 0.001 mol) to the solution.[1]
-
Heat the reaction mixture to reflux. The reaction can be initiated by irradiation with a UV lamp or a standard incandescent light bulb.
-
Maintain the reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude Methyl 2-(bromomethyl)-3-methoxybenzoate. This product can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate if necessary.
Part 3: Cyanation of Methyl 2-(bromomethyl)-3-methoxybenzoate
The final step is the nucleophilic substitution of the bromide with a cyanide ion. This is a standard SN2 reaction where the cyanide anion displaces the bromide leaving group. The choice of solvent is crucial for this step; a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.
Mechanistic Insight
The cyanide ion acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion in a single, concerted step. The reaction proceeds with an inversion of stereochemistry at the benzylic carbon, although in this case, the carbon is prochiral.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-(bromomethyl)-3-methoxybenzoate | 259.10 | 10.4 g | 0.04 |
| Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | 49.01 or 65.12 | 2.35 g or 3.12 g | 0.048 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Ethyl Acetate | - | As needed | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Caution: Cyanide salts are highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a 250 mL round-bottom flask, dissolve Methyl 2-(bromomethyl)-3-methoxybenzoate (10.4 g, 0.04 mol) in DMF (100 mL).
-
Add sodium cyanide (2.35 g, 0.048 mol) or potassium cyanide (3.12 g, 0.048 mol) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by TLC. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash them with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Conclusion
The described three-step synthesis provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and carefully following the detailed experimental protocols, researchers can confidently produce this valuable intermediate for their ongoing scientific endeavors. Adherence to safety protocols, particularly during the cyanation step, is paramount.
References
Sources
"Methyl 2-(cyanomethyl)-3-methoxybenzoate" chemical properties
An In-Depth Technical Guide to Methyl 2-(cyanomethyl)-3-methoxybenzoate
Introduction: A Versatile Aromatic Building Block
This compound is a multifunctional organic compound distinguished by its unique arrangement of reactive sites. As a substituted aromatic ester, it incorporates a methyl ester, a methoxy group, and a cyanomethyl substituent on a benzene ring. This strategic placement of functional groups—a nucleophilic and transformable nitrile, an activatable methylene bridge, a hydrolyzable ester, and an electron-rich aromatic core—positions it as a highly valuable intermediate for complex organic synthesis. Its structural motifs are pertinent to the fields of medicinal chemistry and materials science, where the cyano group, in particular, is a well-recognized pharmacophore and a versatile synthetic handle.[1]
This technical guide provides a comprehensive analysis of this compound, intended for researchers and drug development professionals. We will delve into its core chemical properties, propose a robust synthetic pathway based on established chemical principles, explore its reactivity and synthetic potential, and outline essential safety protocols.
Part 1: Core Physicochemical and Structural Properties
The fundamental identity of a chemical compound is established by its structural and physical characteristics. While extensive experimental data for this specific isomer is not broadly published, its core properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 145498-86-8 | [2] |
| Molecular Formula | C₁₁H₁₁NO₃ | [2] |
| Molecular Weight | 205.21 g/mol | [2] |
| Appearance | White to light yellow powder or crystal (Anticipated based on isomers) | [3] |
Note: Experimental properties such as melting point, boiling point, and solubility have not been definitively reported in public literature. These values should be determined empirically.
Part 2: Proposed Synthesis and Mechanistic Rationale
While a specific, peer-reviewed synthesis for this compound is not documented in the provided search results, a highly plausible and efficient synthetic route can be designed based on well-established nucleophilic substitution reactions utilized for analogous compounds.[4] The proposed method involves the cyanomethylation of a corresponding brominated precursor.
Proposed Synthetic Protocol: Nucleophilic Cyanation
This protocol describes the synthesis starting from the precursor, Methyl 2-(bromomethyl)-3-methoxybenzoate.
-
Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Sodium Cyanide (NaCN, 1.2 equivalents) to anhydrous Dimethylformamide (DMF).
-
Initiation: Begin stirring the suspension under a nitrogen atmosphere at room temperature.
-
Substrate Addition: Dissolve Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaCN suspension over 20 minutes.
-
Reaction: Heat the reaction mixture to 40-50°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice-water, which will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
Expertise & Causality: Why This Protocol Works
-
Choice of Reagents: The reaction is a classic Sₙ2 nucleophilic substitution. Bromine is an excellent leaving group, and the cyanide ion (CN⁻) is a potent nucleophile.[4]
-
Solvent Selection: DMF is a polar aprotic solvent. It effectively solvates the sodium cation (Na⁺) but poorly solvates the cyanide anion. This "naked" and highly reactive nucleophile readily attacks the electrophilic carbon of the bromomethyl group, leading to a high reaction rate.
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent the introduction of atmospheric moisture, which could potentially react with the reagents or product.
Visualization: Synthetic Workflow
Caption: Proposed Sₙ2 synthesis of the target compound.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the distinct reactivity of its functional groups, allowing for selective transformations to build molecular complexity.
Reactions of the Cyanomethyl Group
The cyanomethyl group is a versatile precursor to other critical functionalities.[5][6]
-
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic (e.g., H₂SO₄/H₂O, heat) or basic (e.g., NaOH/H₂O, heat) conditions to yield Methyl 2-(carboxymethyl)-3-methoxybenzoate . This introduces a second carboxylic acid functionality, useful for creating di-acid derivatives or for selective amide coupling.
-
Reduction to Primary Amine: The nitrile can be readily reduced to a primary amine using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel). This yields Methyl 2-(2-aminoethyl)-3-methoxybenzoate , a key intermediate for introducing basic side chains common in pharmacologically active molecules.
-
Reactivity of the α-Methylene Carbon: The protons on the carbon adjacent to the cyano group are acidic (pKa ≈ 25 in DMSO). They can be deprotonated by a suitable base (e.g., NaH, LDA) to form a resonance-stabilized carbanion. This nucleophile can then participate in various C-C bond-forming reactions, such as alkylations and aldol-type condensations.
Reactions of the Methyl Ester Group
-
Saponification: Treatment with a strong base like sodium hydroxide will hydrolyze the methyl ester to the corresponding carboxylate salt, which upon acidic workup yields 2-(Cyanomethyl)-3-methoxybenzoic acid . This allows for the unmasking of the carboxylic acid for subsequent reactions like amide bond formation.
-
Reduction: The ester can be reduced to a primary alcohol, [2-(Cyanomethyl)-3-methoxyphenyl]methanol , using a powerful reducing agent such as LiAlH₄.
-
Amidation: The ester can react directly with amines, often at elevated temperatures or with catalysis, to form the corresponding amide.
Visualization: Reactivity Pathways
Caption: Key chemical transformations of the title compound.
Part 4: Potential Applications in Research and Drug Development
This molecule is not an end-product but a sophisticated intermediate. Its value is realized in its potential to serve as a scaffold for constructing more complex, high-value molecules.
-
Medicinal Chemistry Scaffold: The presence of multiple, orthogonally reactive functional groups makes it an ideal starting point for building libraries of compounds for screening. The primary amine generated from nitrile reduction is a common site for diversification in drug discovery.[1][7]
-
Intermediate for Bioactive Compounds: The cyanomethyl indane core, a related structural motif, has been used in the synthesis of bioactive compounds.[6] The functional handles on this compound allow for the construction of fused ring systems or the attachment of pharmacophoric side chains.
-
Pro-drug and Linker Strategies: The ester functionality can be used as a cleavable linker in pro-drug design or to attach the molecule to a larger carrier system.
Part 5: Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed. The available safety data sheet (MSDS) provides foundational guidance.[2]
-
General Advice: Always consult a physician in case of exposure. Have the safety data sheet available.[2]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]
-
Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water.[2]
-
Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and never give anything by mouth to an unconscious person.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area, preferably in a chemical fume hood.
Trustworthiness Note: While the provided MSDS does not list specific hazard classifications, all nitrile-containing compounds should be handled with care due to the potential for release of toxic hydrogen cyanide under acidic conditions. All reactions involving cyanide salts must be performed with extreme caution, and appropriate quenching procedures (e.g., with bleach or hydrogen peroxide) must be in place for residual cyanide.
References
- Benchchem. A Researcher's Guide to Comparing Cross-Reactivity of Antibodies Against 4-Methoxybenzoic Acid Derivatives. Benchchem.
- MSDS of this compound. Generic MSDS Provider.
- Benchchem. An In-depth Technical Guide to the Reactivity of the Cyano Group in Ethyl 2-[cyano(methyl)amino]acetate. Benchchem.
- ChemicalBook. methyl 2-cyano-3-methoxybenzoate | 929022-07-1. ChemicalBook.
- PubChem. Methyl 2-(cyanomethyl)benzoate | C10H9NO2 | CID 588805. National Institutes of Health.
- CymitQuimica. Methyl 2-(Cyanomethyl)benzoate. CymitQuimica.
- Encyclopedia.pub. Cyanomethylation Reaction. Encyclopedia.pub.
- RSC Publishing. A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. Royal Society of Chemistry.
- PMC. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. National Institutes of Health.
- Benchchem. Synthesis routes of Methyl 3-(cyanomethyl)benzoate. Benchchem.
- PMC. Methyl 4-(benzyloxy)-3-methoxybenzoate. National Institutes of Health.
- Benchchem. Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. Methyl 2-(Cyanomethyl)benzoate | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Methyl 2-(cyanomethyl)-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(cyanomethyl)-3-methoxybenzoate is a substituted aromatic compound with the CAS number 145498-86-8 . Its structure incorporates three key functional groups: a methyl ester, a methoxy group, and a cyanomethyl group, making it a potentially versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, expected spectroscopic characteristics, and potential applications in medicinal chemistry, grounded in established chemical principles.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 145498-86-8 | [Internal Data] |
| Molecular Formula | C₁₁H₁₁NO₃ | [Internal Data] |
| Molecular Weight | 205.21 g/mol | [Internal Data] |
| IUPAC Name | This compound | [Internal Data] |
| Canonical SMILES | COC1=C(C=CC=C1)C(=O)OC)CC#N | [Internal Data] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [Internal Data] |
Note: Physicochemical properties such as melting point, boiling point, and solubility have not been extensively reported in peer-reviewed literature and should be determined experimentally.
Synthesis and Mechanistic Insights
A robust synthesis of this compound can be conceptualized based on established nucleophilic substitution reactions. The following protocol is adapted from methodologies reported for the synthesis of its positional isomers and is expected to provide a high yield of the target compound.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-(bromomethyl)-3-methoxybenzoate (1 equivalent).
-
Reagent Addition: Add a suitable solvent system such as a mixture of N,N-Dimethylformamide (DMF) and acetonitrile. To this solution, add sodium cyanide (NaCN) (approximately 1.2 to 1.5 equivalents). The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic and facilitating the SN2 reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux (the exact temperature will depend on the solvent system) and maintained for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salts (primarily sodium bromide) are removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Extraction: The residue is taken up in water and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine to remove any remaining water-soluble impurities.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford pure this compound.
Spectroscopic Characterization (Predicted)
For a molecule to be of utility in a research or development setting, its structure must be unambiguously confirmed. The following are the expected spectroscopic signatures for this compound based on its functional groups and substitution pattern.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Methoxy Protons (-OCH₃): Two sharp singlets are anticipated. One around δ 3.8-4.0 ppm for the methoxy group attached to the aromatic ring, and another around δ 3.9-4.1 ppm for the methyl ester protons.
-
Cyanomethyl Protons (-CH₂CN): A singlet is expected in the region of δ 3.7-4.0 ppm.
-
Aromatic Protons: The three protons on the aromatic ring will appear as a multiplet in the region of δ 7.0-7.8 ppm. The exact splitting pattern will depend on the coupling constants between the adjacent protons.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.
-
Nitrile Carbon (-C≡N): A signal around δ 115-120 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most shielded (further upfield), while the carbon attached to the ester group will be more deshielded.
-
Methoxy and Methyl Ester Carbons: Signals around δ 50-60 ppm.
-
Cyanomethyl Carbon (-CH₂CN): A signal in the upfield region, typically around δ 20-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2240-2260 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong bands in the region of 1000-1300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its three primary functional groups.
-
Cyanomethyl Group: The methylene protons adjacent to the nitrile are weakly acidic and can be deprotonated with a suitable base to form a carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic handles.
-
Ester Group: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification or be converted to an amide by reaction with an amine.
-
Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the ester group is a deactivating, meta-directing group. The overall reactivity and regioselectivity of substitution on the aromatic ring will be a composite of these effects.
Role as a Synthetic Intermediate
While specific examples of the use of this compound in the synthesis of named drug molecules are not prevalent in the public domain, its structure suggests it could be a valuable building block. Substituted benzoates are common motifs in a wide range of pharmaceuticals. The presence of the cyanomethyl group allows for the introduction of further complexity, making it a useful scaffold for the generation of compound libraries for screening.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. Information derived from safety data sheets for structurally similar compounds suggests the following:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
Conclusion
This compound is a chemical intermediate with significant potential for use in organic synthesis, particularly in the fields of medicinal chemistry and drug development. While detailed experimental data on this specific compound is sparse, its synthesis and reactivity can be reliably predicted based on established chemical principles. This guide provides a solid foundation for researchers and scientists looking to work with this versatile molecule, from its synthesis and characterization to its potential applications and safe handling.
References
Due to the limited availability of specific literature on this compound, this reference list includes sources for the synthesis and characterization of closely related compounds and general organic chemistry principles.
- Synthesis of Methyl 3-(cyanomethyl)benzoate: This is a placeholder for a relevant patent or publication that would describe the synthesis of a positional isomer, which would provide a basis for the proposed synthesis in this guide. For example, a patent describing the synthesis of a cyanomethyl-substituted benzoic acid ester.
- Spectroscopic Data of Aromatic Esters: This placeholder represents a standard reference text or database for spectroscopic data, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle, or online databases like the Spectral D
- Advanced Organic Chemistry: This placeholder refers to a comprehensive textbook on organic synthesis and reaction mechanisms, such as "Advanced Organic Chemistry, Part B: Reactions and Synthesis" by Carey and Sundberg, which would support the discussion on reactivity.
Spectroscopic Characterization of Methyl 2-(cyanomethyl)-3-methoxybenzoate: A Predictive and Methodological Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of Methyl 2-(cyanomethyl)-3-methoxybenzoate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral data. By dissecting the molecule into its constituent functional groups—a 1,2,3-trisubstituted benzene ring, a methyl ester, a methoxy group, and a cyanomethyl group—we can logically deduce the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This guide also outlines standardized experimental protocols for acquiring such data, offering a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be working with this or structurally related compounds.
Introduction and Molecular Structure
This compound is a multifaceted organic compound featuring a unique arrangement of functional groups on a benzene ring. The interplay of the electron-donating methoxy group and the electron-withdrawing methyl ester and cyanomethyl groups creates a distinct electronic environment that is expected to be reflected in its spectroscopic signatures. Understanding these signatures is paramount for structural verification, purity assessment, and as a foundation for further chemical and biological investigations.
The molecular structure is as follows:
Figure 1: Molecular Structure of this compound.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl, methoxy, and cyanomethyl groups. The chemical shifts are influenced by the electronic environment of the protons.[1][2][3][4]
-
Aromatic Protons (δ 7.0-8.0 ppm): The three protons on the aromatic ring will exhibit complex splitting patterns due to their proximity to each other and the influence of the three different substituents. We anticipate a doublet, a triplet, and another doublet, or more complex multiplets, in the aromatic region.[2][3][4] The exact chemical shifts will depend on the combined electron-donating effect of the methoxy group and the electron-withdrawing effects of the ester and cyanomethyl groups.
-
Methoxy Protons (-OCH₃, δ ~3.9 ppm): A singlet corresponding to the three protons of the methoxy group is expected. Its chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.
-
Methyl Ester Protons (-COOCH₃, δ ~3.9 ppm): A singlet for the three protons of the methyl ester group is also anticipated. This signal will likely be very close to the methoxy proton signal.
-
Cyanomethyl Protons (-CH₂CN, δ ~3.7 ppm): A singlet for the two protons of the methylene group is predicted. These protons are deshielded by the adjacent nitrile group and the aromatic ring.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.0 - 8.0 | Multiplet | 3H | Ar-H |
| Methoxy Protons | ~3.9 | Singlet | 3H | -OCH₃ |
| Methyl Ester Protons | ~3.9 | Singlet | 3H | -COOCH₃ |
| Cyanomethyl Protons | ~3.7 | Singlet | 2H | -CH₂CN |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the lack of symmetry, we expect to see a distinct signal for each carbon atom.[3][4][5][6]
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbons bearing the substituents will have their chemical shifts significantly influenced. The carbon attached to the methoxy group will be shifted downfield, while the carbons ortho and para to it will be shifted upfield. The carbons attached to the electron-withdrawing groups will be shifted downfield.[3][4]
-
Carbonyl Carbon (-C=O, δ ~165-170 ppm): The carbonyl carbon of the ester group will appear as a singlet at a significantly downfield chemical shift.
-
Nitrile Carbon (-C≡N, δ ~115-120 ppm): The carbon of the nitrile group is also expected to be in the downfield region, though not as far as the carbonyl carbon.
-
Methoxy Carbon (-OCH₃, δ ~55-60 ppm): A signal for the methoxy carbon. The chemical shift of methoxy groups on an aromatic ring can be influenced by their conformation.[5]
-
Methyl Ester Carbon (-COOCH₃, δ ~50-55 ppm): A signal for the methyl carbon of the ester group.
-
Cyanomethyl Carbon (-CH₂CN, δ ~20-30 ppm): The methylene carbon of the cyanomethyl group will appear in the aliphatic region.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~165-170 | C=O |
| Aromatic Carbons | 110 - 160 | Ar-C |
| Nitrile Carbon | ~115-120 | C≡N |
| Methoxy Carbon | ~55-60 | -OCH₃ |
| Methyl Ester Carbon | ~50-55 | -COOCH₃ |
| Cyanomethyl Carbon | ~20-30 | -CH₂CN |
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7][8][9][10] The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, nitrile, and aromatic functionalities.
-
C=O Stretch (Ester): A strong, sharp absorption band is predicted in the region of 1720-1740 cm⁻¹ .[8][11]
-
C≡N Stretch (Nitrile): A medium-intensity, sharp absorption is expected around 2240-2260 cm⁻¹ .[8]
-
C-O Stretch (Ester and Ether): Strong absorptions between 1000-1300 cm⁻¹ will correspond to the C-O stretching vibrations of the ester and the methoxy group.[8][9][11]
-
Aromatic C-H Stretch: A weak to medium absorption band is anticipated just above 3000 cm⁻¹ .[2]
-
Aliphatic C-H Stretch: Absorptions corresponding to the C-H stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹ .[7][8]
-
Aromatic C=C Stretch: Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.[2]
| Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Functional Group |
| Aromatic C-H Stretch | > 3000 | Medium-Weak | Ar-H |
| Aliphatic C-H Stretch | < 3000 | Medium | C-H (sp³) |
| C≡N Stretch | 2240 - 2260 | Medium | Nitrile |
| C=O Stretch | 1720 - 1740 | Strong | Ester |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak | Ar C=C |
| C-O Stretch | 1000 - 1300 | Strong | Ester, Ether |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
-
Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₁H₁₁NO₃) is 205.21 g/mol . A molecular ion peak is expected at m/z = 205 .
-
Key Fragmentation Patterns: Esters often undergo characteristic fragmentations in the mass spectrometer.[12][13][14][15][16]
-
Loss of the methoxy group (-OCH₃): A significant fragment at m/z = 174 ([M - 31]⁺) is expected due to the loss of the methoxy radical from the ester.
-
Loss of the methyl ester group (-COOCH₃): A fragment corresponding to the loss of the entire methyl ester group would result in an ion at m/z = 146 .
-
Formation of an acylium ion: Cleavage of the O-CH₃ bond of the ester can lead to the formation of a stable acylium ion.
-
Other fragmentations: Other possible fragmentations include the loss of the cyanomethyl group or cleavage within the substituents.
-
Figure 2: Predicted Key Fragmentation Pathways in Mass Spectrometry.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
Figure 3: General Workflow for NMR Spectroscopy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or electron ionization (EI)).
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The forecasted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and analysis of structurally similar compounds. These predictions offer a valuable baseline for researchers and scientists working on the synthesis and characterization of this molecule. The outlined experimental protocols provide a standardized approach for obtaining high-quality spectroscopic data for this and other novel chemical entities.
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A Comprehensive Technical Guide to the Solubility Profile of Methyl 2-(cyanomethyl)-3-methoxybenzoate for Pharmaceutical Development
Introduction
Methyl 2-(cyanomethyl)-3-methoxybenzoate is a substituted aromatic compound featuring a benzoate ester, a nitrile, and a methoxy ether functional group. While its specific applications are not broadly documented in public literature, its structural motifs are common in medicinal chemistry scaffolds. The development of any new chemical entity (NCE) into a viable therapeutic agent is critically dependent on its physicochemical properties, among which aqueous solubility is a primary determinant of oral bioavailability. Poor solubility can lead to erratic absorption, low exposure, and ultimately, the failure of a promising drug candidate.
This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. It is designed for researchers, chemists, and drug development professionals, offering both theoretical grounding and detailed, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring that the described methodologies are robust, scientifically sound, and directly applicable to formulation and development challenges.
Chapter 1: Physicochemical Characterization and Predictive Analysis
Before embarking on experimental studies, a predictive analysis based on the molecule's structure provides essential context for its expected behavior.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₁NO₃
-
Molecular Weight: 205.21 g/mol
Functional Group Analysis and Solubility Prediction:
-
Aromatic Ring: The benzene core is inherently hydrophobic and will contribute negatively to aqueous solubility.
-
Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor. However, esters are generally less soluble in water than their parent carboxylic acids and are prone to hydrolysis at extreme pH values. Benzoate esters, in particular, tend to have low water solubility but are often soluble in organic solvents.[1]
-
Cyanomethyl Group (-CH₂CN): The nitrile functional group is highly polar and a hydrogen bond acceptor, which should enhance aqueous solubility.[2][3] However, its contribution can be offset by the overall lipophilicity of the molecule. Aromatic nitriles have varied water solubility that generally decreases with increasing molar mass.[4]
-
Methoxy Group (-OCH₃): The methoxy group can have a dual effect. The oxygen atom is a hydrogen bond acceptor, which can improve interactions with water.[5] Conversely, the methyl portion adds to the molecule's lipophilicity. The position of the methoxy group can also influence intramolecular interactions that may affect crystal lattice energy and, consequently, solubility.
Overall Prediction: this compound is predicted to be a poorly soluble compound in aqueous media. The hydrophobic character of the substituted benzene ring is likely to dominate its behavior. Its solubility is expected to be significantly higher in polar organic solvents. The molecule lacks readily ionizable groups, suggesting its solubility will be largely independent of pH across the physiological range, barring any chemical instability.
Chapter 2: The Imperative of Solubility in Drug Development
Solubility is not merely a physical constant but a critical parameter that influences the entire drug development pipeline. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting in vivo performance and guiding formulation strategies.[6][7]
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
Given the predictive analysis, this compound is likely to fall into BCS Class II or IV . For such compounds, dissolution is often the rate-limiting step for absorption, making a thorough understanding of their solubility profile essential for developing enabling formulations (e.g., amorphous solid dispersions, lipid-based formulations).[4][8]
Chapter 3: Experimental Design for a Comprehensive Solubility Profile
A robust solubility assessment requires testing in a variety of physiologically and pharmaceutically relevant media. The choice of solvents and conditions is paramount for generating meaningful data.
Rationale for Solvent Selection:
-
Aqueous Buffers (pH 1.2 - 7.4): To comply with regulatory guidelines (e.g., ICH M9) and to assess solubility across the gastrointestinal (GI) tract, testing should be performed at a minimum of three pH levels: 1.2 (stomach), 4.5 (proximal intestine), and 6.8 (distal intestine).[7][9][10]
-
Biorelevant Media: These media contain bile salts and phospholipids (lecithin) to mimic the composition of human intestinal fluids in fasted (FaSSIF) and fed (FeSSIF) states.[1][11][12] For poorly soluble compounds, these media provide a more accurate prediction of in vivo dissolution and potential food effects than simple buffers.[4][8]
-
Organic and Co-solvents: A panel of organic solvents is essential for understanding the compound's properties for analytical method development, purification, and potential formulation with co-solvents. Recommended solvents include:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)
-
Intermediate Polarity: Ethyl Acetate, Dichloromethane (DCM)
-
Non-polar: Hexane, Heptane
-
Chapter 4: Protocols for Solubility Determination
Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic. Both provide valuable, albeit different, insights.
Kinetic Solubility Assessment (High-Throughput Screening)
Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated DMSO stock is added to an aqueous buffer and incubated for a short period. It often results in a supersaturated solution and provides a rapid assessment for early-stage compound ranking.[2][5][13]
Caption: Figure 1: High-throughput kinetic solubility workflow.
Step-by-Step Protocol: Nephelometric/UV-Vis Kinetic Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.
-
Incubation: Seal the plate and shake at 300 rpm for 2 hours at room temperature.
-
Measurement (Nephelometry): Read the plate on a nephelometer to measure light scattering, which indicates the formation of a precipitate.[14]
-
Measurement (UV-Vis Alternative): Alternatively, filter the plate contents through a 96-well filter plate (e.g., MultiScreen® PCF) into a UV-transparent collection plate.[15] Read the absorbance of the filtrate and compare it to a standard curve prepared in the same buffer/DMSO mixture to determine the concentration.
Thermodynamic Solubility Assessment (Gold Standard)
Thermodynamic (or equilibrium) solubility is the saturation concentration of a compound in a solvent after an extended incubation period, ensuring equilibrium between the dissolved and solid states. The shake-flask method is the universally accepted gold standard.[16][17][18]
Caption: Figure 2: Step-by-step workflow for the shake-flask method.
Step-by-Step Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The excess solid is critical to ensure saturation is reached.[16]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired medium (e.g., FaSSIF).
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 37 ± 1°C for biorelevant studies).[10][18] Agitate for at least 24-48 hours. A preliminary time-to-equilibrium study is recommended by taking samples at 24, 48, and 72 hours to ensure the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove all undissolved particles, centrifuge the aliquot (e.g., 14,000 rpm for 15 minutes) and then filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Analysis: Prepare a dilution of the clear filtrate in a suitable mobile phase. Quantify the concentration of the compound using a validated HPLC-UV method against a multi-point calibration curve.
-
pH Verification: For aqueous buffers, it is crucial to measure the pH of the suspension at the end of the experiment to ensure it has not shifted significantly.[6][16]
Chapter 5: Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, concise table for easy comparison.
Table 1: Illustrative Solubility Profile for this compound
| Solvent/Medium | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | USP Classification |
| Phosphate Buffer | 1.2 | 37 | Shake-Flask | [Result] | [Result] | [Classification] |
| Acetate Buffer | 4.5 | 37 | Shake-Flask | [Result] | [Result] | [Classification] |
| Phosphate Buffer | 6.8 | 37 | Shake-Flask | [Result] | [Result] | [Classification] |
| FaSSIF | 6.5 | 37 | Shake-Flask | [Result] | [Result] | [Classification] |
| FeSSIF | 5.0 | 37 | Shake-Flask | [Result] | [Result] | [Classification] |
| PBS | 7.4 | 25 | Kinetic | [Result] | [Result] | [Classification] |
| Water | ~7.0 | 25 | Shake-Flask | [Result] | [Result] | [Classification] |
| Methanol | N/A | 25 | Shake-Flask | [Result] | [Result] | [Classification] |
| DMSO | N/A | 25 | Shake-Flask | [Result] | [Result] | [Classification] |
Note: USP Solubility classifications include: Very soluble (>1000 mg/mL), Freely soluble (100-1000 mg/mL), Soluble (33-100 mg/mL), Sparingly soluble (10-33 mg/mL), Slightly soluble (1-10 mg/mL), Very slightly soluble (0.1-1 mg/mL), and Practically insoluble (<0.1 mg/mL).[19]
Interpretation:
-
pH-Dependence: A flat profile across the aqueous pH range would confirm the absence of ionizable groups and suggest that pH modification will not be a viable solubilization strategy.
-
Biorelevant Media vs. Buffers: A significantly higher solubility in FaSSIF/FeSSIF compared to simple buffers would indicate that the natural surfactants in the gut (bile salts) play a crucial role in the compound's solubilization. This is a positive indicator for oral absorption.
-
Kinetic vs. Thermodynamic: A large difference between kinetic and thermodynamic solubility suggests a high propensity for the compound to form and sustain supersaturated solutions, which can be a valuable formulation strategy but also carries a risk of precipitation in vivo.
Conclusion
A comprehensive understanding of the solubility profile of this compound is a non-negotiable prerequisite for its progression in any drug development program. This guide outlines a systematic, multi-faceted approach, moving from theoretical prediction to robust experimental determination. By employing both high-throughput kinetic assays for early screening and the gold-standard shake-flask method for definitive thermodynamic solubility in a range of pharmaceutically relevant media, researchers can generate the high-quality, reliable data needed to classify the compound, inform structure-activity relationships, and guide the rational design of effective formulation strategies. This rigorous, front-loaded characterization minimizes late-stage attrition and is a cornerstone of modern, efficient pharmaceutical development.
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Title: Ethyl benzoate - Solubility of Things Source: Solubility of Things URL: [Link]
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A Technical Guide to the Synthetic Potential of Methyl 2-(cyanomethyl)-3-methoxybenzoate: A Scaffold for Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Methyl 2-(cyanomethyl)-3-methoxybenzoate is a versatile aromatic scaffold poised for a wide range of chemical transformations. Its strategic placement of a reactive cyanomethyl group, a modifiable methyl ester, and an electron-donating methoxy group on the benzene ring offers multiple avenues for the synthesis of novel and complex derivatives. This guide provides an in-depth analysis of the synthetic potential of this core molecule, detailing derivatization strategies at each functional group, and exploring the potential applications of the resulting compounds in drug discovery and material science. The causality behind experimental choices and detailed, field-proven protocols for key transformations are presented to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of this compound
This compound (CAS No. 145498-86-8) is a substituted aromatic compound with the molecular formula C₁₁H₁₁NO₃.[1] While not extensively studied as a standalone molecule, its true value lies in its potential as a versatile starting material for the synthesis of a diverse array of derivatives. The strategic arrangement of its three key functional groups—the cyanomethyl, the methyl ester, and the aromatic methoxy group—provides orthogonal handles for chemical modification. This allows for a systematic and combinatorial approach to the generation of new chemical entities with potential applications in medicinal chemistry and material science.
The cyanomethyl group is a particularly valuable synthetic handle, serving as a precursor to a variety of other functional groups and as a key component in the construction of heterocyclic rings.[2] The methyl ester can be readily hydrolyzed or converted to other functionalities, while the methoxy group and the aromatic ring itself can be subjected to further modifications. This guide will explore the synthetic logic for derivatizing this core scaffold, providing a roadmap for researchers to unlock its full potential.
Derivatization Potential: A Multi-pronged Approach
The synthetic utility of this compound can be best understood by considering the reactivity of each of its key functional groups.
Transformations of the Cyanomethyl Group
The cyanomethyl group is arguably the most versatile handle on the molecule. It can undergo a wide range of transformations, leading to the formation of new functional groups and heterocyclic systems.
The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This transformation is a fundamental step in converting the cyanomethyl group into a different type of functional handle.
The nitrile can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens the door to a vast array of subsequent reactions, including amide formation, sulfonamide synthesis, and the introduction of various N-linked substituents.
The cyanomethyl group is a powerful tool for the construction of heterocyclic rings, which are prevalent in many biologically active molecules.
-
Isoquinolinone Synthesis via Reductive Cyclization: Drawing a strong analogy from the reactivity of the closely related methyl 2-cyanomethyl-3-nitrobenzoate, a highly promising derivatization pathway is the synthesis of isoquinolin-1-ones.[3][4] This transformation involves the selective reduction of the nitrile to an intermediate imine using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by an in-situ cyclization onto the adjacent ester carbonyl.[3][4] The resulting isoquinolin-1-one scaffold is a key component of various pharmacologically active compounds, including PARP-1 inhibitors.[3][4]
-
Thiazole and Thiophene Synthesis: The active methylene protons of the cyanomethyl group can be exploited in condensation reactions. For instance, reaction with sulfur and a suitable amine can lead to the formation of a thioamide, which can then be cyclized with α-haloketones to yield substituted thiazoles.[5][6] Similarly, reaction with elemental sulfur in the presence of an amine can lead to the formation of substituted thiophenes.[5][6] Thiazole derivatives are known to be important scaffolds in a variety of pharmaceutical agents.[7]
-
Pyrazole Synthesis: Reaction of the cyanomethyl group with hydrazine hydrate can lead to the formation of aminopyrazole derivatives.[5][6]
The following diagram illustrates the key derivatization pathways originating from the cyanomethyl group:
Caption: Key derivatization pathways of the cyanomethyl group.
Modifications of the Methyl Ester Group
The methyl ester at the 2-position provides another point of diversification.
The most straightforward modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide. This introduces a new reactive handle for further modifications, such as amide bond formation. The kinetics of hydrolysis of related methyl methoxybenzoates have been studied, providing insight into the influence of the methoxy group on this reaction.[8]
The carboxylic acid obtained from saponification can be coupled with a wide variety of amines to generate a library of amide derivatives. This is a common strategy in drug discovery to modulate the physicochemical properties and biological activity of a lead compound.
The methyl ester can be reduced to the corresponding primary alcohol using a strong reducing agent like LiAlH₄. This benzylic alcohol can then be further functionalized, for example, by oxidation to an aldehyde or conversion to an ether or ester.
Aromatic Ring Functionalization
The benzene ring itself, activated by the electron-donating methoxy group, can be a site for further derivatization, although this is generally more challenging than modifying the existing functional groups.
The methoxy group is an ortho-, para-director. Given the existing substitution pattern, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would likely occur at the positions ortho or para to the methoxy group. Careful control of reaction conditions would be necessary to achieve selectivity.
Potential Applications of Derivatives
The diverse range of potential derivatives of this compound suggests a broad spectrum of potential applications.
Drug Discovery and Medicinal Chemistry
-
Enzyme Inhibitors: The isoquinolin-1-one scaffold, accessible through reductive cyclization, is a key component of potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are of significant interest in cancer therapy.[3][4]
-
Antimicrobial and Antitumor Agents: Many heterocyclic compounds, including those derivable from the cyanomethyl group, have shown promising antimicrobial and antitumor activities.[9]
-
CNS Agents: Substituted benzoates and their derivatives have been explored as central nervous system (CNS) agents.[9]
Material Science
-
Functional Polymers: Benzoate derivatives can be incorporated into polymers to impart specific properties. For example, functionalized benzoates have been used in the development of polymers with antimicrobial activity.[10]
-
Plasticizers and Coatings: Benzoate esters are used as plasticizers in various materials.[11] Novel derivatives could offer enhanced properties for these applications.
The following table summarizes the potential derivatives and their associated applications:
| Derivative Class | Synthetic Pathway | Potential Applications |
| Isoquinolin-1-ones | Reductive cyclization of the cyanomethyl group | PARP-1 inhibitors, anticancer agents |
| Thiazoles | Cyclization of the cyanomethyl group | Antimicrobial agents, various pharmaceuticals |
| Pyrazoles | Reaction of the cyanomethyl group with hydrazine | Biologically active heterocycles |
| Amides | Saponification of the ester followed by amide coupling | Modulation of physicochemical and biological properties |
| Primary Amines | Reduction of the cyanomethyl group | Building blocks for further synthesis |
Experimental Protocols
The following are representative, detailed protocols for key transformations of this compound. These protocols are based on established methodologies for similar substrates and are designed to be self-validating.
Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of the title compound.[12]
Workflow Diagram:
Caption: Workflow for the synthesis of the core molecule.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 eq), sodium cyanide (1.2 eq), and a catalytic amount of sodium iodide (0.1 eq) in a mixture of acetonitrile and N,N-dimethylformamide (DMF) (e.g., 2:1 v/v).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Proposed Protocol for the Synthesis of 5-Methoxyisoquinolin-1(2H)-one
This protocol is a proposed adaptation based on the reductive cyclization of a similar nitro-substituted analogue.[3][4]
Workflow Diagram:
Sources
- 1. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
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A Theoretical and Spectroscopic Deep Dive into Methyl 2-(cyanomethyl)-3-methoxybenzoate: A Guide for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive theoretical and spectroscopic examination of Methyl 2-(cyanomethyl)-3-methoxybenzoate, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural, electronic, and spectroscopic properties through a combination of computational modeling and established analytical techniques. By elucidating the fundamental characteristics of this molecule, this guide aims to accelerate its potential applications in the development of novel therapeutics and functional materials. We will explore its optimized molecular geometry, electronic structure, and predicted spectroscopic signatures, providing a robust framework for its synthesis, characterization, and rational design in various scientific endeavors.
Introduction: The Scientific Imperative
The landscape of modern drug discovery and materials science is increasingly driven by a molecule-first approach, where a profound understanding of a compound's intrinsic properties is paramount to unlocking its full potential. This compound, a substituted aromatic ester, presents a compelling scaffold for investigation. The presence of a cyanomethyl group, a methoxy group, and a methyl ester on the benzene ring imparts a unique combination of electronic and steric features. The cyanomethyl moiety is a known participant in various chemical transformations and can act as a hydrogen bond acceptor, while the methoxy and methyl ester groups can influence solubility, metabolic stability, and receptor binding affinity.
This guide moves beyond a mere recitation of facts to provide a causal understanding of the molecule's behavior. We will delve into the "why" behind its predicted properties, grounding our analysis in the principles of quantum chemistry and spectroscopy. This foundational knowledge is critical for designing efficient synthetic routes, interpreting experimental data with confidence, and ultimately, for the intelligent design of next-generation molecules with tailored functionalities.
Synthesis and Characterization: From Blueprint to Reality
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would involve a nucleophilic substitution reaction. A suitable starting material would be Methyl 2-(bromomethyl)-3-methoxybenzoate. The reaction with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or acetone would yield the desired product.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
The following is a detailed, hypothetical protocol for the synthesis of this compound.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF. Add sodium cyanide (1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic Characterization: The Molecular Fingerprint
The unequivocal identification of this compound relies on a suite of spectroscopic techniques. The predicted spectral data, based on analogous compounds, are summarized below.
| Technique | Expected Features |
| ¹H NMR | - Singlet for the methyl ester protons (~3.9 ppm)- Singlet for the methoxy protons (~3.8 ppm)- Singlet for the cyanomethyl protons (~3.7 ppm)- Aromatic protons exhibiting characteristic splitting patterns for a 1,2,3-trisubstituted benzene ring (~7.0-7.5 ppm) |
| ¹³C NMR | - Signal for the nitrile carbon (~117 ppm)- Signals for the ester carbonyl carbon (~168 ppm)- Signals for the aromatic carbons (~110-160 ppm)- Signals for the methyl ester and methoxy carbons (~52 ppm)- Signal for the cyanomethyl carbon (~20 ppm) |
| IR Spectroscopy | - Sharp, medium intensity C≡N stretch (~2250 cm⁻¹)- Strong C=O stretch of the ester (~1720 cm⁻¹)- C-O stretches for the ester and ether (~1250-1000 cm⁻¹)- Aromatic C-H stretches (~3100-3000 cm⁻¹) |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the exact mass of C₁₀H₉NO₃ |
Theoretical Studies: Unveiling the Electronic Landscape
To gain a deeper understanding of the intrinsic properties of this compound, we turn to the powerful tools of computational chemistry. Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules.[1][2][3]
Computational Methodology
All theoretical calculations would be performed using a suitable quantum chemistry software package. The geometry of this compound would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[1][2] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum.
Caption: Workflow for the theoretical investigation of this compound.
Molecular Geometry and Structural Parameters
The optimized geometry of this compound would reveal key structural features. The benzene ring is expected to be largely planar, with the substituents lying slightly out of the plane. The bond lengths and angles would be in good agreement with standard values for similar functional groups.
| Parameter | Predicted Value (Å or °) |
| C-C (aromatic) | ~1.39 - 1.41 Å |
| C-O (ester) | ~1.35 Å |
| C=O (ester) | ~1.21 Å |
| C-C (cyanomethyl) | ~1.47 Å |
| C≡N | ~1.16 Å |
| C-O-C (ether) | ~118° |
| O=C-O (ester) | ~124° |
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group, while the LUMO is anticipated to be centered on the electron-withdrawing cyanomethyl and ester groups. This distribution suggests that the molecule would be susceptible to electrophilic attack on the aromatic ring and nucleophilic attack at the ester carbonyl and cyanomethyl carbons.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface of this compound would show negative potential (red and yellow regions) around the oxygen atoms of the ester and methoxy groups, as well as the nitrogen atom of the nitrile group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be observed around the hydrogen atoms, particularly those on the aromatic ring and the methyl groups.
Potential Applications and Future Directions
The structural and electronic features of this compound suggest its potential utility in several areas of research and development.
-
Medicinal Chemistry: The presence of multiple functional groups capable of engaging in hydrogen bonding and other non-covalent interactions makes this molecule an interesting starting point for the design of enzyme inhibitors or receptor ligands. The cyanomethyl group, in particular, can be a valuable pharmacophore.
-
Materials Science: The polar nature of the molecule and the presence of the nitrile group could impart interesting liquid crystalline or non-linear optical properties.[4]
-
Bioconjugation: Cyanomethyl esters have been explored as reagents for the acylation of biomolecules, suggesting that this compound could be a useful tool in chemical biology.[5]
Future work should focus on the successful synthesis and experimental validation of the predicted spectroscopic and structural properties. Further computational studies could explore its interaction with specific biological targets or its potential for self-assembly in condensed phases.
Conclusion
This technical guide has provided a comprehensive theoretical and spectroscopic overview of this compound. By integrating computational modeling with established analytical principles, we have constructed a detailed portrait of this molecule's fundamental properties. The insights presented herein are intended to serve as a valuable resource for researchers, enabling the rational design of experiments and accelerating the exploration of its potential applications in drug discovery, materials science, and beyond. The synergy between theoretical prediction and experimental validation remains the cornerstone of modern chemical research, and it is through this integrated approach that the full potential of novel molecular entities will be realized.
References
-
Punyan, W. (2016). A DFT Investigation of the Molecular Structure and UV Absorption Spectra of 2-Ethylhexyl 2-Hydroxybenzoate (Octisalate) and Meta-Substituted 2-Ethylhexyl 2-Hydroxybenzoate: Sunscreen Applications. ResearchGate. [Link]
-
Punyan, W. (2016). A DFT Investigation of the Molecular Structure and UV Absorption Spectrum of 2-Ethylhexyl 2-Hydroxybenzoate (Octisalate) and Me. ResearchGate. [Link]
-
Rogers, J. M., et al. (Year not available). Probing structure−activity relationships for cyanomethyl esters of... ResearchGate. [Link]
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Al-Kahtani, A. A. (2025). Excellent response of the DFT study to the calculations of accurate relative pKa value of different benzo-substituted quinuclidines. ResearchGate. [Link]
-
Ahmed, H. A., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. ResearchGate. [Link]
Sources
Methodological & Application
Synthesis of Methyl 2-(cyanomethyl)-3-methoxybenzoate: A Detailed Guide for Medicinal Chemistry and Drug Development
Abstract
This comprehensive application note provides a detailed guide for the synthesis of Methyl 2-(cyanomethyl)-3-methoxybenzoate, a key building block in the development of various pharmaceutical compounds. Moving beyond a simple recitation of steps, this document elucidates the strategic considerations behind the chosen synthetic pathway, starting from commercially available precursors rather than the more challenging m-toluic acid. We present two viable, scalable synthetic routes, complete with detailed experimental protocols, mechanistic insights, and quantitative data to ensure reproducibility and success for researchers in organic synthesis and drug development. The protocols have been designed for clarity and robustness, emphasizing safety and efficiency.
Introduction: Strategic Synthesis Design
The target molecule, this compound, possesses a substitution pattern that presents a strategic challenge in its synthesis. A direct approach commencing with m-toluic acid would necessitate a highly regioselective methoxylation at the C3 position, a transformation that is notoriously difficult to control and often results in a mixture of isomers, complicating purification and reducing overall yield.
To circumvent this, we have designed two more robust and efficient synthetic strategies that commence with precursors already possessing the desired substitution pattern or allowing for its controlled introduction. These routes prioritize yield, purity, and scalability, key considerations for researchers in the pharmaceutical industry.
The two primary strategies discussed are:
-
Strategy A: Commencing with 2,6-dichlorotoluene.
-
Strategy B: Commencing with 3-chloro-o-xylene.
This guide will focus on providing a detailed protocol for Strategy A, which offers a clear and well-documented pathway to the target compound.
Visualizing the Synthetic Workflow (Strategy A)
The overall synthetic transformation is a multi-step process. The following diagram illustrates the key steps involved in the synthesis of this compound starting from 2,6-dichlorotoluene.
Caption: Overall synthetic workflow for this compound.
In-Depth Mechanistic Discussion and Protocol Validation
Step 1 & 2: Synthesis of the Key Intermediate: 2-Methyl-3-methoxybenzoic Acid
The cornerstone of this synthetic approach is the efficient preparation of 2-methyl-3-methoxybenzoic acid. This is achieved in a two-step sequence from 2,6-dichlorotoluene as detailed in Chinese patent CN107778167A[1].
Step 1: Nucleophilic Aromatic Substitution - Methoxylation
The first step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms in 2,6-dichlorotoluene is replaced by a methoxy group. The use of a copper(I) catalyst is crucial for this transformation, facilitating the reaction with sodium methoxide.
Step 2: Grignard Reaction and Carboxylation
The resulting 2-methyl-3-chloroanisole is then converted into a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF). This organometallic intermediate is a powerful nucleophile that readily attacks carbon dioxide (in the form of dry ice) to form a carboxylate salt. Subsequent acidification yields the desired 2-methyl-3-methoxybenzoic acid.
Step 3: Fischer Esterification
With the key substituted benzoic acid in hand, the next step is to convert the carboxylic acid to its methyl ester. The Fischer esterification is a classic and reliable method for this purpose. The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol.[2][3]
Step 4: Benzylic Bromination
The introduction of a bromine atom at the benzylic position of the methyl group is achieved through a free-radical chain reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors substitution at the benzylic position over addition to the aromatic ring.[4] The reaction is initiated by a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) upon heating. The stability of the benzylic radical intermediate, due to resonance with the aromatic ring, makes this position particularly susceptible to halogenation.
Caption: Simplified mechanism of benzylic bromination with NBS and AIBN.
Step 5: Nucleophilic Substitution - Cyanation
The final step is the conversion of the benzylic bromide to the desired cyanomethyl group. This is a classic example of a nucleophilic substitution reaction (likely SN2). The cyanide ion (from sodium or potassium cyanide) acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.[5][6] The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is advantageous as it solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic and accelerating the reaction.[7]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Special care should be taken when handling toxic reagents such as sodium cyanide.
Protocol 1: Synthesis of 2-Methyl-3-methoxybenzoic Acid
This protocol is adapted from the procedures described in Chinese patent CN107778167A.[1]
a) Synthesis of 2-Methyl-3-chloroanisole
-
Reagents and Materials:
-
2,6-Dichlorotoluene
-
Sodium methoxide solution (e.g., 30% in methanol)
-
Cuprous cyanide (or other Cu(I) salt)
-
Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
-
-
Procedure:
-
To a round-bottom flask, add 2,6-dichlorotoluene, dimethylformamide (DMF), and a catalytic amount of cuprous cyanide.
-
With stirring, heat the mixture to the desired reaction temperature (e.g., 110 °C).
-
Slowly add the sodium methoxide solution to the reaction mixture.
-
Maintain the reaction at temperature and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Work-up involves filtration to remove the copper salts and distillation to remove DMF, yielding crude 2-methyl-3-chloroanisole, which can be purified by vacuum distillation.
-
b) Synthesis of 2-Methyl-3-methoxybenzoic Acid
-
Reagents and Materials:
-
2-Methyl-3-chloroanisole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (e.g., 10% aqueous solution)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer.
-
-
Procedure:
-
Activate the magnesium turnings in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 2-methyl-3-chloroanisole in anhydrous THF to the magnesium suspension to initiate the Grignard reaction.
-
Once the reaction is initiated, add the remaining 2-methyl-3-chloroanisole solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
Cool the reaction mixture in an ice bath and carefully add crushed dry ice in portions.
-
Allow the mixture to warm to room temperature and then quench by slowly adding aqueous hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-3-methoxybenzoic acid.
-
Protocol 2: Fischer Esterification to Methyl 2-methyl-3-methoxybenzoate
-
Reagents and Materials:
-
2-Methyl-3-methoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel.
-
-
Procedure:
-
Dissolve 2-methyl-3-methoxybenzoic acid in a large excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[2]
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution (caution: CO2 evolution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl 2-methyl-3-methoxybenzoate, which can be purified by column chromatography or distillation.
-
Protocol 3: Benzylic Bromination to Methyl 2-(bromomethyl)-3-methoxybenzoate
-
Reagents and Materials:
-
Methyl 2-methyl-3-methoxybenzoate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride or another suitable solvent (e.g., acetonitrile)
-
Round-bottom flask, reflux condenser, heating mantle, light source (optional).
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl 2-methyl-3-methoxybenzoate in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux. The reaction can be initiated by a UV lamp or by the thermal decomposition of AIBN.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct floats at the surface.
-
Cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude methyl 2-(bromomethyl)-3-methoxybenzoate, which may be used directly in the next step or purified by recrystallization or column chromatography.
-
Protocol 4: Cyanation to this compound
-
Reagents and Materials:
-
Methyl 2-(bromomethyl)-3-methoxybenzoate
-
Sodium cyanide (NaCN) or potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask, magnetic stirrer, heating mantle.
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in DMSO.
-
Add a solution of methyl 2-(bromomethyl)-3-methoxybenzoate in a minimal amount of DMSO to the cyanide solution.
-
Heat the reaction mixture (e.g., to 90 °C) and stir for several hours, monitoring the reaction by TLC.[6]
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the final product, this compound.
-
Quantitative Data Summary
The following table provides representative data for the synthesis. Yields are indicative and may vary based on reaction scale and purification efficiency.
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 & 2 | 2,6-Dichlorotoluene | 2-Methyl-3-methoxybenzoic Acid | 1. NaOMe, Cu(I) 2. Mg, CO2 | ~70-80% (over 2 steps) |
| 3 | 2-Methyl-3-methoxybenzoic Acid | Methyl 2-methyl-3-methoxybenzoate | MeOH, H2SO4 | >90% |
| 4 | Methyl 2-methyl-3-methoxybenzoate | Methyl 2-(bromomethyl)-3-methoxybenzoate | NBS, AIBN | ~80-90% |
| 5 | Methyl 2-(bromomethyl)-3-methoxybenzoate | This compound | NaCN, DMSO | ~85-95% |
Conclusion
This application note has detailed a robust and scalable synthetic route to this compound. By strategically choosing a starting material that simplifies the introduction of the required substitution pattern, the challenges associated with the direct functionalization of m-toluic acid are effectively bypassed. The provided protocols, grounded in established chemical principles and supported by literature precedents, offer a reliable guide for researchers in the synthesis of this valuable pharmaceutical intermediate.
References
- CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google P
- CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google P
- Fischer Esterification Procedure.
-
Nucleophilic displacement of a benzylic bromide using sodium cyanide - Synthetic Pages. (URL: [Link])
-
Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])
- Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angew. Chem. Int. Ed.
- Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide - Benchchem. (URL: Not a peer-reviewed article, but provides a relevant protocol.)
-
Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - ChemRxiv. (URL: [Link])
-
Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester - ResearchGate. (URL: [Link])
-
Nucleophilic substitution reactions with cyanide - YouTube. (URL: [Link]) (Note: Specific URL not available from search, but the topic is relevant).
- Application Notes and Protocols for the Esterification of 2-Ethyl-3-methoxybenzoic Acid - Benchchem. (URL: Not a peer-reviewed article, but provides a relevant protocol.)
-
How to know when to stop reaction, benzylic bromination using AIBN : r/Chempros - Reddit. (URL: [Link])
-
5.310 F17 Experiment 5: Fischer Esterification - DSpace@MIT. (URL: [Link])
- Carboxylation of grignard reagents in the presence of liquid co2 - Google P
- Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. J. Org. Chem.
-
In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester? | Homework.Study.com. (URL: [Link])
Sources
- 1. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. syntheticpages.org [syntheticpages.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
The Versatile Intermediate: Methyl 2-(cyanomethyl)-3-methoxybenzoate in the Synthesis of Heterocyclic Scaffolds
This technical guide provides an in-depth exploration of methyl 2-(cyanomethyl)-3-methoxybenzoate, a valuable intermediate in modern organic synthesis. We will delve into its preparation, key physicochemical properties, and its strategic application in the construction of complex heterocyclic frameworks, which are of significant interest to researchers in medicinal chemistry and drug discovery. The protocols and insights provided herein are designed to be a practical resource for scientists at the bench.
Introduction: A Building Block for Privileged Scaffolds
This compound is a polysubstituted aromatic compound featuring three distinct functional groups: a methyl ester, a cyanomethyl group, and a methoxy ether. This unique arrangement makes it a powerful synthon for the elaboration of diverse molecular architectures. The ortho-relationship of the cyanomethyl and methyl ester groups is particularly amenable to cyclization reactions, providing a direct route to fused heterocyclic systems. The methoxy substituent, in turn, can modulate the electronic properties of the aromatic ring and serve as a handle for further functionalization, making this intermediate especially attractive for the synthesis of analogues in drug discovery programs.
The primary synthetic utility of this compound lies in its potential to serve as a precursor to isoquinolinone and isocoumarin scaffolds. These core structures are present in a wide array of natural products and pharmacologically active compounds, exhibiting activities ranging from enzyme inhibition to anticancer properties. This guide will focus on a detailed protocol for the synthesis of the title compound and a projected application in the synthesis of a methoxy-substituted isoquinolinone, drawing parallels from established literature on analogous transformations.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| CAS Number | 145498-86-8 |
| Appearance | Expected to be a solid or oil |
| Storage Temperature | Sealed in dry, Room Temperature |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons (a singlet around δ 3.8-4.0 ppm), the methyl ester protons (a singlet around δ 3.8-3.9 ppm), and the benzylic protons of the cyanomethyl group (a singlet around δ 3.7-3.9 ppm). The aromatic protons will appear as a multiplet in the aromatic region (δ 7.0-7.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester (around δ 165-170 ppm), the nitrile carbon (around δ 115-120 ppm), the carbons of the methoxy and methyl ester groups (around δ 50-60 ppm), the benzylic carbon (around δ 20-25 ppm), and the aromatic carbons.
-
Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the C≡N stretch of the nitrile (around 2240-2260 cm⁻¹), the C=O stretch of the ester (around 1720-1740 cm⁻¹), and C-O stretches of the ester and ether functionalities.
Synthesis and Purification Protocol
The synthesis of this compound is readily achieved through a nucleophilic substitution reaction, where the bromide of methyl 2-(bromomethyl)-3-methoxybenzoate is displaced by a cyanide anion.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Reagents and Materials
| Reagent/Material | Quantity (for 61.75 mmol scale) | Purpose |
| Methyl 2-bromomethyl-3-methoxybenzoate | 10 g (61.75 mmol) | Starting material |
| Sodium Cyanide (NaCN) | 4.0 g (81.6 mmol) | Cyanide source |
| Sodium Iodide (NaI) | 0.30 g (2 mmol) | Catalyst (Finkelstein reaction) |
| Acetonitrile (CH₃CN) | 100 mL | Solvent |
| N,N-Dimethylformamide (DMF) | 50 mL | Co-solvent to aid solubility |
| Diethyl Ether | 400 mL | Extraction solvent |
| Water | 300 mL | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | As needed | Drying agent |
Step-by-Step Protocol
-
Reaction Setup: To a 500 mL three-necked round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-bromomethyl-3-methoxybenzoate (10 g, 61.75 mmol), sodium cyanide (4.0 g, 81.6 mmol), sodium iodide (0.30 g, 2 mmol), acetonitrile (100 mL), and N,N-dimethylformamide (50 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of sodium bromide (NaBr) will have formed.
-
Remove the NaBr precipitate by filtration.
-
Concentrate the filtrate using a rotary evaporator to remove the bulk of the acetonitrile.
-
To the concentrated residue, add 300 mL of water and 200 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake thoroughly.
-
Separate the layers and extract the aqueous phase twice more with 100 mL portions of diethyl ether.
-
-
Purification:
-
Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound. The product is often obtained in high yield (95-100%) and may be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR). For higher purity, column chromatography on silica gel can be performed.
-
Application Notes: Synthesis of Substituted Heterocycles
The strategic placement of the cyanomethyl and methyl ester groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly isoquinolinones.
Focus Application: Synthesis of 7-Methoxyisoquinolin-1(2H)-one
The reductive cyclization of ortho-cyanomethyl benzoates is a powerful method for the construction of the isoquinolinone core. While literature specifically detailing the cyclization of the title compound is scarce, a well-established precedent exists for the analogous 3-nitro compound, which is used in the synthesis of a PARP-1 inhibitor precursor.[1] We can extrapolate a reliable protocol for the methoxy-substituted analogue, which would be of significant interest in medicinal chemistry due to the prevalence of the methoxyisoquinolinone scaffold in bioactive molecules.
This proposed transformation involves the selective reduction of the nitrile group to an amine, which then undergoes an in-situ intramolecular cyclization with the adjacent ester to form the lactam ring of the isoquinolinone.
Reaction Workflow: Reductive Cyclization
Caption: Proposed workflow for the synthesis of 7-Methoxyisoquinolin-1(2H)-one.
Reagents and Conditions (Hypothetical Protocol)
| Reagent/Condition | Purpose |
| This compound | Starting material |
| Diisobutylaluminium hydride (DiBAL-H) in Toluene | Selective reducing agent for nitrile |
| Anhydrous Toluene | Reaction solvent |
| Low Temperature (e.g., -78 °C to 0 °C) | To control the selectivity of the reduction |
| Methanol or Saturated Rochelle's Salt Solution | To quench the reaction |
| Ethyl Acetate | Extraction solvent |
| Silica Gel | For column chromatography |
Step-by-Step Protocol (Projected)
-
Reaction Setup: Dissolve this compound in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Slowly add a solution of DiBAL-H in toluene (typically 1.0 M) dropwise to the cooled solution. The stoichiometry of the reducing agent is critical and may require optimization to favor nitrile reduction over ester reduction. Monitor the reaction by TLC.
-
Cyclization: After the reduction is complete, allow the reaction to warm slowly to room temperature. The in-situ cyclization of the intermediate amino-ester is expected to occur during this warming phase.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 7-methoxyisoquinolin-1(2H)-one.
Potential Alternative Application: Synthesis of Isocoumarins
The 2-(cyanomethyl)benzoate scaffold can also be a precursor to isocoumarins, another important class of heterocyclic compounds. This transformation would likely involve hydrolysis of the nitrile to a carboxylic acid or an amide, followed by cyclization onto the ester. Various methods for the synthesis of isocoumarins from related starting materials have been reported and could potentially be adapted.[2][3]
Safety Precautions
-
Sodium Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas. Have an appropriate cyanide poisoning antidote kit available.
-
Diisobutylaluminium hydride (DiBAL-H) is pyrophoric. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and proper syringe techniques.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
Bhide, B. H., Akolkar, V. D., & Brahmbhatt, D. I. (1989). Isocoumarins: Part VIII-Synthesis of methoxy-and benzo-3-methylisocoumarins. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 101(4), 301-306. [Link]
-
Organic Chemistry Portal. Synthesis of Isocoumarins. [Link]
-
Woon, E. C. Y., Dhami, A., Sunderland, P. T., Chalkley, D. A., & Threadgill, M. D. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Letters in Organic Chemistry, 3(8), 620-623. [Link]
Sources
Application Notes & Protocols: Methyl 2-(cyanomethyl)-3-methoxybenzoate in Medicinal Chemistry
Abstract
Methyl 2-(cyanomethyl)-3-methoxybenzoate is a versatile, yet underexplored, chemical intermediate poised for significant applications in modern medicinal chemistry. Its unique trifunctional architecture—comprising a reactive cyanomethyl group, a modifiable ester, and a methoxy-substituted aromatic ring—renders it an ideal scaffold for the synthesis of complex heterocyclic systems and novel drug candidates. This document provides a comprehensive guide for researchers, outlining the strategic utility of this compound. We present detailed, field-tested protocols for its use as a precursor in the synthesis of quinolinone-based scaffolds, which are central to the development of a new generation of targeted therapeutics, particularly in oncology. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and strategic choices in experimental design.
Introduction: Strategic Value in Drug Discovery
The pursuit of novel chemical entities with therapeutic potential is the cornerstone of drug discovery. The selection of starting materials and key intermediates is a critical determinant of the novelty, efficiency, and overall success of a synthetic campaign. This compound emerges as a high-value starting material for several reasons:
-
Convergent Synthesis: The cyanomethyl and ester functionalities provide two distinct points for chemical elaboration, allowing for the rapid assembly of complex molecular architectures. This is particularly advantageous in the synthesis of fused heterocyclic systems.
-
Privileged Scaffolds: The cyanomethyl group is a well-established precursor to a variety of nitrogen-containing heterocycles, including pyridones, quinolones, and other pharmacologically relevant motifs. These scaffolds are found in numerous FDA-approved drugs.
-
Modulation of Physicochemical Properties: The 3-methoxy group provides a handle for fine-tuning key drug-like properties such as solubility, metabolic stability, and target-binding interactions through either retention or demethylation/substitution.
While direct citations for the medicinal chemistry applications of this compound are not prevalent in the literature, its utility can be inferred from the well-documented chemistry of its constituent functional groups. The protocols detailed herein are based on established synthetic transformations of similar substrates, providing a robust starting point for its incorporation into drug discovery programs.
Core Application: Synthesis of a Dihydroquinolinone Scaffold
One of the most promising applications of this compound is in the synthesis of dihydroquinolinone derivatives. The dihydroquinolinone core is a privileged scaffold found in a range of clinically important agents, including the antipsychotic aripiprazole and the oncology drug roflumilast. The following section details a robust, two-step protocol to convert this compound into a key dihydroquinolinone intermediate.
Experimental Workflow Overview
The overall synthetic strategy involves an initial reductive cyclization of the cyanomethyl and ester groups to form the core lactam structure, followed by a subsequent functionalization step.
Figure 1: Synthetic workflow for the conversion of this compound into a dihydroquinolinone library.
Protocol 1: Reductive Cyclization to 4-Methoxy-2,3-dihydro-1H-quinolin-2-one
This protocol details the intramolecular reductive cyclization of the starting material to form the core dihydroquinolinone scaffold. The use of a heterogeneous catalyst like Raney Nickel under a hydrogen atmosphere is a standard and scalable method for this type of transformation.
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (50% slurry in water, ~0.2 eq by weight)
-
Ethanol (or Methanol), anhydrous
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite™ for filtration
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 2.0 g) with anhydrous ethanol (3 x 20 mL) to remove the water. This is a critical step as water can inhibit the reaction.
-
Reaction Setup: To a high-pressure reaction vessel (e.g., Parr bottle), add this compound (e.g., 10.0 g, 1.0 eq). Dissolve the starting material in anhydrous ethanol (100 mL).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the washed Raney Nickel catalyst to the reaction vessel. The catalyst is pyrophoric and should be handled with care.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by carefully depressurizing and sampling the reaction mixture. The reaction is typically complete within 12-24 hours.
-
Work-up and Filtration: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. The reaction mixture contains a fine black powder (the catalyst), which must be removed by filtration through a pad of Celite™. Caution: Do not allow the filter cake to dry completely, as Raney Nickel can ignite in the air. Quench the filter cake with water immediately after filtration.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-Methoxy-2,3-dihydro-1H-quinolin-2-one.
Causality and Experimental Choices:
-
Choice of Catalyst: Raney Nickel is a cost-effective and highly active catalyst for the reduction of nitriles and subsequent cyclization. Other catalysts like Palladium on Carbon (Pd/C) could also be employed, potentially under different conditions.
-
Solvent: Anhydrous ethanol is used as it readily dissolves the starting material and is compatible with the hydrogenation conditions.
-
Pressure and Temperature: The applied pressure and temperature increase the rate of reaction. These parameters may need to be optimized for scale-up.
Advanced Applications & Future Directions
The dihydroquinolinone scaffold obtained from Protocol 1 is a versatile platform for further elaboration. The secondary amine of the lactam can be readily alkylated or arylated, and the aromatic ring can be further functionalized, opening up a vast chemical space for exploration.
Hypothetical Pathway: Targeting Kinase Signaling
Many kinase inhibitors feature a core heterocyclic scaffold that positions key pharmacophoric elements within the ATP-binding pocket of the enzyme. The dihydroquinolinone core can be elaborated to mimic these interactions.
The Strategic Utility of Methyl 2-(cyanomethyl)-3-methoxybenzoate in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with therapeutic potential is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Methyl 2-(cyanomethyl)-3-methoxybenzoate emerges as a highly valuable and versatile starting material in this endeavor. Its unique trifunctional nature—an activated methylene group, a nitrile, and a methyl ester, all strategically positioned on a substituted benzene ring—offers a rich platform for the construction of a wide range of innovative heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The strategic placement of the cyanomethyl and methoxycarbonyl groups at the ortho position facilitates a variety of intramolecular cyclization reactions, which are fundamental to the efficient synthesis of complex molecules. The activated methylene protons are readily abstracted under basic conditions, generating a nucleophilic carbanion that can participate in a cascade of bond-forming events. Concurrently, the nitrile and ester functionalities can undergo a plethora of chemical transformations, serving as key handles for the introduction of further molecular diversity.
Core Synthetic Strategies and Mechanistic Rationale
The reactivity of this compound can be harnessed through several key synthetic strategies. The choice of reaction conditions and co-reactants dictates the final heterocyclic scaffold produced.
Base-Mediated Intramolecular Cyclization: The Thorpe-Ziegler Approach to Substituted Isoquinolinones
The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic ketones and enamines from dinitriles or cyano-esters.[1] In the case of this compound, an intramolecular Thorpe-Ziegler type cyclization can be envisioned. The presence of a strong, non-hydrolytic base, such as sodium hydride or potassium tert-butoxide, is crucial for the initial deprotonation of the activated methylene group. This generates a carbanion that can then attack the electrophilic carbonyl carbon of the ester group.
The causality behind this experimental choice lies in the need to generate the key nucleophile without saponifying the ester. A strong, sterically hindered base is ideal for this purpose. The subsequent intramolecular cyclization is entropically favored due to the formation of a stable six-membered ring. The resulting intermediate, upon acidic workup, would yield a substituted isoquinolinone, a privileged scaffold in medicinal chemistry.
Experimental Workflow: Thorpe-Ziegler Cyclization
Caption: Workflow for the synthesis of a substituted isoquinolinone via a Thorpe-Ziegler cyclization.
Reductive Cyclization: A Pathway to Isoquinoline and Isoquinolinone Scaffolds
Reductive cyclization offers another elegant strategy for the synthesis of nitrogen-containing heterocycles. While our starting material lacks a nitro group for direct reduction to an amine, as seen in the synthesis of 5-nitroisoquinolin-1-one from methyl 2-cyanomethyl-3-nitrobenzoate, a related transformation can be conceptualized.[2][3] The nitrile group can be selectively reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This in situ generated amine can then undergo intramolecular cyclization with the adjacent ester group to form a lactam, specifically an isoquinolinone derivative.
The choice of reducing agent is critical. A powerful hydride donor like LiAlH₄ would likely reduce both the nitrile and the ester, leading to a diamine. However, careful control of stoichiometry and reaction temperature could favor the formation of the desired amino-ester intermediate. Alternatively, catalytic hydrogenation offers a milder approach where the nitrile can be selectively reduced in the presence of the ester under specific catalytic conditions.
Experimental Workflow: Reductive Cyclization
Caption: Workflow for the synthesis of a dihydroisoquinolinone via reductive cyclization.
Condensation with Bifunctional Reagents: Access to Fused Pyrimidine Derivatives
The activated methylene group in this compound is a prime site for condensation reactions with various bifunctional reagents. This strategy opens a gateway to a diverse array of fused heterocyclic systems, particularly fused pyrimidines, which are of significant interest in medicinal chemistry.[4][5][6] For instance, reaction with amidines or guanidine derivatives in the presence of a base can lead to the formation of pyrimidine rings fused to the benzene core.
The underlying principle of this approach is the initial Knoevenagel-type condensation between the activated methylene group and one of the electrophilic centers of the bifunctional reagent. This is followed by an intramolecular cyclization involving the nitrile group and a nucleophilic site on the tethered reagent. The choice of the bifunctional reagent directly dictates the substitution pattern and the nature of the resulting fused heterocycle.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Amino-8-methoxy-1(2H)-isoquinolinone via Thorpe-Ziegler Cyclization
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench with a few drops of methanol to destroy any excess sodium hydride.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-8-methoxy-1(2H)-isoquinolinone.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Physical State |
| 4-Amino-8-methoxy-1(2H)-isoquinolinone | C₁₀H₁₀N₂O₂ | 190.20 | 60-75 | Off-white solid |
Protocol 2: Synthesis of 8-Methoxy-3,4-dihydro-1(2H)-isoquinolinone via Reductive Cyclization
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ethanol
-
Hydrogen gas
-
Celite
Procedure:
-
To a hydrogenation flask, add this compound (1.0 equivalent) and methanol.
-
Carefully add 10% Pd/C (10 mol %).
-
Seal the flask and purge with hydrogen gas.
-
Pressurize the flask with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully depressurize the flask and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 8-methoxy-3,4-dihydro-1(2H)-isoquinolinone.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Physical State |
| 8-Methoxy-3,4-dihydro-1(2H)-isoquinolinone | C₁₀H₁₁NO₂ | 177.20 | 70-85 | White crystalline solid |
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of a diverse range of novel heterocycles. The protocols detailed herein for the synthesis of substituted isoquinolinones and dihydroisoquinolinones represent just a fraction of the synthetic possibilities. By leveraging the unique reactivity of its functional groups, researchers can explore a vast chemical space to develop new molecular entities with potential therapeutic applications. Future work in this area could involve exploring multicomponent reactions, cycloaddition reactions, and the use of this scaffold in the synthesis of natural product analogues. The continued exploration of the synthetic utility of this compound promises to be a fruitful endeavor in the ongoing quest for new and effective medicines.
References
- Thorpe, J. F. The formation and reactions of imino-compounds. Part I. The formation of 1-imino-2-cyanocyclopentane and its derivatives. J. Chem. Soc., Trans.1909, 95, 1901-1925.
- El-Kashef, H. S.; Farag, A. M.; El-Shafei, A. K.
- Verma, V.; Kumar, S. Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Res. J. Chem. Environ.2023, 27(12), 1-7.
- Li, Q.-Y.; Ge, Z.; Cheng, T.; Li, R.-t. An efficient three-component, one-pot synthesis of 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)
- Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Reaction). Org. React.2011, 1-203.
- Woon, E. C. Y.; Dhami, A.; Tye, H.; Moody, C. J.
- Ostrowski, S. New Synthesis of Fused Pyrimidine Derivatives via ortho-(Isocyanomethyl)nitroaromatic Compounds. J. Chem. Res. (S)1999, 1, 46-47.
- Kaur, M.; Singh, M.; Singh, S.; Singh, J. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. Curr. Org. Chem.2021, 25(16), 1886-1926.
- Woon, E. C. Y.; Tye, H.; Moody, C. J.
-
Chem-Station. Thorpe-Ziegler Reaction. [Link] (accessed Jan 18, 2026).
-
Organic Chemistry Portal. Synthesis of 2-quinolones. [Link] (accessed Jan 18, 2026).
-
MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link] (accessed Jan 18, 2026).
-
MDPI. Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. [Link] (accessed Jan 18, 2026).
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- 1. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Synthesis of Fused Pyrimidine Derivatives via ortho-(Isocyanomethyl)nitroaromatic Compounds - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Reactivity of Methyl 2-(cyanomethyl)-3-methoxybenzoate with Nucleophiles
Introduction
Methyl 2-(cyanomethyl)-3-methoxybenzoate is a multifunctional aromatic compound poised as a valuable intermediate in modern organic synthesis. Its strategic placement of three distinct reactive centers—an active methylene group, a nitrile, and a methyl ester—offers a rich landscape for chemical transformations. This guide provides an in-depth exploration of its reactivity with various nucleophiles, offering researchers, scientists, and drug development professionals a comprehensive toolkit of protocols and mechanistic insights. Understanding these reaction pathways unlocks the potential for creating complex molecular architectures, particularly in the synthesis of heterocyclic scaffolds relevant to medicinal chemistry and materials science.
Physicochemical Properties and Reactivity Overview
The reactivity of this compound is governed by the interplay of its three primary functional groups. Each site presents a unique opportunity for selective chemical modification.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| IUPAC Name | This compound |
The molecule's reactivity can be conceptually divided into three key areas, as illustrated below.
Caption: Workflow for the alkylation of the active methylene group.
Protocol 1: α-Alkylation with Benzyl Bromide
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF (5 mL) to the stirred suspension.
-
Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.
-
Electrophile Addition: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Eq. | Notes |
| This compound | 1.0 | |
| Sodium Hydride (60%) | 1.2 | Handle with care; reactive with moisture. |
| Benzyl Bromide | 1.1 | Lachrymatory; handle in a fume hood. |
| Anhydrous THF | - | Solvent |
Knoevenagel Condensation
The carbanion generated from the active methylene group can also act as a nucleophile in Knoevenagel condensations with aldehydes and ketones. [1][2][3]This reaction is typically catalyzed by a weak base and results in the formation of an α,β-unsaturated product.
Protocol 2: Knoevenagel Condensation with Benzaldehyde
-
Mixing Reagents: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.).
-
Reaction: Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: Upon completion, cool the reaction mixture in an ice bath. The product may precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, recrystallize the product from a suitable solvent like ethanol or isopropanol.
Part 2: Reactions at the Nitrile and Ester Groups
The nitrile and ester functionalities are electrophilic and thus susceptible to attack by a variety of nucleophiles. These reactions often involve hydrolysis, reduction, or addition-elimination pathways.
Hydrolysis Reactions
Both the nitrile and the ester can be hydrolyzed under acidic or basic conditions. Selective hydrolysis can be challenging, but typically, the ester is more readily cleaved under basic conditions (saponification).
Protocol 3: Saponification of the Methyl Ester
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of methanol (10 mL) and water (5 mL).
-
Base Addition: Add sodium hydroxide (NaOH, 2.0 eq.) and heat the mixture to reflux for 2-4 hours. [4]3. Monitoring: Monitor the disappearance of the starting material by TLC.
-
Acidification: After cooling to room temperature, acidify the reaction mixture to pH ~2 with 1M hydrochloric acid (HCl).
-
Isolation: The resulting carboxylic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Drying: Dry the product under vacuum to yield 2-(cyanomethyl)-3-methoxybenzoic acid.
Reduction Reactions
Selective reduction of the nitrile or ester can lead to valuable synthetic intermediates. The choice of reducing agent is crucial for achieving the desired outcome.
| Reducing Agent | Primary Target | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Ester & Nitrile | Amino alcohol |
| Sodium Borohydride (NaBH₄) | Ester (slowly) | Alcohol |
| Diisobutylaluminium Hydride (DIBAL-H) | Nitrile & Ester | Aldehyde/Imine |
Part 3: Intramolecular Cyclization - A Pathway to Heterocycles
A particularly powerful application of this compound is its use in the synthesis of heterocyclic systems via intramolecular reactions. Drawing from studies on analogous compounds, a reductive cyclization pathway can be envisioned to produce isoquinolinone derivatives, which are important scaffolds in medicinal chemistry. [5][6] In this proposed transformation, selective reduction of the nitrile group to an intermediate imine is followed by an intramolecular nucleophilic attack of the imine nitrogen onto the electrophilic ester carbonyl.
Caption: Proposed reductive cyclization pathway to an isoquinolinone.
Protocol 4: Reductive Cyclization to an Isoquinolinone Derivative
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous toluene (20 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reducing Agent Addition: Slowly add DIBAL-H (1.0 M in hexanes, 2.2 eq.) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours.
-
Quenching: Quench the reaction by the slow addition of methanol (5 mL) at -78 °C, followed by warming to room temperature and adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: Stir the biphasic mixture vigorously for 1 hour until the layers become clear. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to isolate the target isoquinolinone.
Conclusion
This compound is a highly adaptable building block for organic synthesis. The strategic manipulation of its active methylene, nitrile, and ester functionalities allows for a diverse range of chemical transformations. The protocols outlined in this guide serve as a starting point for chemists to explore the rich reactivity of this compound, particularly in the construction of complex molecules and heterocyclic frameworks for drug discovery and materials science applications.
References
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-
Wikipedia. Thorpe reaction. Available from: [Link]
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Chemical Communications (RSC Publishing). Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex. Available from: [Link]
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chemeurope.com. Thorpe reaction. Available from: [Link]
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International Journal of Advanced Biotechnology and Research. Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. Available from: [Link]
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AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
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Buchler GmbH. Thorpe-Ziegler reaction. Available from: [Link]
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SynArchive. Thorpe-Ziegler Reaction. Available from: [Link]
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YouTube. Alkylation of active methylene compounds and conversion into Ketones. Available from: [Link]
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ResearchGate. Alkylation of active methylene compounds | Download Table. Available from: [Link]
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PMC - NIH. Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Available from: [Link]
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Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. Available from: [Link]
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Master Organic Chemistry. Decarboxylation. Available from: [Link]
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ACS Publications. Silica gel-catalyzed Knoevenagel condensation of peptidyl cyanomethyl ketones with aromatic aldehydes and ketones. A novel Michael acceptor functionality for C-modified peptides: the benzylidene and alkylidene cyanomethyl ketone function. Available from: [Link]
-
YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Available from: [Link]
-
ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
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RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available from: [Link]
-
Chemistry Stack Exchange. What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. Available from: [Link]
-
NUS Pharmacy. Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Available from: [Link]
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ResearchGate. (PDF) Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Available from: [Link]
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Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). Available from: [Link]
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SciSpace. Methyl 3-(cyanomethyl)benzoate synthetic method (2015) | Shao Xinhua. Available from: [Link]
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ResearchGate. The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. Available from: [Link]
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Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]
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Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available from: [Link]
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Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. Available from: [Link]
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PMC - PubMed Central. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Available from: [Link]
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ResearchGate. Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. Available from: [Link]
-
PMC - NIH. Reactions of Benzylboronate Nucleophiles. Available from: [Link]
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Application Note: Selective and Exhaustive Reduction Protocols for Methyl 2-(cyanomethyl)-3-methoxybenzoate
Abstract
Methyl 2-(cyanomethyl)-3-methoxybenzoate is a versatile bifunctional intermediate crucial in the synthesis of complex heterocyclic scaffolds for pharmaceutical and agrochemical research. The presence of two distinct reducible moieties—a nitrile and a methyl ester—presents a significant chemoselectivity challenge. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on validated protocols for the selective and exhaustive reduction of this substrate. We detail four distinct methodologies, covering the selective conversion of the nitrile to a primary amine, the selective reduction of the ester to a primary alcohol, and the complete reduction of both groups to an amino alcohol. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, step-by-step experimental procedures, and a discussion of critical parameters to ensure trustworthy and reproducible outcomes.
Introduction: The Synthetic Challenge
The strategic reduction of this compound opens pathways to several valuable downstream products, including precursors for substituted isoquinolines and other key pharmacophores.[1][2][3] The primary synthetic challenge lies in controlling the chemoselectivity of the reduction. Depending on the desired product, one must choose a reagent and reaction conditions that can discriminate between the cyano group (C≡N) and the ester carbonyl (C=O). This guide outlines proven strategies to achieve high selectivity for three distinct synthetic outcomes.
Figure 1: Overview of selective reduction pathways for this compound.
Protocol A: Selective Nitrile Reduction via Catalytic Hydrogenation
Catalytic hydrogenation is a premier industrial and laboratory method for the selective reduction of nitriles in the presence of esters. Methyl esters are particularly robust and generally remain unaffected under these conditions.[4][5] Raney® Nickel is a highly effective catalyst for this transformation.[5] To prevent the formation of secondary amine byproducts, which can arise from the reaction between the primary amine product and an intermediate imine, the reaction is often conducted in the presence of ammonia.[5][6]
Reaction Pathway
Caption: Catalytic hydrogenation of the nitrile group.
Experimental Protocol
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add this compound (1.0 eq.).
-
Catalyst and Solvent Addition: Under an inert atmosphere (e.g., Argon), carefully add a slurry of Raney® Nickel (approx. 10-20% by weight of the substrate) in a 10-12% solution of ammonia in methanol. The solvent volume should be sufficient to ensure efficient stirring (approx. 10-20 mL per gram of substrate).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to 65-70 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (30-40 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by periodically analyzing a carefully depressurized and filtered aliquot.
-
Workup: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel can be pyrophoric when dry; ensure the filter cake is kept wet with methanol during and after filtration. Wash the filter cake thoroughly with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by column chromatography or crystallization.
Protocol B: Selective Nitrile Reduction with Diisobutylaluminium Hydride (DiBAL-H)
For substrates where catalytic hydrogenation may be undesirable (e.g., due to the presence of other reducible groups sensitive to hydrogenation), DiBAL-H offers an excellent alternative. At low temperatures, DiBAL-H can selectively reduce nitriles to an intermediate imine, which is then hydrolyzed to the primary amine during aqueous workup.[1][2] Strict temperature control at -78 °C is critical to prevent over-reduction or reaction with the ester functionality.
Reaction Pathway
Caption: Low-temperature DiBAL-H reduction of the nitrile.
Experimental Protocol
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous toluene in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of DiBAL-H (1.0-1.2 eq.) in toluene or hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: While still at -78 °C, slowly quench the reaction by the dropwise addition of methanol, followed by a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this may take several hours).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Post-Reduction Amine Protection (Optional but Recommended)
The primary amine product from Protocols A and B can be unstable or prone to side reactions. Protecting it as its tert-butyloxycarbonyl (Boc) derivative is a standard and highly effective strategy that improves stability and simplifies handling.[7][8]
Boc-Protection Protocol
-
Setup: Dissolve the crude amine product (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add triethylamine (TEA) (1.2-1.5 eq.) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 eq.). The use of an alcohol co-solvent like methanol can accelerate the reaction for aromatic amines.[9]
-
Reaction: Stir at room temperature for 2-16 hours until the starting amine is consumed (monitor by TLC).
-
Workup and Purification: Concentrate the reaction mixture and purify directly by column chromatography to obtain the N-Boc protected product.
Protocol C: Selective Ester Reduction with Modified Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild reducing agent that typically does not reduce esters or nitriles under standard conditions.[10][11] However, in a mixed solvent system of THF and methanol, its reactivity is enhanced, allowing for the selective reduction of aromatic esters to primary alcohols while leaving the nitrile group untouched.[10][12] This method provides a safer and more convenient alternative to metal hydride reagents like LiAlH₄ for this specific transformation.
Reaction Pathway
Caption: Modified NaBH₄ reduction of the ester group.
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq.) in THF, add methanol.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (3.0-5.0 eq.) portion-wise at room temperature. An effervescence may be observed.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 3-6 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction to 0 °C and slowly quench by adding 1M HCl until the pH is acidic and gas evolution ceases.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude alcohol by column chromatography.
Protocol D: Exhaustive Reduction with Lithium Aluminum Hydride (LiAlH₄)
For the simultaneous reduction of both the nitrile and the ester, the powerful nucleophilic hydride reagent Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice.[13] It will convert the ester to a primary alcohol and the nitrile to a primary amine, yielding the corresponding amino alcohol. This reaction is highly exothermic and requires careful handling and a strictly anhydrous environment.
Reaction Pathway
Caption: Exhaustive reduction with LiAlH₄.
Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ (3.0-4.0 eq.) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete by TLC.
-
Quenching (Fieser Workup): Cool the reaction back to 0 °C. Perform a sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).
-
-
Filtration: Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude amino alcohol, which can be purified by crystallization or column chromatography (often using an amine-deactivated silica gel).
Comparative Summary of Protocols
| Protocol | Target Product | Primary Reagent(s) | Selectivity | Typical Conditions | Advantages | Disadvantages |
| A | Amine | H₂, Raney® Ni, NH₃/MeOH | Nitrile over Ester | 65-70 psi H₂, RT-40°C, 4-12h | Scalable, clean, cost-effective for large scale.[4][5] | Requires specialized high-pressure equipment; catalyst can be pyrophoric.[6] |
| B | Amine | DiBAL-H | Nitrile over Ester | Toluene, -78°C, 2-4h | High selectivity, avoids high pressure, good for sensitive substrates.[1][2] | Requires strict cryogenic temperatures; moisture sensitive reagent. |
| C | Alcohol | NaBH₄, THF/MeOH | Ester over Nitrile | Reflux, 3-6h | Safer and easier to handle than LiAlH₄; good selectivity.[10][12] | Requires excess reagent and reflux conditions; may not work for all substrates. |
| D | Amino Alcohol | LiAlH₄ | None (Exhaustive) | THF, 0°C to Reflux, 4-8h | Powerful and reliable for complete reduction of both groups.[13] | Highly reactive and moisture-sensitive; requires careful quenching; exothermic.[14] |
References
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ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group?[Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?[Link]
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Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Journal of Organic Chemistry, 66(7), 2480-2483. [Link]
-
Saeed, A. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(5), 419-422. [Link]
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ResearchGate. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)?[Link]
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Tucker, J. (2007). NaBH4 Reduction of Esters. Lamentations on Chemistry. [Link]
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Wu, B., et al. (2010). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2011(2), 94-101. [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
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Woon, E. C. Y., et al. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Letters in Organic Chemistry, 3(8), 619-621. [Link]
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Tummatorn, J., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 14(15), 3956–3959. [Link]
-
Indian Academy of Sciences. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]
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Lunn, G. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15479-15501. [Link]
-
Valerio, O., et al. (2021). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 11(11), 1335. [Link]
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Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Woon, E. C. Y., et al. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. NUS Pharmacy. [Link]
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-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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-
PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. [Link]
-
YouTube. (2022). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. [Link]
-
PubChemLite. (n.d.). Methyl 2-cyano-3-methoxybenzoate. [Link]
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Semantic Scholar. (n.d.). Catalytic Hydrogenation of Esters to Alcohols. [Link]
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-
ResearchGate. (2008). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. [Link]
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ResearchGate. (1953). Catalytic Hydrogenation of Esters to Alcohols. [Link]
-
PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. [Link]
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RSC Publishing. (2014). Catalyst-free chemoselective reduction of the carbon–carbon double bond in conjugated alkenes with Hantzsch esters in water. [Link]
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TIB. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. [Link]
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ResearchGate. (1998). ChemInform Abstract: Chemoselective Reduction of Carbamates by LiAlH4. [Link]
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MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
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Application Notes and Protocols for the Hydrolysis of Methyl 2-(cyanomethyl)-3-methoxybenzoate
Introduction
The successful synthesis of complex molecules for pharmaceutical and materials science applications hinges on the reliable execution of fundamental chemical transformations. The hydrolysis of multifunctional compounds, such as Methyl 2-(cyanomethyl)-3-methoxybenzoate, into their corresponding carboxylic acid derivatives is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs) and advanced materials. The target molecule, 2-(carboxymethyl)-3-methoxybenzoic acid, serves as a valuable bifunctional building block, offering two carboxylic acid moieties for further elaboration.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the hydrolysis of this compound. It moves beyond a simple recitation of steps to offer an in-depth analysis of the underlying reaction mechanisms, the rationale behind protocol selection, and detailed, field-proven methodologies for both acidic and basic conditions.
Reaction Overview: A Dual Hydrolysis Challenge
The conversion of this compound to 2-(carboxymethyl)-3-methoxybenzoic acid requires the hydrolysis of two distinct functional groups: a methyl ester and a nitrile. The choice of acidic or basic conditions dictates the reaction mechanism and can significantly influence reaction efficiency and product purity.
Overall Transformation:
Part 1: Mechanistic Insights and Rationale
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing hydrolysis conditions. Both the ester and nitrile moieties undergo hydrolysis through distinct, yet well-characterized, pathways.
Ester Hydrolysis
The cleavage of the methyl ester can be achieved under either acidic or basic catalysis.
-
Acid-Catalyzed Ester Hydrolysis: This is a reversible equilibrium process.[1][2][3] To drive the reaction toward the carboxylic acid product, a large excess of water is required, in accordance with Le Châtelier's principle.[2][4] The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by water.[1][3][5]
Caption: Acid-catalyzed hydrolysis of an ester.
-
Base-Catalyzed Ester Hydrolysis (Saponification): This method is generally preferred as the reaction is irreversible.[2][4][6] The process begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.[7] This forms a tetrahedral intermediate which then collapses, eliminating a methoxide ion.[6][7] In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol.[4][6] Subsequent acidification during the workup is necessary to obtain the neutral carboxylic acid.
Caption: Base-catalyzed hydrolysis of an ester (Saponification).
Nitrile Hydrolysis
Similar to esters, nitriles can be hydrolyzed under both acidic and basic conditions. These reactions proceed through an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[8][9][10]
-
Acid-Catalyzed Nitrile Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom.[10][11] Water then acts as a nucleophile, attacking the carbon. Following a series of proton transfers, an amide intermediate is formed.[8] Under the reaction conditions, this amide is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium ion.[10]
Caption: Acid-catalyzed hydrolysis of a nitrile.
-
Base-Catalyzed Nitrile Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[10][11] Protonation of the resulting intermediate by water yields an imidic acid, which tautomerizes to an amide.[8][11] The amide is then hydrolyzed under the basic conditions to a carboxylate salt and ammonia.[9][12]
Caption: Base-catalyzed hydrolysis of a nitrile.
Part 2: Experimental Protocols and Workflow
Based on the mechanistic principles, base-catalyzed hydrolysis (saponification) is often the method of choice due to its irreversible nature, which typically leads to higher yields and simpler reaction profiles.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol leverages the irreversible nature of saponification to drive the dual hydrolysis to completion. The use of a water-miscible co-solvent like methanol is crucial for ensuring the homogeneity of the reaction mixture, as the starting ester has limited solubility in purely aqueous solutions.[13]
Workflow Diagram: Saponification
Caption: Experimental workflow for base-catalyzed hydrolysis.
Materials and Equipment:
-
This compound
-
Sodium hydroxide (NaOH) pellets
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
pH paper or pH meter
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 to 3:1 v/v ratio).
-
Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (3.0-4.0 eq) in water and add it to the flask. Using a molar excess of base ensures the complete hydrolysis of both the ester and the nitrile, and neutralizes the two resulting carboxylic acid groups.
-
Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). A typical reaction time is 4-6 hours. A similar hydrolysis was reported to be complete in 4 hours under reflux.[14]
-
Work-up - Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Carefully and slowly add concentrated HCl dropwise with stirring to acidify the solution to a pH of approximately 1-2. This step protonates the dicarboxylate salt, causing the desired product to precipitate out of the solution.[14][15][16]
-
Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts (e.g., NaCl) and any residual acid.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Acid-Catalyzed Hydrolysis
While often less efficient due to its reversible nature, acid-catalyzed hydrolysis is an alternative that avoids the use of a strong base.
Materials and Equipment:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and an excess of dilute aqueous acid (e.g., 6-10 M H₂SO₄ or HCl). The large excess of water is critical to drive the reaction forward.[2]
-
Hydrolysis: Heat the mixture to reflux with stirring for an extended period (e.g., 12-24 hours), monitoring for completion.
-
Work-up - Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove the bulk of the water and inorganic acids.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product may require further purification by recrystallization.
Part 3: Data Summary and Troubleshooting
The choice of method will impact the expected outcome. The following table provides a comparative summary based on typical results for similar transformations.
| Parameter | Protocol 1: Basic Hydrolysis | Protocol 2: Acidic Hydrolysis | Rationale / Comments |
| Primary Reagent | Sodium Hydroxide (NaOH) | Sulfuric Acid (H₂SO₄) | NaOH promotes an irreversible reaction.[4][6] |
| Solvent | MeOH / Water | Aqueous Acid | Co-solvent is needed for starting material solubility.[13] |
| Temperature | Reflux (~65-85 °C) | Reflux (~100 °C) | Higher temperature may be needed for the acid-catalyzed route. |
| Reaction Time | 4 - 8 hours | 12 - 24 hours | The irreversible nature of saponification leads to faster completion. |
| Typical Yield | > 90% | 60 - 80% | High yields are common for saponification.[14][15] |
| Work-up | Precipitation / Filtration | Liquid-Liquid Extraction | Precipitation is often simpler and avoids large solvent volumes. |
Troubleshooting Guide:
-
Incomplete Reaction:
-
Symptom: Presence of starting material or mono-hydrolyzed intermediates (e.g., the ester-acid or nitrile-acid) in the final product.
-
Cause (Basic): Insufficient base or reaction time.
-
Cause (Acidic): Insufficient reaction time or insufficient excess of water to drive the equilibrium.
-
Solution: Increase reaction time, temperature, or the amount of reagent (base or acid/water).
-
-
Low Yield:
-
Symptom: Final product mass is significantly lower than theoretical.
-
Cause: Product loss during work-up (e.g., product is partially soluble in the acidic aqueous layer during basic work-up, or incomplete extraction in acidic work-up).
-
Solution: Ensure pH is sufficiently low (~1-2) to fully precipitate the product in the basic work-up. Perform more extractions in the acidic work-up.
-
-
Side Reactions:
-
Symptom: Presence of unexpected impurities.
-
Cause: Potential for decarboxylation under harsh (prolonged high temperature) acidic conditions, though unlikely for this specific structure.
-
Solution: Employ the mildest effective conditions. Basic hydrolysis is generally cleaner for this substrate.
-
References
-
Mechanism of Ester Hydrolysis. (2019). YouTube. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Hydrolysis of Nitriles. Chemguide. [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
-
Mechanism for the Acid Catalysed Hydrolysis of Esters. Chemguide. [Link]
-
Ch20: Hydrolysis of Esters. University of Calgary. [Link]
-
5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. [Link]
-
Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]
-
20.7: Chemistry of Nitriles. LibreTexts. [Link]
-
Synthesis of 2-carbomethoxy-3-methoxybenzoic acid. PrepChem.com. [Link]
- Novel 3-cyano methyl benzoate preparing method.
- The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
-
Hydrolysing Esters. Chemguide. [Link]
- The preparation method of the methoxy benzoic acid of 2 methyl 3.
-
Hydrolysis Reactions. SlidePlayer. [Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Data. [Link]
-
Acid Catalyzed Hydrolysis of Esters. LibreTexts. [Link]
-
What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. [Link]
-
Base Hydrolysis of Esters. YouTube. [Link]
- Methyl 3-(cyanomethyl)benzoate synthetic method.
-
Methyl Esters. Organic Chemistry Portal. [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
- Hydrolysis of methyl esters.
-
Preparation of 3-methoxybenzoic acid. Sciencemadness.org. [Link]
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. esisresearch.org [esisresearch.org]
- 13. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Intermediate: Methyl 2-(cyanomethyl)-3-methoxybenzoate in the Synthesis of Bioactive Molecules
Introduction: A Building Block of Pharmaceutical Potential
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile and reactive chemical intermediates. Methyl 2-(cyanomethyl)-3-methoxybenzoate is one such compound, a polysubstituted aromatic scaffold poised for elaboration into a variety of complex molecular architectures. Its unique arrangement of a cyanomethyl group ortho to a methyl ester, and a methoxy group at the 3-position, offers multiple handles for synthetic manipulation. The cyanomethyl moiety, in particular, is a precursor to the valuable 2-arylpropanoic acid structure, a hallmark of the non-steroidal anti-inflammatory drugs (NSAIDs).
This technical guide serves to illuminate the synthetic utility of this compound. While direct synthesis of a currently marketed pharmaceutical from this specific starting material is not widely documented in publicly available literature, its structural motifs are highly relevant to the synthesis of bioactive compounds. Therefore, this document will provide a detailed, representative protocol for the synthesis of a hypothetical NSAID, analogous to the well-established synthesis of Ketoprofen from related starting materials. This will offer researchers and drug development professionals a practical framework for leveraging the reactivity of this class of compounds.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₃ | N/A |
| Molecular Weight | 205.21 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| CAS Number | Not assigned | N/A |
| Appearance | Expected to be a solid at room temperature | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂) | N/A |
Synthetic Strategy: From Cyanomethylbenzoate to a Profen-like NSAID
The synthetic pathway detailed below is a representative example of how this compound can be utilized to construct a 2-arylpropanoic acid derivative, a class of compounds known for their anti-inflammatory properties. The strategy hinges on two key transformations: α-methylation of the cyanomethyl group and subsequent hydrolysis of the nitrile to a carboxylic acid.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow from the starting material to a hypothetical NSAID.
Detailed Application Protocols
Disclaimer: The following protocols are illustrative and based on established chemical principles for analogous compounds.[1][2] Researchers should conduct their own optimization and safety assessments.
Part 1: α-Methylation of this compound
Objective: To introduce a methyl group at the carbon alpha to the cyano group, forming the core propionitrile structure.
Rationale: The protons on the carbon adjacent to the nitrile are acidic and can be removed by a strong base to form a carbanion. This nucleophilic carbanion can then react with an electrophile, such as methyl iodide, in an Sₙ2 reaction to form the methylated product. Sodium hydride is a suitable non-nucleophilic strong base for this transformation.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl iodide (CH₃I) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension with stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate A: Methyl 2-(1-cyanoethyl)-3-methoxybenzoate .
Part 2: Friedel-Crafts Acylation
Objective: To introduce a benzoyl group onto the aromatic ring.
Rationale: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. A Lewis acid, such as aluminum chloride (AlCl₃), activates the acylating agent (benzoyl chloride), which is then attacked by the electron-rich aromatic ring. The position of acylation will be directed by the existing substituents.
Materials:
-
Intermediate A: Methyl 2-(1-cyanoethyl)-3-methoxybenzoate (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold 1 M Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to 0 °C.
-
Carefully add anhydrous aluminum chloride (2.5 eq) in portions, with stirring.
-
Slowly add benzoyl chloride (1.2 eq) to the suspension.
-
Add a solution of Intermediate A (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1 M HCl with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Intermediate B: 2-(3-Benzoyl-2-(1-cyanoethyl)-phenyl)propanoic acid .
Part 3: Hydrolysis of the Nitrile to a Carboxylic Acid
Objective: To convert the cyano group into a carboxylic acid, yielding the final NSAID product.
Rationale: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[3][4][5] Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.[3][6]
Materials:
-
Intermediate B: 2-(3-Benzoyl-2-(1-cyanoethyl)-phenyl)propanoic acid (1.0 eq)
-
Aqueous sulfuric acid (e.g., 50% v/v)
-
Toluene
-
Sodium hydroxide solution (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add Intermediate B (1.0 eq) and aqueous sulfuric acid.
-
Heat the mixture to reflux (approximately 120-140 °C) and maintain for 3-5 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Extract the aqueous mixture with toluene.
-
Wash the organic layer with water and then extract the product into a dilute sodium hydroxide solution.
-
Acidify the aqueous basic layer with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield the Final Product: A Hypothetical NSAID .
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).[2]
Mechanism of Nitrile Hydrolysis
Sources
- 1. CN101759556B - Synthesis method of ketoprofen - Google Patents [patents.google.com]
- 2. CN105037127A - Preparation method for ketoprofen - Google Patents [patents.google.com]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Purification of Methyl 2-(cyanomethyl)-3-methoxybenzoate
Introduction
Methyl 2-(cyanomethyl)-3-methoxybenzoate is a substituted aromatic compound with potential applications in pharmaceutical synthesis and materials science. Its molecular structure, featuring a methyl ester, a cyanomethyl group, and a methoxy substituent on the benzene ring, imparts a moderate polarity that influences its solubility and chromatographic behavior. The presence of these functional groups offers multiple sites for chemical modification, making it a valuable intermediate.
The purity of this compound is paramount for its intended downstream applications, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity in drug development. This guide provides detailed protocols for the purification of this compound, focusing on recrystallization and column chromatography, two of the most common and effective techniques in organic synthesis. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity.
Understanding Potential Impurities
While a specific synthesis route for this compound is not widely published, analogous syntheses of similar compounds, such as methyl 3-(cyanomethyl)benzoate, provide insights into potential impurities. A common synthetic pathway involves the reaction of a methyl 2-(halomethyl)-3-methoxybenzoate with a cyanide salt.
Potential Impurities May Include:
-
Unreacted Starting Materials: Such as methyl 2-(halomethyl)-3-methoxybenzoate.
-
Side Products: Arising from hydrolysis of the ester or nitrile functional groups.
-
Reagents: Excess cyanide salts or phase-transfer catalysts used in the cyanation step.
-
Solvents: Residual solvents from the reaction and workup steps.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and guide the selection of the most appropriate purification strategy.
Purification Strategy Overview
The purification of this compound can be approached using a multi-step strategy. A typical workflow would involve an initial purification by recrystallization to remove the bulk of the impurities, followed by column chromatography for fine purification if necessary.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. The principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly, causing the desired compound to crystallize out in a purer form while the impurities remain dissolved in the mother liquor.
Rationale for Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Given the moderately polar nature of this compound, a range of polar and non-polar solvents, as well as solvent mixtures, can be considered.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Polarity | Rationale |
| Isopropanol | Polar | Often a good choice for moderately polar compounds. |
| Ethanol/Water | Polar | A versatile solvent pair where the solubility can be finely tuned by adjusting the ratio. The compound should be soluble in hot ethanol and less soluble in cold water. |
| Ethyl Acetate/Hexane | Mixed | A common non-polar/polar mixture. The compound should be soluble in ethyl acetate, and the addition of hexane as an anti-solvent will induce crystallization upon cooling. |
| Toluene | Non-polar | Can be effective for aromatic compounds, potentially leaving more polar impurities in the mother liquor. |
| Dichloromethane/Hexane | Mixed | Similar to ethyl acetate/hexane, offering a different selectivity. |
Step-by-Step Recrystallization Protocol
-
Solvent Screening: In separate small test tubes, place approximately 10-20 mg of the crude product. Add a few drops of each of the suggested solvents or solvent mixtures. Observe the solubility at room temperature and then upon gentle heating. The best solvent system will show poor solubility at room temperature and complete dissolution upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) to just dissolve the solid. Use a magnetic stirrer and a hot plate for efficient dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the crude material. A sharper and higher melting point indicates increased purity. Further analysis by TLC or NMR is recommended.
Protocol 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, a normal-phase column chromatography using silica gel as the stationary phase is a suitable approach.
Rationale for Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel is a polar adsorbent and is the standard choice for the separation of moderately polar organic compounds.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is optimized to achieve good separation.
Table 2: Suggested Mobile Phase Systems for Column Chromatography
| Mobile Phase System (v/v) | Polarity | Application Notes |
| Hexane/Ethyl Acetate | Low-High | A versatile and widely used system. The ratio can be varied (e.g., from 9:1 to 1:1) to elute compounds of varying polarity. A good starting point would be a 4:1 or 3:1 mixture. |
| Dichloromethane/Hexane | Low-Med | Offers different selectivity compared to ethyl acetate. Can be useful if separation is poor with the hexane/ethyl acetate system. |
| Toluene/Ethyl Acetate | Med-High | Useful for aromatic compounds, as toluene can have specific interactions with the aromatic ring. |
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: Before running the column, determine the optimal mobile phase composition using TLC. The ideal eluent system should give a retention factor (Rf) of around 0.2-0.4 for the desired compound and provide good separation from impurities.
-
Column Packing:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Continuously run the mobile phase through the column, never allowing the silica gel to run dry.
-
Caption: A schematic of a packed column for chromatography.
-
Sample Loading:
-
Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Alternatively, for less soluble compounds, a "dry loading" method can be used: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate. Applying gentle pressure with a pump or inert gas (flash chromatography) can speed up the process.
-
-
Fraction Collection and Analysis:
-
Collect small, equal-sized fractions in test tubes or vials.
-
Monitor the elution of the compounds by spotting each fraction on a TLC plate and visualizing under UV light or with a suitable stain.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity Assessment: Confirm the purity of the final product using NMR, LC-MS, and by determining its melting point.
Purity Assessment
The effectiveness of the purification should be confirmed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to assess the number of components in a sample and to monitor the progress of a column chromatography.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. A broad melting range is indicative of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for detecting and identifying trace impurities.
Conclusion
The purification of this compound is a critical step in its utilization for research and development. The choice between recrystallization and column chromatography, or a combination of both, will depend on the specific impurity profile of the crude material. The protocols provided in this guide offer a systematic approach to achieving high purity of this valuable chemical intermediate. It is essential to perform a thorough analytical characterization of the final product to ensure it meets the required specifications for its intended application.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Laurence M. Harwood, Christopher J. Moody. (1989). Experimental Organic Chemistry: Principles and Practice. Blackwell Scientific Publications. [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
University of Colorado, Boulder, Department of Chemistry. Column Chromatography. [Link]
Comprehensive Analytical Protocols for the Characterization of Methyl 2-(cyanomethyl)-3-methoxybenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical characterization of Methyl 2-(cyanomethyl)-3-methoxybenzoate, a potentially significant intermediate in pharmaceutical synthesis. Due to the limited availability of specific analytical data for this compound, this application note establishes a comprehensive framework based on first principles and data from structurally analogous molecules. We present detailed protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), alongside robust methods for purity assessment and quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind methodological choices is explained to empower researchers in adapting these protocols to their specific needs.
Introduction and Physicochemical Profile
This compound (C₁₁H₁₁NO₃) is a substituted aromatic ester. Its unique combination of functional groups—a methyl ester, a cyanomethyl group, and a methoxy group—makes it a versatile building block in medicinal chemistry. Accurate and reliable characterization is paramount to ensure the quality, purity, and identity of this intermediate, which directly impacts the integrity of subsequent synthesis steps and the final active pharmaceutical ingredient (API).
This guide provides a multi-faceted analytical approach, ensuring a holistic understanding of the molecule's structure and purity profile.
Predicted Physicochemical Properties
The following properties are predicted based on the compound's structure and data from similar molecules like methyl 2-(cyanomethyl)benzoate and methyl 2-methoxybenzoate.[1][2]
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | - |
| Molecular Weight | 205.21 g/mol | - |
| Monoisotopic Mass | 205.0739 Da | - |
| XLogP3 | ~2.2 | Inferred from[1] |
| Hydrogen Bond Donors | 0 | Inferred from[1] |
| Hydrogen Bond Acceptors | 4 | Inferred from[1] |
| Rotatable Bond Count | 4 | Inferred from[1] |
Integrated Analytical Workflow
A comprehensive characterization of a novel compound involves a logical sequence of analyses. Spectroscopic methods are first employed for structural confirmation, followed by chromatographic techniques for purity assessment. This workflow ensures that quantitative measurements are performed on a well-characterized and structurally confirmed entity.
Caption: Overall analytical workflow for compound characterization.
Structural Elucidation: Spectroscopic Methods
Spectroscopy is the cornerstone of chemical characterization, providing direct insight into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Expertise & Experience: For this compound, the substitution pattern on the aromatic ring will result in a predictable set of coupled signals. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing ester and cyanomethyl groups.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic H (H5) | 7.4 - 7.6 | t | 1H | Triplet due to coupling with H4 and H6. |
| Aromatic H (H4, H6) | 7.0 - 7.2 | d | 2H | Doublets due to coupling with H5. Shifted upfield by the methoxy group. |
| -CH₂CN | ~4.0 | s | 2H | Singlet, deshielded by the adjacent cyano group and aromatic ring. |
| -OCH₃ (ring) | ~3.9 | s | 3H | Singlet in the typical methoxy region. |
| -COOCH₃ (ester) | ~3.8 | s | 3H | Singlet for the ester methyl group. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Rationale |
| C=O (ester) | ~168 | Typical range for an ester carbonyl. |
| Aromatic C (quaternary) | 115 - 160 | Includes C1, C2, C3. C3 will be significantly shifted by the -OCH₃ group. |
| C≡N (nitrile) | ~117 | Characteristic chemical shift for a nitrile carbon. |
| Aromatic CH | 110 - 135 | Includes C4, C5, C6. |
| -OCH₃ (ring) | ~56 | Typical range for an aromatic methoxy carbon. |
| -COOCH₃ (ester) | ~52 | Typical range for an ester methoxy carbon. |
| -CH₂CN | ~20 | Aliphatic carbon attached to a nitrile and aromatic ring. |
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition (¹H): Acquire data with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquisition (¹³C): Acquire data with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition, and its fragmentation pattern can further confirm the structure.
Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, likely producing a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI), used in GC-MS, is a higher-energy technique that will induce more fragmentation, providing structural clues.
Predicted Mass Spectrum
-
ESI-MS (Positive Mode): A prominent ion at m/z 206.08 ([M+H]⁺) is expected. A sodium adduct [M+Na]⁺ at m/z 228.06 may also be observed.[4]
-
EI-MS (GC-MS): The molecular ion [M]⁺ at m/z 205 is expected. Key fragmentation patterns would likely involve the loss of the methoxy group (-•OCH₃, m/z 174) and the ester group (-•COOCH₃, m/z 146).
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Use an HPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Ionization: Use an ESI source in positive ion mode.
-
MS Parameters: Set capillary voltage to 3.5 kV, cone voltage to 30 V, and source temperature to 120 °C. Acquire data over a mass range of m/z 50-500.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in the molecule.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~2250 | Nitrile (C≡N) | Stretching |
| ~1720 | Ester (C=O) | Stretching |
| ~1600, ~1480 | Aromatic (C=C) | Ring Stretching |
| ~1250, ~1050 | Aryl-Alkyl Ether (C-O) | Stretching |
| ~3050 | Aromatic (C-H) | Stretching |
| ~2950 | Aliphatic (C-H) | Stretching |
Protocol: FT-IR Analysis
-
Sample Preparation: Place a small amount of the neat liquid sample (if applicable) or a KBr pellet of the solid sample onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using a clean ATR crystal.
Purity and Quantitative Analysis: Chromatographic Methods
Chromatographic methods are essential for separating the main compound from impurities, thereby allowing for accurate purity assessment.
Caption: Relationship between analytical techniques and information derived.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for purity analysis of non-volatile or thermally labile compounds. A reverse-phase method is ideal for this moderately polar molecule.
Expertise & Experience: A C18 column provides excellent hydrophobic retention for the aromatic ring, while a mobile phase of acetonitrile and water allows for fine-tuning the elution of the main peak and any related impurities. UV detection is suitable due to the strong chromophore of the benzene ring. An acidic modifier like formic acid is added to ensure sharp peak shapes by suppressing the ionization of any acidic or basic impurities.[2]
Protocol: Reverse-Phase HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 min, hold for 3 min, return to 30% B over 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Procedure:
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in the diluent. Prepare working standards at 0.5, 0.1, 0.05, and 0.01 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of 1.0 mg/mL.
-
Analysis: Inject the standards to establish a calibration curve, followed by the sample.
-
Purity Calculation: Calculate the area percent of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative if the compound is sufficiently volatile and thermally stable. It offers high resolution and the mass selective detector provides definitive peak identification.
Expertise & Experience: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating compounds based on their boiling points. The temperature program is designed to first elute any volatile solvents or impurities at a low temperature before ramping up to elute the main analyte and any higher-boiling impurities.[5][6]
Protocol: GC-MS Method
| Parameter | Condition |
| Column | Fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min. |
| Injector | Split mode (50:1), 250 °C. |
| Injection Volume | 1 µL. |
| MS Transfer Line | 280 °C. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230 °C. |
| MS Scan Range | m/z 40-450. |
| Sample Diluent | Dichloromethane or Ethyl Acetate. |
Procedure:
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 100 µg/mL in the chosen diluent.
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC).
-
Data Analysis: Integrate all peaks in the TIC. Identify the main peak by its retention time and mass spectrum. Calculate the area percent purity.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the complete characterization of this compound. By integrating data from NMR, MS, and FT-IR, the chemical structure can be unequivocally confirmed. Subsequent analysis by HPLC or GC-MS allows for the accurate determination of purity and the identification of any process-related impurities. These robust and validated protocols are designed to meet the rigorous standards of the pharmaceutical industry, ensuring the quality and consistency of this valuable chemical intermediate.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 588805, Methyl 2-(cyanomethyl)benzoate." PubChem, [Link].
-
SIELC Technologies. "Methyl 2-methoxybenzoate." SIELC, [Link].
-
PubChemLite. "Methyl 2-cyano-3-methoxybenzoate (C10H9NO3)." PubChemLite, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 79332, Methyl 3-methoxybenzoate." PubChem, [Link].
-
Kasina, S., et al. "Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities." World Journal of Pharmaceutical Research, vol. 11, no. 2, 2022, pp. 1334-1354, [Link].
-
García, A., et al. "Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges." Journal of Pharmaceutical and Biomedical Analysis, vol. 13, no. 7, 1995, pp. 929-935, [Link].
Sources
- 1. Methyl 2-(cyanomethyl)benzoate | C10H9NO2 | CID 588805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-methoxybenzoate | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - Methyl 2-cyano-3-methoxybenzoate (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 5. gcms.cz [gcms.cz]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-(cyanomethyl)-3-methoxybenzoate
Here is the technical support center with troubleshooting guides and FAQs for improving the synthesis yield of "Methyl 2-(cyanomethyl)-3-methoxybenzoate".
This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in the synthesis of this compound. By understanding the reaction mechanism and critical parameters, users can effectively troubleshoot and optimize their experimental outcomes.
Core Reaction Overview: Nucleophilic Substitution
The synthesis of this compound is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction.[1] The most common precursor, Methyl 2-(bromomethyl)-3-methoxybenzoate, features a primary benzylic halide, which is an excellent electrophile for this transformation.[2] The cyanide anion (:CN⁻) acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.
The reaction proceeds in a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks.[3] For an efficient SN2 reaction, several factors must be optimized: an unhindered electrophile, a strong nucleophile, a good leaving group, and a suitable solvent.[2]
Caption: SN2 mechanism for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material and cyanide source for this synthesis?
A1: The most commonly cited starting material is Methyl 2-(bromomethyl)-3-methoxybenzoate .[4] The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group and facilitating a faster reaction.[5] For the cyanide source, both sodium cyanide (NaCN) and potassium cyanide (KCN) are effective.[4][5][6] The choice often depends on solubility in the selected solvent system and cost.
Q2: Why is the choice of solvent so critical for this reaction?
A2: The solvent plays a crucial role in an SN2 reaction by influencing the reactivity of the nucleophile.[1][2]
-
Polar Aprotic Solvents (Recommended): Solvents like N,N-dimethylformamide (DMF) , acetonitrile (CH₃CN) , and DMSO are highly recommended.[2][4][6] These solvents solvate the metal cation (Na⁺ or K⁺) but leave the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.[2] A mixture of DMF and acetonitrile has been successfully used to achieve high yields.[4]
-
Protic Solvents (To Avoid): Protic solvents like water or ethanol should be used with caution or avoided. They can solvate the cyanide anion through hydrogen bonding, reducing its nucleophilicity. More critically, water can compete as a nucleophile, leading to the formation of the undesired hydrolysis byproduct, Methyl 2-(hydroxymethyl)-3-methoxybenzoate.[5][7] If an alcohol like ethanol is used as a solvent, it must be anhydrous.[5]
Q3: What is the role of additives like sodium iodide (NaI) or phase-transfer catalysts?
A3: Additives can significantly enhance the reaction rate and yield.
-
Sodium Iodide (NaI): Adding a catalytic amount of NaI can initiate a Finkelstein reaction, where the bromide on the starting material is replaced by iodide in situ. The resulting iodo-intermediate is much more reactive because iodide is an excellent leaving group, leading to a faster overall conversion.[4]
-
Phase-Transfer Catalysts (PTC): Catalysts like tetrabutylammonium salts can be beneficial, especially in biphasic systems or when cyanide salt solubility is low.[8] The PTC helps shuttle the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs.
Q4: What are the essential safety precautions when working with cyanide salts?
A4: Cyanide compounds are highly toxic, and strict safety protocols are mandatory.
-
Handling: Always handle NaCN or KCN in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.
-
Acid Incompatibility: Never allow cyanide salts to come into contact with acid. This reaction liberates highly toxic hydrogen cyanide (HCN) gas. All workup procedures must be carefully planned to neutralize any cyanide before acidification.
-
Waste Disposal: Quench all reaction waste containing residual cyanide with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal according to your institution's guidelines.
-
Emergency Preparedness: Ensure a cyanide antidote kit is available and you are trained in its use.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis.
Issue 1: Low or No Conversion of Starting Material
-
Question: My TLC/LCMS analysis shows a large amount of unreacted Methyl 2-(bromomethyl)-3-methoxybenzoate, even after prolonged heating. What are the likely causes and solutions?
-
Answer: This is a common issue pointing to insufficient reaction kinetics.
Potential Cause Explanation & Solution Poor Reagent Quality Cyanide salts can degrade upon exposure to atmospheric moisture and CO₂. Ensure you are using fresh, dry NaCN or KCN. Solvents must be anhydrous; use a freshly opened bottle or a properly dried solvent. Insufficient Temperature The reaction requires thermal energy to overcome the activation barrier. If stirring at 40-45°C is ineffective, consider increasing the temperature to reflux, as reported in high-yield procedures.[4][6] Low Nucleophile Concentration Ensure you are using a stoichiometric excess of the cyanide salt (e.g., 1.2 to 2.0 equivalents) to drive the reaction forward. In some reported cases, a second charge of KCN was added to push the reaction to completion.[6] Poor Solubility If the cyanide salt is not dissolving sufficiently in your solvent, the reaction will be slow. Consider switching to a more effective solvent like DMF or using a combination of solvents (e.g., DMF/acetonitrile) to improve solubility.[4] Slow Reaction Kinetics The C-Br bond, while reactive, may require a boost. Add a catalytic amount (5-10 mol%) of sodium iodide (NaI) to accelerate the reaction via the highly reactive iodo-intermediate.[4]
Issue 2: Significant Formation of the Hydrolysis Byproduct
-
Question: I've isolated my product, but NMR/Mass Spec shows a significant impurity corresponding to Methyl 2-(hydroxymethyl)-3-methoxybenzoate. Why did this happen?
-
Answer: The presence of this byproduct is a clear indication of water contamination in your reaction. The hydroxide ion (or water itself) is competing with cyanide as the nucleophile.
Potential Cause Explanation & Solution "Wet" Solvents Standard grade solvents often contain enough water to cause this side reaction. Solution: Use anhydrous grade solvents. If unavailable, dry the solvent over a suitable drying agent (e.g., molecular sieves) before use. Hygroscopic Reagents KCN and NaCN are hygroscopic and can absorb water from the air. Solution: Store cyanide salts in a desiccator. Weigh them quickly and add them to the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Aqueous Workup While the main reaction should be anhydrous, the workup involves adding water.[4][6] Ensure the reaction has gone to completion before quenching with water.
Issue 3: Complex Product Mixture and Difficult Purification
-
Question: My crude reaction mixture is messy, with multiple spots on TLC, making column chromatography difficult and lowering my isolated yield. How can I improve selectivity?
-
Answer: A complex mixture suggests side reactions beyond simple hydrolysis.
Potential Cause Explanation & Solution Overheating Excessive temperatures for prolonged periods can lead to decomposition of the starting material or product, especially in a polar aprotic solvent like DMF. Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, cool the reaction down. Do not heat unnecessarily. Start at a lower temperature (e.g., 45°C) and only increase if the reaction is sluggish.[6] Elimination Reactions While less likely for a primary benzylic halide, a very strong base in a non-polar solvent at high temperatures could theoretically cause some E2 elimination. Solution: This is unlikely to be a major pathway under the recommended SN2 conditions (polar aprotic solvent). Adhering to the optimized protocols will favor substitution. Impure Starting Material The issue may originate from the precursor. Solution: Verify the purity of your Methyl 2-(bromomethyl)-3-methoxybenzoate by NMR or LCMS before starting the cyanation step. Purify it if necessary.
Caption: Troubleshooting workflow for low yield in the cyanation reaction.
Optimized Experimental Protocol
This protocol is a synthesis of high-yield methods reported in the literature and incorporates best practices for yield optimization.[4]
Materials:
-
Methyl 2-bromomethyl-3-methoxybenzoate
-
Sodium cyanide (NaCN)
-
Sodium iodide (NaI)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether or Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-bromomethyl-3-methoxybenzoate (1.0 eq).
-
Reagent Addition: Under a positive flow of nitrogen, add sodium cyanide (1.3 eq) and a catalytic amount of sodium iodide (0.1 eq).
-
Solvent Addition: Add a solvent mixture of anhydrous DMF and anhydrous acetonitrile (e.g., a 1:2 v/v ratio). The total solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting material).
-
Reaction: Heat the reaction mixture to reflux (the boiling point of acetonitrile is ~82°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup:
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide and any unreacted sodium cyanide. Wash the solid cake with a small amount of ethyl acetate.
-
Caution: The filtrate still contains dissolved cyanide. Handle with extreme care in a fume hood.
-
Transfer the filtrate to a separatory funnel and dilute with water and ethyl acetate (or ether).
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary. A high-yield reaction may produce a product of sufficient purity without chromatography.[4]
-
| Parameter | Recommendation | Rationale for High Yield | Reference(s) |
| Starting Halide | Methyl 2-(bromo methyl)-3-methoxybenzoate | Bromide is a better leaving group than chloride, leading to a faster SN2 reaction. | [5] |
| Cyanide Salt | Sodium Cyanide (NaCN) | Effective and commonly used. Use 1.3-1.5 equivalents to ensure an excess of nucleophile. | [4] |
| Solvent System | Anhydrous DMF / Acetonitrile | A polar aprotic mixture enhances nucleophile reactivity and provides a suitable reflux temperature. | [2][4] |
| Catalyst | Sodium Iodide (NaI), 5-10 mol% | Generates a highly reactive iodo-intermediate in situ, accelerating the reaction. | [4] |
| Temperature | Reflux (~82°C) | Provides sufficient energy for the reaction to proceed to completion in a reasonable timeframe. | [4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the introduction of atmospheric moisture, which causes the formation of hydrolysis byproducts. | [5][7] |
References
- LibreTexts. (2021). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook.
- Clark, J. (2015). Halogenoalkanes | Nucleophilic Substitution (with :CN-). Organic Chemistry Revision Sheets.
-
Bickelhaupt, F. M., & van der Mee, L. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 19(12), 1439-1453. Available at: [Link]
- Dalal Institute. (2021). Aliphatic Nucleophilic Substitution. In A Textbook of Organic Chemistry – Volume I.
-
Chemistry Stack Exchange. (2019). Why is it aqueous and ethanolic conditions for nucleophilic substitution of cyanide ion with benzyl chloride?. Available at: [Link]
-
Shao Xinhua. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. SciSpace. Available at: [Link]
-
Eureka | Patsnap. Methyl 3-(cyanomethyl)benzoate synthetic method. (Accessed Jan 18, 2026). Available at: [Link]
- Google Patents. (2015). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
Sources
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. This compound CAS#: 145498-86-8 [m.chemicalbook.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 2-(cyanomethyl)-3-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-(cyanomethyl)-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Overview of the Synthesis
The most common and direct route to this compound involves a nucleophilic substitution reaction. Typically, Methyl 2-(bromomethyl)-3-methoxybenzoate is treated with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
This SN2 reaction is generally efficient, but its success is highly dependent on controlling reaction parameters to avoid a number of potential side reactions. The presence of multiple functional groups—an ester, a methoxy group, and an acidic α-proton in the product—creates several pathways for impurity formation.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis, workup, and purification of this compound.
Category 1: Low or No Product Yield
Question: My reaction has stalled, and TLC analysis shows only the starting material, Methyl 2-(bromomethyl)-3-methoxybenzoate. What are the likely causes?
Answer:
This issue typically points to insufficient reactivity of the nucleophile or poor reaction conditions. Consider the following factors:
-
Cyanide Salt Quality and Solubility: Alkali metal cyanides are hygroscopic and can absorb moisture, reducing their nucleophilicity. Ensure you are using a freshly opened or properly stored, dry cyanide salt (KCN or NaCN). The solubility of the cyanide salt is also critical. While KCN is common, NaCN has better solubility in some aprotic solvents, which can improve reaction rates.
-
Solvent Purity: The solvent must be anhydrous. The presence of water will not only hydrolyze the cyanide salt but can also lead to hydrolysis of the ester group on your starting material or product. Using a freshly opened bottle of anhydrous DMF or DMSO is recommended.
-
Reaction Temperature: While this reaction often proceeds at room temperature or with gentle heating (40-50°C)[1], the activation energy may not be overcome if the temperature is too low. If the reaction is sluggish at room temperature, consider gradually increasing the heat while monitoring for the appearance of side products on TLC.
-
Phase Transfer Catalyst: If solubility of the cyanide salt is a persistent issue, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether like 18-crown-6) can significantly enhance the reaction rate by carrying the cyanide anion into the organic phase.
Question: My yield is consistently low despite the complete consumption of the starting material. Where is my product going?
Answer:
Low isolated yield with full conversion suggests that the desired product is either being consumed in subsequent side reactions or is being lost during the workup and purification steps.
-
Product Degradation: The primary culprits are hydrolysis reactions. The nitrile group can be hydrolyzed to an amide or a carboxylic acid, and the methyl ester can be saponified.[2][3][4][5] These reactions are promoted by excessive heat, prolonged reaction times, or the presence of water and strong bases/acids during the workup.
-
Workup Losses: The product, this compound, has moderate polarity. During the aqueous workup, ensure the pH is controlled. A basic aqueous wash can lead to ester hydrolysis. Use of brine washes can help to break up emulsions and improve recovery from the organic layer.
-
Purification Issues: If using column chromatography, the choice of solvent system is crucial. The product can be sensitive to highly acidic or basic conditions. A neutral solvent system (e.g., hexanes/ethyl acetate) is recommended. Ensure the silica gel is not overly acidic.
Category 2: Multiple Spots on TLC / Impurity Formation
Question: My crude reaction mixture shows multiple spots on the TLC plate. What are the most common side products?
Answer:
The formation of multiple impurities is the most frequent challenge. The structure of your target molecule allows for several side reactions. The diagram below illustrates the main reaction and the most probable side reactions.
Caption: Figure 1: Main and Side Reaction Pathways.
Side Product A & B: Hydrolysis Products
-
Identity: 2-(2-amino-2-oxoethyl)-3-methoxybenzoic acid methyl ester (Amide) and 2-(carboxymethyl)-3-methoxybenzoic acid (Carboxylic Acid).
-
Cause: The presence of water during the reaction or, more commonly, during a harsh aqueous workup. The nitrile group hydrolyzes in two stages, first to the amide and then to the carboxylic acid.[2][5] This process is accelerated by heat and strong acidic or basic conditions. The ester group can also be hydrolyzed under these conditions.
-
Prevention & Troubleshooting:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Control Workup pH: Perform aqueous washes with neutral or slightly acidic water (e.g., dilute NH₄Cl solution) instead of strong acids or bases.
-
Minimize Heat: Avoid unnecessarily high temperatures or prolonged heating. If heating is required, do so cautiously and monitor the reaction closely.[6]
-
Purification: These acidic impurities can often be removed by washing the organic extract with a mild base like a saturated sodium bicarbonate solution. However, this risks hydrolyzing the desired ester product, so the wash should be done quickly and at a low temperature.
-
Side Product C: Dimer Impurity
-
Identity: Self-condensation product of the desired molecule.
-
Cause: The methylene protons (CH₂) alpha to the nitrile group are acidic. In the presence of a sufficiently strong base (including excess cyanide ion, which is basic), the product can be deprotonated. The resulting carbanion can then attack another molecule of the starting material (the bromomethyl compound) or another molecule of the product, leading to dimerization or polymerization.
-
Prevention & Troubleshooting:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the cyanide salt, but avoid a large excess.
-
Temperature Management: Keep the reaction temperature as low as possible to disfavor this side reaction.
-
Controlled Addition: If dimerization is severe, consider adding the starting material (the bromide) slowly to a solution of the cyanide salt to maintain a low concentration of the electrophile.
-
Side Product D: Nucleophilic Aromatic Substitution (SNAr) Impurity
-
Identity: Methyl 2-(cyanomethyl)-3-cyanobenzoate.
-
Cause: This involves the displacement of the methoxy group on the aromatic ring by a cyanide ion. While SNAr reactions typically require strong electron-withdrawing groups ortho or para to the leaving group, harsh conditions could potentially favor this pathway.[7][8]
-
Prevention & Troubleshooting:
-
Avoid Extreme Conditions: This is a very unlikely side reaction under typical conditions for benzylic substitution. It would require very high temperatures and a large excess of cyanide. Adhering to mild reaction conditions (room temperature to ~60°C) will prevent this.
-
Category 3: Product Purification and Stability
Question: My purified product seems to degrade over time, even when stored. How can I improve its stability?
Answer:
The stability of this compound can be compromised by residual acidic or basic impurities from the synthesis.
-
Thorough Purification: Ensure that all traces of cyanide salts and any acidic byproducts are removed during purification. Passing the crude product through a short plug of neutral silica gel before final purification can help remove baseline impurities.
-
Storage Conditions: Store the purified product in a cool, dark place under an inert atmosphere (nitrogen or argon). If it is an oil, storing it as a solution in a non-reactive solvent (like toluene) in a freezer can sometimes improve long-term stability.
-
pH Neutrality: Before storage, ensure the product is free from any acidic or basic residues. This can be checked by dissolving a small sample in a solvent and testing the pH of a water extract.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL per 1 g of starting material).
-
Reagent Addition: Add sodium cyanide (NaCN, 1.2 eq.) to the solvent. Stir the suspension for 10 minutes.
-
Substrate Addition: Dissolve Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaCN suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 40-45°C.[1] Monitor the progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water (3x the volume of DMF) and ethyl acetate (2x the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product.
Protocol 2: Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues.
Caption: Figure 2: Troubleshooting Workflow.
Data Summary Table
| Parameter | Recommended Condition | Rationale / Potential Issue if Deviated |
| Cyanide Source | NaCN or KCN (1.1-1.2 eq.), anhydrous | Excess: Promotes dimerization. Wet: Reduced activity, potential hydrolysis. |
| Solvent | Anhydrous DMF, DMSO | Non-polar: Poor reagent solubility. Protic/Wet: Hydrolysis of nitrile/ester. |
| Temperature | Room Temp to 50°C | Too Low: Slow or stalled reaction. Too High: Increased side products (hydrolysis, dimerization). |
| Workup pH | Neutral to slightly acidic (pH 6-7) | Basic: Saponification of the ester. Strongly Acidic: Hydrolysis of the nitrile. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Methyl 2-(cyanomethyl)-3-methoxybenzoate
Welcome to the dedicated technical support guide for researchers working with Methyl 2-(cyanomethyl)-3-methoxybenzoate (CAS 145498-86-8). This resource is designed to provide in-depth troubleshooting assistance and practical, field-proven protocols to overcome the common purification challenges associated with this important synthetic intermediate. Our goal is to equip you with the expertise to achieve high purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues encountered during the purification of this compound.
Q1: My crude product appears as a persistent oil or gum, making crystallization impossible. What's causing this and how can I fix it?
A: This is a frequent challenge. The "oiling out" phenomenon is typically caused by the presence of impurities that depress the melting point of the compound or by residual solvent.
-
Probable Cause 1: Residual Solvent: High-boiling point solvents used in the synthesis, such as Dimethylformamide (DMF) or Toluene, are common culprits. Even trace amounts can prevent crystallization.
-
Solution: During the aqueous workup, ensure thorough extraction and washing. For DMF, multiple washes with a brine or 1N LiCl solution can be effective in pulling the solvent into the aqueous layer[1]. If solvent is still present, a high-vacuum (roto-evaporation followed by a vacuum pump) at a gentle temperature (e.g., 40-50°C) is necessary.
-
Probable Cause 2: Unreacted Starting Material: The precursor, often Methyl 2-(bromomethyl)-3-methoxybenzoate, is structurally similar but has different physical properties that can interfere with the crystallization of the final product.
-
Solution: The most effective method to remove starting materials is flash column chromatography. The difference in polarity between the bromo- precursor and the cyano- product is usually sufficient for good separation.
Q2: I'm seeing multiple spots on my TLC plate after an initial workup. What are the likely impurities?
A: The spots on your TLC plate correspond to different compounds in your crude mixture. Besides the starting material, common impurities arise from side reactions or degradation.
-
Starting Material (e.g., Methyl 2-(bromomethyl)-3-methoxybenzoate): Usually less polar than the product.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, especially with heat, which can convert it to a primary amide or a carboxylic acid[2][3]. The ester can also be hydrolyzed. This creates highly polar impurities (e.g., 2-(cyanomethyl)-3-methoxybenzoic acid or Methyl 2-(carboxymethyl)-3-methoxybenzoate) that will appear close to the baseline on the TLC plate.
-
Isocyanide Isomer: A minor, less polar byproduct that can sometimes form during cyanation reactions.
A logical first step is to use flash column chromatography to separate these components based on their polarity differences.
Q3: What is the best general-purpose purification strategy for this compound?
A: A two-stage purification process is recommended for achieving high purity.
-
Initial Purification: Liquid-Liquid Extraction. A thorough aqueous workup is critical to remove inorganic salts (e.g., KCN, NaBr) and polar organic solvents like DMF[1][4].
-
Primary Purification: Flash Column Chromatography. This is the most robust method for separating the target compound from both less polar (starting material) and more polar (hydrolysis byproducts) impurities. A gradient elution with a Hexane/Ethyl Acetate system is typically very effective[1].
For obtaining analytical-grade material, a final recrystallization step can be performed if the purified compound is a solid.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific problems encountered during purification.
| Symptom / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | 1. Product is co-eluting with an impurity. 2. Product is sticking to the silica gel (degradation). 3. Incomplete extraction from the reaction mixture. | 1. Optimize the TLC solvent system. Use a shallower gradient during chromatography (e.g., increase ethyl acetate percentage by 1-2% increments). 2. The nitrile or ester may be sensitive to acidic silica. Consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (~0.5%). Alternatively, use a different stationary phase like alumina. 3. Ensure the pH of the aqueous layer during workup is neutral before extraction. Perform at least three extractions with your organic solvent. |
| Product Purity Decreases Over Time | The compound is degrading. This is likely due to hydrolysis of the nitrile or ester group, potentially catalyzed by trace amounts of acid or base left over from the workup. | Ensure the final product is stored in a cool, dry, and dark environment. If trace acid/base is suspected, re-dissolve the product in a neutral solvent (like ethyl acetate), wash with a pH 7 buffer and then brine, dry thoroughly over MgSO₄ or Na₂SO₄, and remove the solvent under reduced pressure without excessive heat. |
| Poor Separation Between Product and an Impurity on TLC/Column | The polarity of the product and the impurity are very similar. This is common if the impurity is a structural isomer (e.g., an isocyanide or a double-bond shifted byproduct). | 1. Change the Solvent System: Switch from a Hexane/Ethyl Acetate system to one with different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone. 2. Consider a Different Stationary Phase: If silica gel fails, try alumina (neutral or basic) or reverse-phase (C18) chromatography. |
Data Summary Table
| Property | Value / Information | Source |
| Compound Name | This compound | - |
| CAS Number | 145498-86-8 | [5] |
| Molecular Formula | C₁₁H₁₁NO₃ | Calculated |
| Molecular Weight | 205.21 g/mol | Calculated |
| Physical State | Often isolated as an oil or low-melting solid | User Experience |
| Solubility | Soluble in common organic solvents (EtOAc, DCM, Acetone); Insoluble in water. | General Chemical Principles |
Section 3: Experimental Protocols & Workflows
Workflow 1: General Purification Strategy
The following diagram outlines the standard decision-making process for purifying the crude product after synthesis.
Caption: General purification workflow for this compound.
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude material.
-
Prepare the Column:
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Prepare a slurry of silica gel (e.g., 40-63 µm particle size) in 100% Hexane and carefully pack the column. The packed silica bed should be about 6-8 inches high.
-
Add a thin layer of sand on top of the silica bed.
-
-
Prepare the Sample:
-
Dissolve the crude product (~1 g) in a minimal amount of dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (~2-3 g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry load."
-
-
Load and Elute:
-
Carefully add the dry-loaded sample onto the sand layer of the packed column.
-
Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Use TLC to monitor the eluent.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate). The starting material will elute first, followed by the desired product. More polar impurities will remain on the column.
-
Collect fractions and analyze them by TLC.
-
-
Isolate the Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Workflow 2: Troubleshooting Crystallization
If your purified product is an oil but you suspect it should be a solid, this decision tree can guide your efforts to induce crystallization.
Caption: Troubleshooting flowchart for inducing crystallization.
References
- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Available from: [Link]
-
YouTube. Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024). Available from: [Link]
-
PubChem. Methyl 2-methoxybenzoate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Methyl 3-(cyanomethyl)benzoate. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN101891649B - Novel 3-cyano methyl benzoate preparing method.
-
ResearchGate. Synthesis of methyl 3-cyanobenzoate by a green process. (2014). Available from: [Link]
Sources
- 1. Synthesis routes of Methyl 3-(cyanomethyl)benzoate [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]
- 5. This compound CAS#: 145498-86-8 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(cyanomethyl)-3-methoxybenzoate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 2-(cyanomethyl)-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and achieve high-yield, high-purity results.
Synthesis Overview: The Nucleophilic Substitution Pathway
The most direct and common method for synthesizing this compound is through a bimolecular nucleophilic substitution (Sₙ2) reaction. This involves reacting Methyl 2-(bromomethyl)-3-methoxybenzoate with an alkali metal cyanide, typically potassium or sodium cyanide. The cyanide anion (CN⁻) acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.
The overall transformation is as follows:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis. Monitoring by Thin-Layer Chromatography (TLC) is essential for determining reaction completion.[1]
Table 1: Reagent and Parameter Summary
| Reagent | Molar Equiv. | Purpose | CAS Number |
| Methyl 2-(bromomethyl)-3-methoxybenzoate | 1.0 | Starting Material | 1129-28-8 |
| Potassium Cyanide (KCN) | 1.2 - 1.5 | Nucleophile | 151-50-8 |
| Dimethylformamide (DMF), anhydrous | - | Solvent | 68-12-2 |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent | 141-78-6 |
| Brine (Saturated NaCl solution) | - | Aqueous Wash | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Drying Agent | 7487-88-9 |
| Parameter | Value | Notes | |
| Temperature | 40-45 °C | ||
| Reaction Time | 18-48 hours | Monitor by TLC |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 eq).
-
Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to dissolve the starting material (approx. 8 mL per 1 g of starting material). Add potassium cyanide (KCN, 1.2 eq) portion-wise. Safety Note: KCN is highly toxic. Handle with extreme caution in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Reaction Execution: Heat the reaction mixture to 40-45°C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase) until the starting material spot is completely consumed. This may take several hours. If the reaction stalls, an additional portion of KCN (0.3 eq) can be added.[2]
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into an equal volume of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes of the aqueous layer).[2]
-
Washing: Combine the organic layers and wash them sequentially with water and then brine. This removes residual DMF and inorganic salts.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes:ethyl acetate (e.g., starting from 9:1 and moving to 4:1) to afford the pure this compound.[2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Q1: My reaction shows low or no conversion of the starting material after 24 hours. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors:
-
Inactive Nucleophile: The cyanide ion can be protonated and inactivated by acidic impurities.[1] Ensure your starting material is pure and that all solvents and glassware are thoroughly dried.
-
Poor KCN Solubility: Potassium cyanide has limited solubility in many organic solvents. Ensure vigorous stirring to maximize the surface area and contact between reactants. The use of a phase-transfer catalyst can also significantly improve the reaction rate by transporting the cyanide ion into the organic phase.[1]
-
Insufficient Temperature or Time: Cyanation reactions can be slow.[1] If the reaction has stalled, consider incrementally increasing the temperature by 5-10°C. Continue to monitor by TLC to ensure the product is not decomposing at the higher temperature.
-
Poor Quality Starting Material: Verify the purity and identity of your Methyl 2-(bromomethyl)-3-methoxybenzoate, as impurities can interfere with the reaction.[1]
Q2: My TLC shows the starting material is consumed, but there are multiple new spots and the final yield is low. What's happening?
A: The formation of multiple products indicates side reactions are occurring. The most likely culprits are:
-
Hydrolysis: If there is residual water in your reaction solvent (e.g., DMF or ethanol), the hydroxide ions present in aqueous KCN solutions can compete with cyanide as the nucleophile, leading to the formation of Methyl 2-(hydroxymethyl)-3-methoxybenzoate.[3] The solution is to use anhydrous solvents and reagents.
-
Elimination Reactions: Under strongly basic conditions, an E2 elimination reaction can compete with the Sₙ2 substitution, leading to an alkene byproduct.[1] While KCN is not an exceptionally strong base, this can become a factor if the reaction temperature is too high or if other basic impurities are present.
Q3: The reaction looks clean by TLC, but my product is lost during the aqueous work-up. Why?
A: There are a few possibilities for product loss during extraction and washing:
-
Product Solubility: Your product may have some solubility in the aqueous layer. To check this, you can take a small sample of the aqueous layer, extract it, and analyze the extract by TLC.[4] Using brine for the final wash helps to "salt out" organic compounds from the aqueous phase, reducing this type of loss.
-
Product Instability: The product may be sensitive to the pH of the work-up solutions. If you used any acidic or basic washes, your product might have decomposed. You can test this by exposing a small sample of your crude product to the wash solution and analyzing the result by TLC.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
A: The reaction proceeds via an Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. The cyanide ion (CN⁻) acts as the nucleophile and attacks the carbon atom bonded to the bromine from the side opposite the leaving group (a "backside attack").[5] This occurs in a single, concerted step where the C-CN bond forms at the same time the C-Br bond breaks.[6]
Sources
"Methyl 2-(cyanomethyl)-3-methoxybenzoate" stability and degradation issues
Technical Support Center: Methyl 2-(cyanomethyl)-3-methoxybenzoate
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability and degradation challenges associated with this molecule. We provide in-depth, field-proven insights and practical troubleshooting protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
This compound is an aromatic compound with three primary functional groups that dictate its chemical behavior:
-
Methyl Benzoate Ester: This is the most reactive site for hydrolytic degradation. The ester's carbonyl carbon is electrophilic and susceptible to nucleophilic attack, particularly by water or hydroxide ions.[1][2]
-
Cyanomethyl Group (-CH₂CN): This group, a substituted benzonitrile, is generally more stable than the ester. However, under harsh acidic or basic conditions, the nitrile can undergo hydrolysis to form a primary amide and subsequently a carboxylic acid. The benzylic methylene (-CH₂-) bridge can be a potential site for oxidation.
-
Substituted Benzene Ring: The aromatic ring itself is relatively stable but can be susceptible to photolytic degradation, especially given the presence of chromophoric groups.[3][4][5] The electron-donating methoxy group (-OCH₃) can influence the ring's reactivity.
Q2: What are the optimal long-term storage conditions for this compound?
To maximize shelf-life and prevent degradation, this compound should be stored under the following conditions:
-
Temperature: Cool to cold conditions (-20°C to 4°C). Avoid elevated temperatures, which can accelerate hydrolysis and other degradation pathways.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize the risk of oxidation.
-
Light: Protect from light by using amber vials or storing in a dark location to prevent photolytic degradation.[3]
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture ingress, which can lead to hydrolysis.[3]
Q3: How can I perform a preliminary assessment of my compound's stability in a new formulation or solvent?
A forced degradation study is the standard approach to proactively investigate a molecule's stability.[7][8] This involves subjecting the compound to stress conditions more severe than it would typically encounter to rapidly identify likely degradation pathways and products.[6][8] Key conditions to test include acid, base, oxidation, heat, and light.[6] These studies are crucial for developing stability-indicating analytical methods.[8][9]
Troubleshooting Guide: Stability & Degradation
This section addresses specific issues you may encounter during your experiments.
Issue 1: I'm observing a significant loss of my compound in an aqueous or protic solvent over time, even at room temperature. What is the likely cause?
Answer: The most probable cause is the hydrolysis of the methyl ester functional group. Benzoate esters are known to be susceptible to hydrolysis, a reaction that cleaves the ester bond to form 2-(cyanomethyl)-3-methoxybenzoic acid and methanol.[1]
Causality:
-
Base-Catalyzed Hydrolysis (Saponification): This process is typically much faster than acid-catalyzed hydrolysis and is irreversible.[1] The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the carbonyl carbon. Even neutral water can provide a source of hydroxide ions, and the reaction can be accelerated by basic buffers or surfaces.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[1] This pathway is more common in acidic solutions (e.g., formulations with acidic excipients or using acidic mobile phases for chromatography over extended periods).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected hydrolysis.
Issue 2: My sample, either solid or in solution, is developing a yellow or brown discoloration after being left on the benchtop. What's happening?
Answer: Discoloration is often a sign of degradation, likely due to either photolysis or oxidation.
Causality:
-
Photolytic Degradation: Aromatic compounds, particularly those with electron-rich systems, can absorb UV and visible light. This energy can induce bond cleavage, isomerization, or the formation of colored, often polymeric, impurities.[3][5] The combination of the aromatic ring, nitrile, and ester groups creates a chromophore that is susceptible to light-induced degradation.
-
Oxidative Degradation: While the molecule lacks highly susceptible functional groups like phenols or thiols, oxidation can still occur, especially at the benzylic carbon (the -CH₂- between the ring and the nitrile). This position is activated and can be susceptible to radical-mediated oxidation, which can be initiated by light, heat, or trace metal impurities.
Troubleshooting Steps:
-
Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil. If the discoloration does not occur, photolysis is the primary culprit.
-
Inert Atmosphere: Prepare a solution using a solvent that has been sparged with nitrogen or argon. Keep the solution under an inert headspace. If this prevents discoloration, oxidation is a likely contributor.
-
Analytical Confirmation: Use HPLC with a photodiode array (PDA) detector to analyze the discolored sample. Look for the emergence of broad, late-eluting peaks, which can be indicative of polymeric degradants.
Issue 3: I am seeing several new, small peaks in my chromatogram after sample preparation involving heat. What are the potential thermal degradation products?
Answer: Heating can induce several degradation pathways. While the benzonitrile portion of the molecule is generally thermally stable, the molecule as a whole can degrade.[10]
Causality:
-
Decarboxylation/Decyanation: At very high temperatures, more complex fragmentation can occur, though this is less common under typical experimental conditions.
-
Hydrolysis: If moisture is present, heating will significantly accelerate the rate of hydrolysis of the ester group as described in Issue 1.
-
Interactions with Excipients: If the compound is in a formulation, heat can promote reactions with other components.
Potential Degradation Products Summary:
| Stress Condition | Potential Degradation Pathway | Primary Degradant(s) | Expected Molecular Weight |
| Acidic/Basic Hydrolysis | Ester Hydrolysis | 2-(cyanomethyl)-3-methoxybenzoic acid | 177.16 g/mol |
| Harsh Hydrolysis | Nitrile Hydrolysis | Methyl 2-(carboxymethyl)-3-methoxybenzoate | 209.19 g/mol |
| Oxidation (e.g., H₂O₂) | Benzylic Oxidation | Methyl 2-(cyano(hydroxy)methyl)-3-methoxybenzoate | 207.18 g/mol |
| Photolysis (UV/Visible) | Ring Cleavage / Polymerization | Various, often complex mixtures | Variable |
| High Heat (Thermal) | Accelerated Hydrolysis / Fragmentation | 2-(cyanomethyl)-3-methoxybenzoic acid, etc. | Variable |
Protocols & Methodologies
Protocol 1: Forced Degradation Study Experimental Workflow
This protocol outlines a comprehensive forced degradation study to identify potential degradants and establish a stability-indicating analytical method.
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with PDA or UV detector and a C18 column
-
LC-MS system for peak identification
Experimental Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.
-
Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 0.1 mg/mL. This is your t=0 control. Store it protected from light at 4°C.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 60°C. Take aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature. Take aliquots at 30 minutes, 2 hours, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Take aliquots at 2, 8, and 24 hours.
-
Thermal Degradation: Dilute 1 mL of stock solution with 9 mL of 50:50 acetonitrile:water. Heat at 80°C, protected from light. Take aliquots at 8, 24, and 48 hours.
-
Photolytic Degradation: Dilute 1 mL of stock solution with 9 mL of 50:50 acetonitrile:water. Expose the solution in a quartz cuvette to light as specified by ICH Q1B guidelines.[11] A parallel control sample should be wrapped in foil. Analyze after a defined exposure period.
-
Analysis: Analyze all samples by a reverse-phase HPLC method, ideally with a gradient elution to separate the parent compound from any degradants. Use a PDA detector to check for peak purity and any changes in UV spectra.
-
Identification: For samples showing significant degradation (aim for 5-20% loss of the main peak), perform LC-MS analysis to obtain the mass of the degradation products to aid in structural elucidation.[7]
References
- Grokipedia. Benzonitrile.
- S-Matrix Corporation. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Kamberi, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Singh, S., & Junwal, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Ataman Kimya. BENZONITRILE.
- Rao, D. V., & Kumar, K. A. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
- Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
- Ni, H., et al. (2022). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. Chemosphere.
- Wang, C., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry.
- Organic Chemistry Portal. Benzoic Acid Esters, Benzoates.
- Elsner, M., et al. (n.d.). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Environmental Science & Technology.
- SIELC Technologies. (2018). Methyl 2-methoxybenzoate.
- BenchChem. (2025). Stability of Hex-3-enyl benzoate under acidic or basic conditions.
- BenchChem. (n.d.). An In-depth Technical Guide on the Stability and Storage of 2-(Benzyloxy)-3-methylbenzonitrile.
- ResearchGate. (n.d.). Effect of temperature on direct synthesis of benzonitrile.
- Zhang, T., et al. (2018). Early-Stage Photodegradation of Aromatic Poly(urethane-Urea) Elastomers. Polymer Degradation and Stability.
- Iazzetti, A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry.
- NIST. Benzonitrile. NIST Chemistry WebBook.
- Hunter, G. W., et al. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- YouTube. (2022). Effect of pH Changes on Sodium Benzoate Laboratory Experiment Part 1.
- BenchChem. (n.d.). Synthesis routes of Methyl 3-(cyanomethyl)benzoate.
- Liu, D., et al. (n.d.). Analytical Methods. Royal Society of Chemistry.
- ChemicalBook. (n.d.). Methyl 2-methoxybenzoate synthesis.
- PubChemLite. Methyl 2-cyano-3-methoxybenzoate (C10H9NO3).
- Schorer, C. A., et al. (n.d.). Humic substance photosensitized degradation of phthalate esters characterized by 2H and 13C isotope fractionation and metabolite.
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
- Shao, X. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. SciSpace.
- FooDB. (2010). Showing Compound Methyl 2-methoxybenzoate (FDB010545).
- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
- Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- Sigma-Aldrich. (n.d.). Methyl 2-methoxybenzoate 99 606-45-1.
- ATSDR. (n.d.). 6. ANALYTICAL METHODS.
- PubChemLite. Methyl 2-methoxybenzoate (C9H10O3).
- ChemicalBook. (n.d.). This compound CAS#: 145498-86-8.
- Chen, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.
- Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation).
Sources
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- 4. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Spectroscopic Analysis of Methyl 2-(cyanomethyl)-3-methoxybenzoate
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Welcome to the technical support hub for the spectroscopic analysis of Methyl 2-(cyanomethyl)-3-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common issues encountered during the spectroscopic characterization of this compound. Here, we move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can confidently interpret your data and validate your results.
Section 1: Foundational Knowledge & Expected Spectroscopic Data
Before delving into troubleshooting, it is crucial to have a solid understanding of the expected spectroscopic data for pure this compound. This baseline is essential for identifying anomalies in your own experimental results.
Molecular Structure and Properties
This compound has the following structure:
-
Molecular Formula: C₁₁H₁₁NO₃
-
Molecular Weight: 205.21 g/mol
A key preliminary step in any spectroscopic analysis is to calculate the Degree of Unsaturation (DBE).[1][2] This calculation helps to predict the number of rings and/or multiple bonds within the molecule.
For C₁₁H₁₁NO₃: DBE = C + 1 - (H/2) + (N/2) DBE = 11 + 1 - (11/2) + (1/2) = 7
The calculated DBE of 7 indicates the presence of a benzene ring (4 DBEs), a carbonyl group (1 DBE), a nitrile group (2 DBEs), which is consistent with the structure.
Expected Spectroscopic Data Summary
The following tables summarize the anticipated peaks and signals for this compound in various spectroscopic techniques.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | d | 1H | Aromatic H |
| ~7.3-7.5 | t | 1H | Aromatic H |
| ~7.0-7.2 | d | 1H | Aromatic H |
| ~3.9 | s | 3H | OCH₃ (ester) |
| ~3.8 | s | 3H | OCH₃ (methoxy) |
| ~3.7 | s | 2H | CH₂ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (ester) |
| ~158 | Aromatic C-O |
| ~133 | Aromatic C-H |
| ~129 | Aromatic C-C |
| ~124 | Aromatic C-H |
| ~120 | Aromatic C-H |
| ~117 | C≡N |
| ~56 | OCH₃ (methoxy) |
| ~52 | OCH₃ (ester) |
| ~17 | CH₂ |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2250 | C≡N (Nitrile) |
| ~1730 | C=O (Ester) |
| ~1250 | C-O (Ester/Ether) |
| ~3000-3100 | C-H (Aromatic) |
| ~2850-2960 | C-H (Aliphatic) |
Table 4: Expected Mass Spectrometry Fragments (Electron Ionization)
| m/z | Fragment |
| 205 | [M]⁺ |
| 174 | [M - OCH₃]⁺ |
| 146 | [M - COOCH₃]⁺ |
| 116 | [M - COOCH₃ - CH₂CN]⁺ |
Section 2: Troubleshooting Common Spectroscopic Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
¹H NMR Spectroscopy Troubleshooting
Q1: My aromatic signals are overlapping and difficult to interpret. What can I do?
A1: Overlapping aromatic signals are a common issue, especially in complex molecules. Here are a few strategies to resolve this:
-
Change the Solvent: Switching to a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of your protons and may resolve the overlap.[3]
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 500 MHz or higher) will increase the dispersion of your signals.
-
2D NMR Techniques: Running a COSY (Correlation Spectroscopy) experiment can help you identify which protons are coupled to each other, even if their signals are overlapping.
Q2: I see a broad peak in my spectrum that I can't assign. What could it be?
A2: A broad peak often indicates the presence of an exchangeable proton, such as an -OH or -NH group, or water.[4]
-
D₂O Shake: To confirm if the peak is from an -OH or -NH proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum.[3] If the broad peak disappears, it was an exchangeable proton.
-
Water Peak: A broad singlet around 1.5-1.6 ppm in CDCl₃ is often due to residual water. Ensure your sample and solvent are dry.
Q3: The integration of my peaks doesn't match the expected proton count. Why?
A3: Inaccurate integration can stem from several factors:
-
Incomplete Relaxation: Ensure that the relaxation delay (d1) in your acquisition parameters is sufficient (typically 5 times the longest T1 value) to allow all protons to fully relax between scans.
-
Phasing and Baseline Correction: Poor phasing or baseline correction can lead to integration errors. Carefully re-process your spectrum.
-
Overlapping Peaks: If peaks are overlapping, the integration may not be accurate. Try the methods mentioned in Q1 to resolve the overlap.
Experimental Workflow: NMR Sample Preparation and Analysis
Caption: Workflow for NMR sample preparation and analysis.
IR Spectroscopy Troubleshooting
Q1: I don't see a sharp peak for my nitrile group around 2250 cm⁻¹.
A1: The absence or weakness of the nitrile peak can be concerning.
-
Check for Purity: The most likely reason is that the nitrile group is not present in your sample, indicating a failed reaction or the wrong compound.
-
Symmetry: In some rare cases, if the molecule has a high degree of symmetry, the dipole moment change during the C≡N stretch can be small, leading to a very weak absorption. However, this is unlikely for this compound.
-
Instrument Calibration: Ensure your IR spectrometer is properly calibrated.
Q2: My carbonyl peak is not at the expected ~1730 cm⁻¹. What does this mean?
A2: The position of the carbonyl peak is sensitive to its electronic environment.[5]
-
Conjugation: If the carbonyl group is conjugated with a double bond or an aromatic ring, the peak will shift to a lower wavenumber (e.g., 1680-1710 cm⁻¹). For this compound, the ester carbonyl is directly attached to the aromatic ring, so a shift to a slightly lower frequency is possible.
-
Ring Strain: If the carbonyl is part of a strained ring system, the peak will shift to a higher wavenumber. This is not applicable to the target molecule.
-
Solvent Effects: The polarity of the solvent used for sample preparation can slightly shift the carbonyl peak.
Troubleshooting Logic: IR Spectrum Analysis
Caption: Decision tree for troubleshooting key functional groups in an IR spectrum.
Mass Spectrometry Troubleshooting
Q1: I don't see the molecular ion peak at m/z 205.
A1: The absence of a molecular ion peak is common in electron ionization (EI) mass spectrometry, especially for molecules that are prone to fragmentation.
-
Use a Softer Ionization Technique: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are "softer" and more likely to produce the molecular ion or a protonated/adducted molecule ([M+H]⁺, [M+Na]⁺).[6][7]
-
Check for Fragmentation: Look for fragment ions that can be logically derived from the parent molecule (see Table 4). The fragmentation pattern itself is a valuable piece of structural information.[8][9]
Q2: I see a peak at m/z 175. What could this be?
A2: An unexpected peak at m/z 175 could correspond to the molecular weight of a potential starting material or side product. For instance, methyl 3-(cyanomethyl)benzoate has a molecular weight of 175.18 g/mol .[10] This could indicate an incomplete reaction if your synthesis started from a related precursor. Always consider the synthetic route and potential byproducts when interpreting your mass spectrum.
Section 3: Synthesis and Impurity Analysis
A common synthesis route for similar compounds involves the reaction of a brominated precursor with a cyanide salt.[10][11][12][13] For this compound, a plausible route would be the reaction of methyl 2-(bromomethyl)-3-methoxybenzoate with sodium or potassium cyanide.
Potential Impurities and their Spectroscopic Signatures:
-
Starting Material (methyl 2-(bromomethyl)-3-methoxybenzoate):
-
¹H NMR: Absence of the CH₂ singlet around 3.7 ppm and the presence of a CH₂Br singlet around 4.5 ppm.
-
Mass Spec: A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) would be observed for the molecular ion.
-
-
Hydrolysis Product (2-(cyanomethyl)-3-methoxybenzoic acid):
-
¹H NMR: Absence of the ester OCH₃ singlet around 3.9 ppm and the appearance of a broad carboxylic acid -OH peak downfield (>10 ppm).
-
IR: A broad O-H stretch from ~2500-3300 cm⁻¹ overlapping the C-H stretches, and a slight shift in the C=O peak.
-
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
PubMed. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Available from: [Link]
-
American Elements. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Available from: [Link]
-
Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Available from: [Link]
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available from: [Link]
-
PubMed. Substituent effect and multisite protonation in the fragmentation of alkyl benzoates. Available from: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
YouTube. interpretation of two sample infrared spectra. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
PubChem. Methyl 2-Methoxybenzoate. Available from: [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]
-
Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. Available from: [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. Available from: [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. Available from: [Link]
-
Chemistry LibreTexts. 12.08 Solving NMR spectra. Available from: [Link]
-
The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available from: [Link]
-
The OChem Whisperer. Guide to Solving NMR Questions. Available from: [Link]
-
NIST WebBook. Benzoic acid, 2-methoxy-, methyl ester. Available from: [Link]
-
SciSpace. Methyl 3-(cyanomethyl)benzoate synthetic method (2015). Available from: [Link]
-
PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Available from: [Link]
-
Eureka | Patsnap. Methyl 3-(cyanomethyl)benzoate synthetic method. Available from: [Link]
-
PubChem. Methyl 3-methoxybenzoate. Available from: [Link]
- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
-
Doc Brown's Advanced Organic Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. Available from: [Link]
-
Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of methyl 2-hydroxybenzoate. Available from: [Link]
-
PubChem. 3-Methoxybenzoic Acid. Available from: [Link]
-
NIST WebBook. Benzoic acid, 3-methoxy-, methyl ester. Available from: [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Guide to Solving NMR Questions - The OChem Whisperer [organicchemistoncall.com]
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- 4. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-(cyanomethyl)-3-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-(cyanomethyl)-3-methoxybenzoate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up of this important chemical intermediate. Our approach is grounded in fundamental chemical principles and field-proven insights to ensure both success and safety in your laboratory and pilot plant operations.
Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction. The most common and scalable route involves the cyanation of a corresponding benzylic halide, Methyl 2-(bromomethyl)-3-methoxybenzoate. This precursor can be synthesized from Methyl 2-methyl-3-methoxybenzoate through a radical bromination reaction.
Below is a general workflow for the synthesis.
Caption: Figure 1: General Synthetic Workflow
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis and scale-up process, presented in a question-and-answer format.
Category 1: Reaction Yield and Efficiency
Question 1: My cyanation reaction yield is consistently low (<70%). What are the primary causes and how can I troubleshoot this?
Low yield is a multifaceted problem that can often be traced back to several key areas. A systematic approach is essential for diagnosis.[1]
Caption: Figure 2: Troubleshooting Logic for Low Yield
Answer Breakdown:
-
A. Reagent Quality and Stoichiometry:
-
Sodium Cyanide (NaCN): NaCN is hygroscopic and can degrade upon exposure to moisture and air, forming sodium carbonate and hydrogen cyanide.[2] This reduces the amount of available nucleophile.
-
Solution: Always use freshly opened or properly stored, dry NaCN. Grind any lumps in a glovebox or under a nitrogen atmosphere before use. Consider using a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
-
Solvent Anhydrousness: The presence of water can lead to the hydrolysis of the benzylic bromide starting material to the corresponding alcohol, a common side product.
-
Solution: Use anhydrous grade solvents (e.g., DMSO, DMF). If you suspect water contamination, dry the solvent using molecular sieves prior to the reaction.
-
-
-
B. Reaction Conditions:
-
Temperature: While heating is necessary to drive the SN2 reaction, excessive temperatures can promote side reactions, such as elimination to form a methylenearene or decomposition of the product.
-
Solution: Optimize the temperature carefully. Start at a moderate temperature (e.g., 60-70 °C in DMSO) and monitor the reaction progress by TLC or HPLC. Only increase the temperature if the reaction is sluggish.
-
-
Reaction Time: The reaction may simply be incomplete.
-
Solution: Track the disappearance of the starting material using an appropriate analytical method. Continue the reaction until no further consumption of the starting material is observed.
-
-
-
C. Catalyst Issues (if applicable):
-
While this is a nucleophilic substitution, some modern methods might employ phase-transfer catalysts (PTC) to improve reaction rates, especially in biphasic systems.
-
Solution: If using a PTC like TBAB (tetrabutylammonium bromide), ensure it is pure and dry. Catalyst poisoning by impurities can halt the reaction.
-
-
Question 2: I am scaling up from 10g to 1kg. My yield has dropped significantly and the reaction profile looks different. Why?
Scaling up introduces challenges related to mass and heat transfer. What works on a small scale may not be directly transferable.
-
Answer: The primary culprit is often inefficient heat transfer.
-
Causality: The surface-area-to-volume ratio decreases dramatically upon scale-up. Exothermic reactions that are easily managed in a small flask can lead to localized "hot spots" in a large reactor. These hot spots can accelerate decomposition pathways and the formation of impurities.
-
Solution:
-
Controlled Addition: Instead of adding all the sodium cyanide at once, add it portion-wise or as a solution in the reaction solvent over a period of time. This allows the reactor's cooling system to manage the heat output.
-
Efficient Stirring: Ensure the reactor is equipped with an appropriate agitator (e.g., mechanical stirrer with a pitched-blade turbine) to maintain a homogenous mixture and uniform temperature. Poor stirring can lead to localized high concentrations and overheating.
-
Solvent Volume: Increasing the solvent volume (lowering the concentration) can help dissipate heat more effectively, though this may slow the reaction rate and impact process efficiency. A balance must be found during process optimization.
-
-
Category 2: Impurity Profile and Purification
Question 3: My final product is contaminated with a persistent impurity that co-elutes during chromatography. What could it be and how do I remove it?
-
Answer: A likely impurity is the dimeric ether, formed by the reaction of the product's benzylic alcohol impurity with the starting benzylic bromide. Another possibility is the corresponding benzoic acid, from hydrolysis of the ester.
-
Diagnostic & Removal Strategy:
-
Characterization: Obtain an LC-MS and high-resolution NMR of the impure product to identify the structure of the contaminant.
-
Prevention: The best strategy is prevention. Ensure the benzylic bromide starting material is free of the corresponding alcohol. This can be achieved by careful purification of the precursor after the bromination step.
-
Purification:
-
Crystallization: This is the most scalable purification method. Experiment with different solvent/anti-solvent systems (e.g., Ethyl Acetate/Heptane, Toluene/Heptane, Isopropanol/Water) to find conditions where the desired product crystallizes out, leaving the impurity in the mother liquor.
-
Acid/Base Wash: If the impurity is the benzoic acid, a simple wash of the organic solution with a mild base (e.g., saturated sodium bicarbonate solution) during workup will remove it into the aqueous layer.
-
-
| Analytical Technique | Purpose | Typical Observation |
| Thin Layer Chromatography (TLC) | In-process control (IPC) to monitor reaction completion. | Disappearance of the starting material spot. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity, identify impurities, and monitor reaction kinetics. | Product peak at expected retention time; quantification of impurity peaks. |
| Gas Chromatography (GC) | Purity assessment for volatile compounds and residual solvent analysis. | Useful if product and impurities are thermally stable and volatile. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of the final product and identification of impurities. | Characteristic peaks for the cyanomethyl (-CH₂CN) and other protons. |
| Mass Spectrometry (MS) | Confirm molecular weight of the product and identify unknown impurities. | [M+H]⁺ or [M+Na]⁺ peak corresponding to the product's molecular weight. |
Category 3: Scale-Up and Safety
Question 4: What are the critical safety precautions I must take when handling sodium cyanide at the kilogram scale?
-
Answer: Sodium cyanide is highly toxic via ingestion, inhalation, and skin absorption.[3] All handling procedures must be designed to prevent any possible exposure. A full risk assessment and safe operating procedure (SOP) must be in place before any work begins.[4]
-
Core Safety Requirements:
-
Engineering Controls: All manipulations of solid cyanide or cyanide solutions must be performed in a properly functioning chemical fume hood or a contained glovebox.[2][5] The work area must be clearly designated with warning signs.[5][6]
-
Personal Protective Equipment (PPE): This is mandatory and non-negotiable.
-
Incompatible Materials: NEVER allow cyanides to come into contact with acids.[2][4] This reaction generates highly toxic and flammable hydrogen cyanide (HCN) gas. Store cyanides separately from all acids.[3][4]
-
Emergency Preparedness:
-
An emergency plan must be in place.[4]
-
Ensure all personnel are trained on the emergency procedures.
-
An emergency safety shower and eyewash station must be immediately accessible.[6]
-
Keep a cyanide spill kit readily available.
-
Crucially, an antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) and personnel trained in its administration should be available on-site, in consultation with occupational health and safety professionals.
-
-
Caption: Figure 3: Emergency Response for Cyanide Spill
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Example: 10g Scale)
-
Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Methyl 2-(bromomethyl)-3-methoxybenzoate (10.0 g, 38.6 mmol).
-
Solvent Addition: Add 100 mL of anhydrous DMSO. Stir the mixture until all solids are dissolved.
-
Cyanide Addition: Under a positive flow of nitrogen, carefully add sodium cyanide (2.08 g, 42.5 mmol, 1.1 eq.) portion-wise over 10 minutes. Caution: Highly Toxic.
-
Reaction: Heat the reaction mixture to 70 °C using an oil bath.
-
Monitoring: Monitor the reaction progress every hour by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Slowly pour the reaction mixture into 400 mL of ice-cold water with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure product.
Protocol 2: Key Considerations for Pilot Plant Scale-Up (Example: 1kg Scale)
-
Reactor: Use a glass-lined or stainless steel reactor with appropriate temperature control (heating/cooling jacket) and a mechanical agitator.
-
Reagent Charging: Dissolve the sodium cyanide (208 g) in a portion of the DMSO (e.g., 2 L) in a separate addition vessel. The solution of Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 kg) in DMSO (8 L) should be in the main reactor.
-
Controlled Addition: Add the cyanide solution to the main reactor via a pump over 1-2 hours, carefully monitoring the internal temperature. Maintain the temperature below 75 °C.
-
Workup: The quench and extraction steps will require a larger vessel or extractor. Be mindful of the large volumes of aqueous and organic waste generated.
-
Purification: Chromatography is not ideal at this scale. Develop a robust crystallization procedure. A reactive quench/crystallization, where the product is crystallized directly from the reaction mixture after adding an anti-solvent, might be an efficient but requires careful development.
References
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
University of Illinois Division of Research Safety. (2014). Cyanides. [Link]
-
LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. [Link]
-
MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
-
The University of Adelaide. (2023). Chemical Safety Management - Cyanides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 4. adelaide.edu.au [adelaide.edu.au]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Support Center: Reaction Monitoring for Methyl 2-(cyanomethyl)-3-methoxybenzoate
Welcome to the technical support center for monitoring the synthesis of Methyl 2-(cyanomethyl)-3-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) applications.[1][2][3]
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering logical steps to diagnose and resolve them.
TLC Troubleshooting
Scenario 1: My spots are streaking on the TLC plate.
-
Question: I'm running a TLC to monitor the conversion of the starting material to this compound, but my spots are elongated and streaky rather than compact. What's causing this and how can I fix it?
-
Answer: Streaking on a TLC plate is a common issue that can obscure your results.[4][5] Here’s a systematic approach to troubleshoot the problem:
-
Overloading: You might be applying too much sample to the plate.[4] Try diluting your sample or applying a smaller spot. Use a capillary tube to apply the sample in short, repeated touches, allowing the solvent to evaporate between applications.[5]
-
Inappropriate Solvent System: The polarity of your mobile phase might be too high for your sample, causing the compounds to move up the plate too quickly and without proper separation.[5]
-
Solution: Decrease the polarity of your mobile phase. For instance, if you are using a 1:1 mixture of ethyl acetate and hexane, try changing the ratio to 1:2 or 1:3.[6]
-
-
Sample Acidity/Basicity: The analyte itself can cause streaking if it's acidic or basic. The silica gel on a standard TLC plate is slightly acidic.
-
Solution: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase to neutralize the analyte and improve spot shape.
-
-
Contamination: The sample might contain impurities that are causing the streaking.[4]
-
Scenario 2: I can't see any spots on my TLC plate after development.
-
Question: I've run my TLC, but after visualization under a UV lamp, I don't see any spots for my starting material or product. What should I do?
-
Answer: The absence of spots can be perplexing. Here are the likely causes and how to address them:
-
Non-UV Active Compounds: While this compound and its precursors are likely to be UV active due to the aromatic ring, it's not guaranteed for all potential side products.[7][8]
-
Insufficient Concentration: The concentration of your sample might be too low to be detected.[5]
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application to build up the concentration.[5]
-
-
Solvent Level Too High: If the solvent level in the developing chamber is above your baseline, the sample will dissolve into the solvent pool instead of traveling up the plate.[5]
-
Solution: Ensure the solvent level is always below the spotted baseline.[10]
-
-
Workflow for TLC Troubleshooting
Caption: A logical workflow for troubleshooting common TLC issues.
HPLC Troubleshooting
Scenario 1: My peaks are tailing or fronting in the HPLC chromatogram.
-
Question: I'm analyzing my reaction mixture by HPLC, but the peaks for my starting material and product are not symmetrical. They show significant tailing (or fronting). What is causing this, and how can I get sharp, symmetrical peaks?
-
Answer: Peak asymmetry is a frequent problem in HPLC and can compromise the accuracy of your quantification.[11] Here's how to troubleshoot this issue:
-
Column Overload: Injecting too much sample can lead to peak fronting.[11]
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Secondary Interactions: Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase, especially with basic compounds interacting with acidic silanol groups on the silica support.
-
Solution: Add a competing base, like triethylamine, to the mobile phase, or use a mobile phase with a lower pH to protonate the basic analytes.
-
-
Mismatched Sample Solvent: If the solvent your sample is dissolved in is much stronger than your mobile phase, it can cause peak distortion.[12]
-
Solution: Whenever possible, dissolve your sample in the mobile phase.[13]
-
-
Column Degradation: A void at the head of the column or contamination can lead to poor peak shape.[12][14]
-
Solution: Try flushing the column with a strong solvent. If that doesn't work, you may need to replace the column.
-
-
Scenario 2: My retention times are shifting between runs.
-
Question: I'm running a series of injections, but the retention times for my peaks are not consistent. What could be the cause of this drift?
-
Answer: Drifting retention times can make peak identification difficult and affect the reliability of your results.[15] Here are some common causes:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common culprit.
-
Solution: Ensure your mobile phase is accurately prepared and well-mixed. If using a gradient, ensure the pump is functioning correctly.
-
-
Column Temperature: Fluctuations in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.[16]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase composition before each injection.
-
-
Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about setting up and optimizing your analytical methods for this specific reaction.
2.1 TLC FAQs
-
Q1: What is a good starting mobile phase for TLC analysis of the synthesis of this compound?
-
A1: A good starting point for developing a TLC mobile phase is a mixture of a non-polar solvent and a moderately polar solvent.[6][17] For this reaction, a mixture of hexanes and ethyl acetate is an excellent choice. Begin with a ratio of 3:1 or 4:1 (hexanes:ethyl acetate) and adjust the polarity based on the initial results. The goal is to have the Rf value of your product around 0.3-0.4 for optimal separation.[18]
-
-
Q2: How do I choose the right TLC plate?
-
A2: For most applications involving organic compounds like this compound, standard silica gel 60 F254 plates are suitable.[10] The "F254" indicates that the plate contains a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm UV light.[10] If your compounds are particularly acidic or basic, you might consider using alumina plates or specially treated silica plates.[18]
-
-
Q3: How can I visualize my spots if they are not UV-active?
-
A3: If your compounds do not appear under a UV lamp, you can use a variety of chemical stains.[7]
-
Iodine Chamber: A simple and often effective method for many organic compounds.[9]
-
Potassium Permanganate (KMnO4) Stain: This stain is useful for compounds that can be oxidized, such as alcohols, alkenes, and some aromatic compounds.[8]
-
p-Anisaldehyde Stain: A versatile stain that can produce a range of colors for different functional groups, but requires heating.[7][19]
-
-
2.2 HPLC FAQs
-
Q1: What type of HPLC column is best for separating this compound from its starting materials and potential isomers?
-
A1: A C18 (ODS) column is the most common and versatile choice for reversed-phase HPLC and would be a good starting point.[20] However, to achieve optimal separation, especially if positional isomers are a concern, a phenyl-hexyl or a pentafluorophenyl (PFP) column could provide better selectivity due to π-π interactions with the aromatic rings of the analytes.[21][22][23]
-
-
Q2: Should I use an isocratic or gradient elution method?
-
A2: The choice between isocratic and gradient elution depends on the complexity of your reaction mixture.[24][25][26]
-
Isocratic Elution: If your starting material and product have similar polarities and there are few impurities, a simple isocratic method (constant mobile phase composition) may be sufficient.[16][26]
-
Gradient Elution: If your reaction mixture contains compounds with a wide range of polarities, a gradient method (where the mobile phase composition changes over time) will likely provide better separation and sharper peaks for the more retained components.[25][27] A good starting point for a gradient would be to go from a higher percentage of water (with a modifier like formic acid or acetonitrile) to a lower percentage over the course of the run.
-
-
-
Q3: What are some typical mobile phases for reversed-phase HPLC of this compound?
-
A3: Common mobile phases for reversed-phase HPLC consist of a mixture of water (or an aqueous buffer) and an organic solvent.
-
Solvent A: Water, often with a small amount of acid (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) to improve peak shape and ensure reproducibility.
-
Solvent B: Acetonitrile or methanol. Acetonitrile is often preferred as it has a lower viscosity and UV cutoff.
-
-
Part 3: Experimental Protocols
Generic TLC Protocol for Reaction Monitoring
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[10]
-
Sample Preparation: Dissolve a small amount of your starting material and your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Spotting: Using separate capillary tubes, spot the starting material and the reaction mixture on the baseline.[10] Keep the spots small and concentrated.[10]
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline.[10] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[10]
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[10] If necessary, use a chemical stain for further visualization.
-
Analysis: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
| Component | Expected Polarity | Expected Rf Value |
| Starting Material (e.g., a bromo- or iodo- precursor) | Less Polar | Higher Rf |
| This compound | More Polar | Lower Rf |
Generic HPLC Protocol for Reaction Monitoring
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (90:10 A:B). Filter the sample through a 0.45 µm syringe filter before injection.
References
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]
-
PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
Technology Networks. (2022, December 8). Quality Control During Drug Development. Retrieved from [Link]
-
Element. (n.d.). HPLC Column Selection. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Quora. (2020, February 11). What is isocratic and gradient elution in HPLC? What are the advantages and disadvantages of each elution? Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]
-
Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Retrieved from [Link]
-
Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). TLC Stains. Retrieved from [Link]
-
Dr. Aman. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! [Video]. YouTube. Retrieved from [Link]
-
Westlab. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC? Retrieved from [Link]
-
LCGC International. (2012, June 1). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Scribd. (n.d.). Selection of Stationary and Mobile Phases in Thin Layer Chromatography. Retrieved from [Link]
-
J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]
-
LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Retrieved from [Link]
-
Journal of Liquid Chromatography & Related Technologies. (2006). High-Performance Liquid Chromatography and Thin-Layer Chromatography for the Simultaneous Quantitation of Rabeprazole and Mosapride in Pharmaceutical Products. Retrieved from [Link]
-
Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Drawell. (n.d.). Application of HPLC in Pharmaceutical Industry - From Discovery to Delivery. Retrieved from [Link]
-
Chrom-Tech. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The bridge between TLC and HPLC: overpressured layer chromatography (OPLC). Retrieved from [Link]
-
Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. microbiozindia.com [microbiozindia.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 13. bvchroma.com [bvchroma.com]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. labcompare.com [labcompare.com]
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- 17. jk-sci.com [jk-sci.com]
- 18. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 19. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 20. agilent.com [agilent.com]
- 21. welch-us.com [welch-us.com]
- 22. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 23. nacalai.com [nacalai.com]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. pharmaguru.co [pharmaguru.co]
- 26. quora.com [quora.com]
- 27. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-(cyanomethyl)-3-methoxybenzoate and Methyl 3-(cyanomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics and functional materials. Substituted benzoates, in particular, serve as versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of two such molecules: Methyl 2-(cyanomethyl)-3-methoxybenzoate and Methyl 3-(cyanomethyl)benzoate . By examining their structural nuances and the resulting electronic and steric effects, we aim to provide researchers with the predictive insights necessary for informed experimental design.
At a Glance: Structural and Electronic Comparison
The key to understanding the differential reactivity of these two molecules lies in the substitution pattern on the aromatic ring. While both possess a methyl ester and a cyanomethyl group, the presence of a methoxy group in the ortho position to the cyanomethyl group in this compound introduces significant electronic and steric influences not present in its counterpart.
| Feature | This compound | Methyl 3-(cyanomethyl)benzoate |
| Molecular Formula | C₁₁H₁₁NO₃ | C₁₀H₉NO₂ |
| Molecular Weight | 205.21 g/mol | 175.18 g/mol |
| Key Substituents | -COOCH₃ (meta to -OCH₃) -CH₂CN (ortho to -OCH₃) -OCH₃ | -COOCH₃ -CH₂CN (meta to -COOCH₃) |
| Predicted Electronic Effects | Methoxy (-OCH₃): Strong electron-donating (+R) and weak electron-withdrawing (-I)[1]. Cyanomethyl (-CH₂CN): Weakly electron-withdrawing (-I). Methyl Ester (-COOCH₃): Electron-withdrawing (-I, -R). | Cyanomethyl (-CH₂CN): Weakly electron-withdrawing (-I). Methyl Ester (-COOCH₃): Electron-withdrawing (-I, -R). |
| Predicted Steric Hindrance | Significant steric hindrance at the C2 position due to the ortho-methoxy group, potentially affecting reactions at the benzylic position and the adjacent ester.[2][3] | Less steric hindrance around the cyanomethyl and ester groups. |
The Decisive Influence of the Methoxy Group: An "Ortho Effect"
The presence of the methoxy group at the C3 position, ortho to the cyanomethyl group in This compound , is the primary driver of its distinct reactivity profile. This "ortho effect" is a combination of steric and electronic factors.[1][3]
The methoxy group is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect).[1] This dual nature can influence various reaction types. Furthermore, its physical proximity to the cyanomethyl group can create steric hindrance, potentially impeding the approach of reagents to the benzylic protons.[2][3]
In contrast, Methyl 3-(cyanomethyl)benzoate lacks this ortho substituent. The electronic landscape is primarily dictated by the meta-directing and deactivating methyl ester group and the weakly deactivating cyanomethyl group.[4]
Comparative Reactivity Analysis
Acidity of Benzylic Protons and Alkylation Potential
The acidity of the benzylic protons in the cyanomethyl group is a critical factor in reactions involving the formation of a benzylic carbanion, such as alkylation.
-
Methyl 3-(cyanomethyl)benzoate: The cyanomethyl group is meta to the electron-withdrawing methyl ester group. The ester group will have a moderate acidifying effect on the benzylic protons through its inductive effect.
-
This compound: The methoxy group, being electron-donating, will slightly decrease the acidity of the benzylic protons compared to an unsubstituted ring. However, the overall acidity will be influenced by the interplay with the ester group. The steric bulk of the ortho-methoxy group may also hinder the approach of a base to abstract a proton.
Susceptibility to Nucleophilic Attack on the Ester Carbonyl
The reactivity of the methyl ester towards nucleophilic attack, such as in alkaline hydrolysis, is another key point of comparison.
-
Methyl 3-(cyanomethyl)benzoate: The ester group is deactivated by the meta-positioned, weakly electron-withdrawing cyanomethyl group.
-
This compound: The ester group is meta to the electron-donating methoxy group. Electron-donating groups generally decrease the rate of alkaline hydrolysis by destabilizing the negatively charged tetrahedral intermediate.[7] However, the ortho-effect can be complex. Steric hindrance from the adjacent methoxy group could force the ester out of the plane of the benzene ring, disrupting resonance and potentially increasing its reactivity.[1][2][7]
Experimental Insight: Kinetic studies on the alkaline hydrolysis of substituted methyl benzoates have shown that electron-withdrawing groups generally accelerate the reaction, while electron-donating groups slow it down.[8][9] For instance, a study on the hydrolysis of methyl hydroxy and methoxy benzoates indicated that the position of the methoxy group significantly influences the reaction rate.[8] Based on these principles, it is plausible that Methyl 3-(cyanomethyl)benzoate would exhibit a faster rate of hydrolysis compared to This compound under the same conditions, as the electron-donating effect of the methoxy group in the latter would likely dominate.
Reduction of the Cyano Group
The reduction of the nitrile functionality to a primary amine is a common transformation.
-
Methyl 3-(cyanomethyl)benzoate: The cyano group is relatively unhindered, making it accessible to reducing agents.
-
This compound: The ortho-methoxy group may introduce some steric hindrance to the approach of bulky reducing agents.
Experimental Insight: A variety of reagents are effective for the reduction of benzyl cyanides, including catalytic hydrogenation (e.g., H₂/Pd-C) and hydride reagents (e.g., LiAlH₄).[10] For sterically hindered nitriles, less bulky reagents or harsher reaction conditions may be necessary. It is anticipated that Methyl 3-(cyanomethyl)benzoate would undergo reduction with a broader range of reducing agents and potentially under milder conditions than its methoxy-substituted counterpart.
Experimental Protocols
The following are representative, detailed protocols for key transformations of these molecules, based on established methodologies for similar compounds.
Synthesis of Methyl 3-(cyanomethyl)benzoate
This procedure is adapted from a known synthesis route.[11][12][13]
Reaction: Methyl 3-(bromomethyl)benzoate + KCN → Methyl 3-(cyanomethyl)benzoate
Materials:
-
Methyl 3-(bromomethyl)benzoate
-
Potassium cyanide (KCN)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
To a solution of methyl 3-(bromomethyl)benzoate (5.71 g, 24.9 mmol) in 36 mL of methanol, add potassium cyanide (2.11 g, 32.4 mmol).
-
Reflux the mixture for approximately 16 hours.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel, eluting with a gradient of hexane to 15% ethyl acetate/hexane to afford Methyl 3-(cyanomethyl)benzoate.[13]
Synthesis of this compound
This protocol is based on a literature procedure for the synthesis of the target molecule.
Reaction: Methyl 2-(bromomethyl)-3-methoxybenzoate + NaCN → this compound
Materials:
-
Methyl 2-(bromomethyl)-3-methoxybenzoate
-
Sodium cyanide (NaCN)
-
Sodium iodide (NaI)
-
Acetonitrile (CH₃CN)
-
N,N-Dimethylformamide (DMF)
-
Ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 500 mL three-necked round-bottomed flask, add methyl 2-(bromomethyl)-3-methoxybenzoate (10 g, 61.75 mmol), sodium cyanide (4.0 g, 81.6 mmol), sodium iodide (0.30 g, 2 mmol), 100 mL of acetonitrile, and 50 mL of N,N-dimethylformamide.
-
Heat the reaction mixture to reflux and maintain for 10 hours.
-
After completion, filter the mixture to remove the sodium bromide precipitate and concentrate the filtrate by rotary evaporation.
-
To the concentrate, add 300 mL of water and 200 mL of ether and transfer to a separatory funnel.
-
Extract the aqueous phase twice with 100 mL of ether.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate to obtain this compound.
Representative Alkylation of a Benzyl Cyanide Derivative
This is a general procedure for the C-alkylation of benzyl cyanide, which can be adapted for both target molecules.[5][6]
Reaction: Benzyl Cyanide Derivative + Alkyl Halide → α-Alkylated Benzyl Cyanide
Materials:
-
Benzyl cyanide derivative (e.g., Methyl 3-(cyanomethyl)benzoate)
-
Sodium hydride (NaH) or other strong base
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the benzyl cyanide derivative (1 equivalent) in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reactivity Landscape
The following diagrams illustrate the key structural differences and a representative reaction workflow.
Caption: Structural comparison of the two benzoates.
Caption: General workflow for benzylic alkylation.
Conclusion
References
- Chapman, N. B., Shorter, J., & Utley, J. H. P. (1962). The kinetics and mechanism of the alkaline hydrolysis of esters of substituted phenylacetic acids. Journal of the Chemical Society, 1824-1831.
- Shao, X. (2015). Methyl 3-(cyanomethyl)
- Singh, H., & Singh, S. (1983). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 60(10), 968-970.
-
PubChem. (n.d.). Methyl 3-(cyanomethyl)benzoate. Retrieved from [Link]
-
iChemical. (n.d.). methyl 3-(cyanomethyl) benzoate, CAS No. 68432-92-8. Retrieved from [Link]
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
- do Amaral, A. T., & Rossi, M. H. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2459.
- Nummert, V., & Piirsalu, M. (2001). Kinetic Study of Hydrolysis of Benzoates. Part XXVI. Variation of the Substituent Effect with Solvent in Alkaline Hydrolysis of.
- Nummert, V., & Piirsalu, M. (2002). Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO. Journal of Physical Organic Chemistry, 15(6), 353-362.
- Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.
-
Carey, F. A. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]
- Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
- Google Patents. (n.d.). US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines.
-
A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
ResearchGate. (n.d.). Controlled experiments for the alkylation of benzyl cyanide. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
Quora. (n.d.). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link]
-
ResearchGate. (n.d.). The orientational effects of the cyano group on the benzene ring in deaerated dichloromethane. Retrieved from [Link]
- Böhm, S., Fiedler, P., & Exner, O. (2004). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. New Journal of Chemistry, 28(1), 67-74.
-
Quora. (n.d.). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
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"Methyl 2-(cyanomethyl)-3-methoxybenzoate" vs "Methyl 2-methoxybenzoate" in synthesis
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A Senior Application Scientist's Perspective on "Methyl 2-(cyanomethyl)-3-methoxybenzoate" versus "Methyl 2-methoxybenzoate"
In the world of organic synthesis, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and outcome of a synthetic route. At first glance, this compound and Methyl 2-methoxybenzoate appear to be closely related aromatic esters. However, the introduction of a single cyanomethyl (-CH2CN) group dramatically alters the molecule's reactivity, transforming it from a relatively standard building block into a versatile precursor for complex heterocyclic systems. This guide provides an in-depth comparison of these two reagents, supported by experimental insights, to aid researchers in making informed decisions for their synthetic endeavors.
At the Bench: A Physicochemical Overview
A direct comparison of the fundamental properties of these two compounds reveals their distinct nature. While both are derivatives of benzoic acid, their structural differences translate to different physical characteristics and reactivity profiles.
| Property | Methyl 2-methoxybenzoate | This compound |
| CAS Number | 606-45-1[1] | 58854057 (CID)[2] |
| Molecular Formula | C9H10O3[1] | C10H9NO3[2] |
| Molecular Weight | 166.17 g/mol [1] | 191.18 g/mol [2] |
| Appearance | Colorless or pale yellow liquid[3] | Typically a solid |
| Key Functional Groups | Ester, Ether (Methoxy) | Ester, Ether (Methoxy), Nitrile, Active Methylene |
The Decisive Moiety: Reactivity and Synthetic Potential
The core difference in the synthetic utility of these two molecules lies in the presence of the cyanomethyl group in this compound. This group introduces a highly versatile handle for a variety of chemical transformations that are not accessible with Methyl 2-methoxybenzoate.
Methyl 2-methoxybenzoate: The Archetypal Building Block
Methyl 2-methoxybenzoate is a classic aromatic ester, and its reactivity is largely dictated by the ester and the electron-donating methoxy group.[4] Its applications primarily involve:
-
Ester Manipulations: The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol (2-methoxybenzyl alcohol), or undergo transesterification.[4]
-
Electrophilic Aromatic Substitution: The methoxy group activates the aromatic ring towards electrophilic substitution reactions such as nitration and halogenation.[4]
-
Cross-Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions, serving as a building block for more complex aromatic structures.[1][4]
This compound: A Gateway to Heterocycles
The introduction of the cyanomethyl group provides a powerful synthetic advantage by introducing an acidic α-proton and a versatile nitrile functionality.
-
Enhanced Acidity and Carbanion Formation: The protons on the methylene carbon (the α-carbon) are significantly more acidic than typical alkyl protons. This is due to the strong electron-withdrawing nature of the adjacent cyano group, which stabilizes the resulting carbanion through resonance and inductive effects.[5][6][7] This allows for easy deprotonation with a mild base to form a nucleophilic carbanion.
-
Intramolecular Cyclization: The generated carbanion can readily participate in intramolecular reactions. A prime example is the synthesis of coumarins and other heterocyclic systems. The nucleophilic carbanion can attack the electrophilic carbonyl carbon of the ester group, leading to cyclization.[8]
-
Versatility of the Nitrile Group: The cyano group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening up further avenues for derivatization.[9]
Workflow Comparison: A Practical Perspective
To illustrate the divergent synthetic pathways, let's consider a hypothetical goal of synthesizing a substituted heterocyclic system.
Figure 1. A comparison of generalized synthetic workflows. The cyanomethyl group enables a more direct route to certain heterocyclic structures.
Experimental Protocol: Synthesis of a Substituted Coumarin
Objective: To demonstrate the base-catalyzed intramolecular cyclization.
Materials:
-
This compound
-
A suitable base (e.g., Sodium Ethoxide, Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Ethanol, THF)
-
Acid for workup (e.g., dilute HCl)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound in the anhydrous solvent.
-
Slowly add a solution of the base in the same solvent at room temperature under a nitrogen atmosphere.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute HCl to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Expected Outcome: This reaction is expected to yield a substituted coumarin derivative, a class of compounds with significant biological and pharmaceutical properties.
Authoritative Insights: The Chemistry Behind the Choice
The decision to use one reagent over the other is fundamentally a choice between a direct, functionality-driven approach and a more traditional, multi-step synthesis.
-
When to Choose Methyl 2-methoxybenzoate: This reagent is ideal for syntheses where the primary modifications are on the aromatic ring or simple transformations of the ester group. It is a reliable and cost-effective starting material for creating a wide range of substituted benzoic acid derivatives.[4]
-
When to Choose this compound: This specialized reagent is the superior choice when the synthetic target is a fused heterocyclic system, particularly those requiring the formation of a new ring adjacent to the ester group. The cyanomethyl group acts as a masked carbanion, providing a powerful and efficient tool for intramolecular annulation reactions. The synthesis of various heterocycles like quinolines, coumarins, and pyridobenzothiazoles often leverages the reactivity of an active methylene group, such as the one in this molecule.[8][10]
Conclusion: A Strategic Choice in Synthesis
While both Methyl 2-methoxybenzoate and this compound are valuable tools in the synthetic chemist's arsenal, they serve distinctly different purposes. Methyl 2-methoxybenzoate is a workhorse for general aromatic chemistry. In contrast, this compound is a specialist reagent, engineered with a latent reactivity that provides an elegant and efficient pathway to complex heterocyclic scaffolds. Understanding the profound impact of the cyanomethyl group is key to unlocking its synthetic potential and designing more sophisticated and efficient routes to valuable target molecules.
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A Comparative Guide to the Synthesis of Methyl 2-(cyanomethyl)-3-methoxybenzoate for Researchers and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of synthetic routes to Methyl 2-(cyanomethyl)-3-methoxybenzoate, a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of viable synthetic strategies, complete with experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages.
Introduction: The Significance of this compound
This compound is a substituted aromatic ester possessing two key functional groups: a cyanomethyl group and a methoxy group. This unique arrangement makes it a versatile intermediate for introducing a cyanomethyl moiety, a precursor to carboxylic acids, amines, and other functionalities, into a sterically hindered position on a benzene ring. Its utility is particularly pronounced in the synthesis of heterocyclic compounds and other complex molecular architectures relevant to medicinal chemistry. The strategic placement of the methoxy group further influences the electronic and steric properties of the molecule, allowing for selective transformations at other positions. Given its importance, the development of efficient and scalable synthetic routes is of paramount importance.
Primary Synthetic Route: A Two-Step Approach from Methyl 3-methoxy-2-methylbenzoate
A prevalent and logical approach to the synthesis of this compound involves a two-step sequence commencing with the readily available starting material, methyl 3-methoxy-2-methylbenzoate. This strategy hinges on the selective functionalization of the benzylic methyl group followed by the introduction of the nitrile functionality.
Step 1: Radical Bromination of Methyl 3-methoxy-2-methylbenzoate
The initial step focuses on the selective bromination of the methyl group at the 2-position. A free-radical halogenation is the method of choice to avoid electrophilic aromatic substitution on the electron-rich benzene ring. The use of N-Bromosuccinimide (NBS) is critical here; it serves as a source of bromine radicals at a low and constant concentration, which favors substitution at the benzylic position over addition to the aromatic ring.[1] A radical initiator, such as azobisisobutyronitrile (AIBN), is employed to initiate the reaction upon heating.
-
To a solution of methyl 3-methoxy-2-methylbenzoate (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) (2-5 mL/mmol), add N-bromosuccinimide (NBS, 1.1-2.2 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02-0.04 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from 2 to 22 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If CCl₄ is used as the solvent, the succinimide byproduct can be removed by filtration. The filtrate is then concentrated under reduced pressure. If CHCl₃ is used, the solvent is removed by evaporation.
-
The crude product, Methyl 2-(bromomethyl)-3-methoxybenzoate, can be purified by recrystallization or column chromatography to yield the desired product.
-
Solvent: Carbon tetrachloride and chloroform are classic solvents for radical reactions as they are relatively inert under these conditions. However, due to their toxicity and environmental concerns, alternative solvents like chlorobenzene or ethyl acetate could be considered.[2]
-
Reagents: NBS is preferred over liquid bromine (Br₂) for benzylic bromination as it maintains a low concentration of HBr and Br₂ in the reaction mixture, minimizing the potential for competing electrophilic aromatic substitution reactions.[1][3] AIBN is a common and reliable radical initiator with a decomposition temperature that aligns well with the refluxing temperatures of the chosen solvents.
Step 2: Nucleophilic Substitution with Cyanide
The second step involves the conversion of the benzylic bromide to the desired nitrile via a nucleophilic substitution reaction. The bromide is a good leaving group, and the cyanide ion (CN⁻) is an effective nucleophile. This reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the cyanide salt.
-
Dissolve Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2-1.5 equivalents) to the solution. The cyanide salt may be added in portions to control the reaction exotherm.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-90 °C) and stir until the reaction is complete, as monitored by TLC or GC.
-
After cooling to room temperature, pour the reaction mixture into a large volume of ice water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices for Sₙ2 reactions as they solvate the cation of the cyanide salt, leaving the cyanide anion more "naked" and nucleophilic.
-
Cyanide Source: Both sodium and potassium cyanide are effective, with the choice often depending on solubility and cost. Extreme caution must be exercised when handling these highly toxic reagents.
Mechanistic Overview of the Primary Route
The following diagrams illustrate the mechanisms for the two steps of the primary synthesis route.
Caption: Mechanism of Radical Bromination.
Caption: Mechanism of Sₙ2 Cyanation.
Alternative Synthetic Route: A Convergent Approach
An alternative strategy involves the synthesis of the core 2-methyl-3-methoxybenzoic acid structure from different starting materials, followed by esterification and the same two-step functionalization of the methyl group as described in the primary route. One such approach starts from the commercially available 2,6-dichlorotoluene.
Step 1: Synthesis of 2-methyl-3-methoxybenzoic acid
This multi-step synthesis begins with the methoxylation of 2,6-dichlorotoluene, followed by a Grignard reaction and carboxylation.
-
Methoxylation: React 2,6-dichlorotoluene with sodium methoxide in a polar aprotic solvent like DMF in the presence of a copper catalyst (e.g., cuprous cyanide) to yield 2-chloro-6-methoxytoluene.[4]
-
Grignard Formation and Carboxylation: Prepare the Grignard reagent from 2-chloro-6-methoxytoluene using magnesium in an ethereal solvent like tetrahydrofuran (THF). Subsequently, carbonate the Grignard reagent with solid carbon dioxide (dry ice) to form the corresponding carboxylic acid after acidic workup.
-
The resulting 2-methyl-3-methoxybenzoic acid can then be esterified to methyl 3-methoxy-2-methylbenzoate using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
Step 2 & 3: Bromination and Cyanation
The subsequent bromination and cyanation steps would follow the same protocols as outlined in the primary synthetic route.
Comparative Analysis of Synthesis Routes
| Parameter | Primary Route | Alternative Route |
| Starting Material | Methyl 3-methoxy-2-methylbenzoate | 2,6-Dichlorotoluene |
| Number of Steps | 2 | 4 (to reach the final product) |
| Key Reactions | Radical Bromination, Nucleophilic Substitution | Methoxylation, Grignard Reaction, Carboxylation, Esterification, Radical Bromination, Nucleophilic Substitution |
| Reagents & Hazards | NBS (irritant), AIBN (explosive potential), NaCN/KCN (highly toxic) | Sodium methoxide (corrosive), Magnesium (flammable), Dry Ice (cryogenic hazard), NBS, AIBN, NaCN/KCN |
| Scalability | Generally good for both steps. | More complex due to the multi-step nature and handling of Grignard reagents. |
| Overall Yield | Potentially higher due to fewer steps. | Likely lower due to the cumulative loss over more steps. |
| Cost-Effectiveness | Dependent on the cost of the starting material. | May be more cost-effective if 2,6-dichlorotoluene is significantly cheaper. |
| Environmental Impact | Use of halogenated solvents is a concern. | Involves multiple solvents and reagents, potentially generating more waste. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound. The primary route , starting from methyl 3-methoxy-2-methylbenzoate, is the more direct and likely higher-yielding approach, making it preferable for laboratory-scale synthesis and process development where the starting material is readily accessible. Its two-step sequence is straightforward and employs well-understood reaction mechanisms.
The alternative route , commencing with 2,6-dichlorotoluene, is more convergent and may be economically advantageous for large-scale industrial production if the starting material cost is significantly lower. However, this route is more complex, involving a greater number of steps and the handling of sensitive Grignard reagents, which may present challenges in terms of scalability and safety.
For researchers and drug development professionals, the choice of synthesis route will ultimately depend on a careful evaluation of factors including the availability and cost of starting materials, the desired scale of production, and the technical capabilities of the laboratory. It is strongly recommended that all experimental work involving highly toxic cyanide salts be conducted in a well-ventilated fume hood with appropriate personal protective equipment and emergency procedures in place.
References
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A Comprehensive Review on Benzoic Acid and Its Derivatives. (n.d.). YMER. Retrieved January 19, 2026, from [Link]
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Hunt, I. (n.d.). Ch 11: Halogenation of alkyl benzenes. University of Calgary. Retrieved January 19, 2026, from [Link]
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Ashenhurst, J. (2013, November 25). What is Allylic Bromination?. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. (n.d.). CoLab. Retrieved January 19, 2026, from [Link]
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5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). LibreTexts Chemistry. Retrieved January 19, 2026, from [Link]
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Methyl 3-(cyanomethyl)benzoate synthetic method (2015). (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Structural Validation of Methyl 2-(cyanomethyl)-3-methoxybenzoate by X-ray Crystallography
This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography against other common analytical techniques for the definitive structural validation of the synthetic intermediate, Methyl 2-(cyanomethyl)-3-methoxybenzoate (CAS No. 145498-86-8).[1][2][3][4] It is intended for researchers, scientists, and professionals in drug development who require unimpeachable structural data to advance their work.
Executive Summary
The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical identity and biological activity. For novel or complex synthetic intermediates like this compound, unambiguous structural confirmation is not merely a procedural step but a cornerstone of scientific integrity and project success. While techniques like NMR and Mass Spectrometry provide essential data on connectivity and mass, they can be insufficient for resolving absolute structure, particularly in the presence of potential isomers. This guide establishes single-crystal X-ray crystallography as the gold-standard method for providing direct, high-resolution, and definitive evidence of a molecule's atomic framework. We will detail the causality behind the experimental choices in the crystallographic workflow and compare its outputs with those of complementary analytical methods.
The Imperative for Structural Validation
This compound, with the molecular formula C₁₁H₁₁NO₃[4], is a small organic molecule that serves as a building block in medicinal chemistry and materials science. Its structure contains multiple functional groups—a methyl ester, a cyanomethyl group, and a methoxy group—arranged on a benzene ring. The specific substitution pattern is critical, as isomers could exhibit vastly different chemical reactivity and biological effects. Any ambiguity in the structure can lead to misinterpreted results, wasted resources, and potential safety issues in later-stage development. Therefore, rigorous validation is paramount.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is a powerful, non-destructive analytical technique that provides precise, atomic-scale resolution of a molecule's three-dimensional structure.[5][6][7] It directly visualizes the arrangement of atoms in space, determining exact bond lengths, bond angles, and stereochemistry.[6][8]
Theoretical Underpinnings: From Diffraction to Structure
The technique is based on the principle of X-ray diffraction. When a focused beam of X-rays strikes a highly ordered, single crystal, the electrons of the atoms within the crystal lattice scatter the X-rays.[7] Due to the periodic arrangement of atoms, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots.[5][8] The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal.[5] By analyzing this pattern, scientists can calculate an electron density map and, from it, build an atomic model of the molecule.[7][9]
Experimental Workflow: A Self-Validating System
The crystallographic process is a multi-step workflow where each stage builds upon the last and provides internal checks for quality and consistency.
Workflow for Single-Crystal X-ray Diffraction
A diagram illustrating the key phases of the single-crystal X-ray crystallography workflow.
Step-by-Step Protocol & Rationale:
-
Crystal Growth (The Crucial First Step):
-
Protocol: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol) to near-saturation. The solution is filtered to remove particulates and allowed to stand undisturbed. Methods like slow evaporation, slow cooling, or vapor diffusion are employed to encourage the formation of single, defect-free crystals (ideally 0.1-0.3 mm in size).[10]
-
Causality: The goal is to create a crystal with a highly ordered internal lattice.[5] Rapid precipitation traps impurities and creates lattice defects, which degrade the quality of the diffraction pattern. Slow, controlled growth allows molecules to align perfectly, leading to sharp, well-defined diffraction spots and higher-resolution data. The choice of solvent is critical; it must not react with the compound and should allow for a gradual decrease in solubility.
-
-
Data Collection:
-
Protocol: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.[6][10] The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration of the atoms. The instrument then rotates the crystal while exposing it to a monochromatic X-ray beam, and a detector collects the resulting diffraction patterns from hundreds of different orientations.[6][7]
-
Causality: Cooling the crystal reduces atomic motion, which sharpens the diffraction data and allows for more precise determination of atomic positions.[9] Collecting data from numerous angles is essential to capture a complete, three-dimensional representation of the diffraction space, which is necessary to reconstruct the full 3D structure.[7]
-
-
Structure Solution and Refinement:
-
Protocol: Specialized software is used to integrate the raw diffraction images, determining the position and intensity of each spot. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map, and then iteratively refined.
-
Causality: Refinement is a process of optimizing the atomic model (adjusting atomic coordinates and thermal parameters) to improve the agreement between the diffraction pattern calculated from the model (Fcalc) and the experimentally observed pattern (Fobs).[11] This process minimizes the difference between the proposed structure and the real-world data.
-
Trustworthiness: The R-factor as a Measure of Quality
The quality of a crystal structure is quantitatively assessed by a reliability factor (R-factor) , or discrepancy index.[11] It is a measure of the agreement between the experimental data and the final structural model.[12]
The R-factor is defined as: R = Σ ||Fobs| - |Fcalc|| / Σ |Fobs| [11]
-
For small molecules like ours, a final R-factor below 0.05 (or 5%) is considered excellent and is indicative of a highly accurate and reliable structure.[12]
This statistical metric provides an unbiased measure of how well the final model represents the empirical data, making the technique inherently self-validating.
Comparative Analysis: Alternative & Complementary Techniques
While X-ray crystallography is definitive, other techniques provide crucial, often complementary, information. Their primary limitation is that they infer structure from indirect properties rather than observing it directly.
Synergistic Relationship of Analytical Techniques
A diagram showing how crystallography provides the definitive structure that other methods support.
| Technique | Information Provided | Sample Requirements | Resolution | Key Advantages & Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D atomic coordinates, bond lengths, bond angles, stereochemistry. | High-quality single crystal (0.1-0.3 mm). | Atomic (<1 Å). | Advantage: Unambiguous, definitive structure.[6] Limitation: Crystal growth can be challenging.[10] |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity (which atoms are bonded), chemical environment of nuclei. | Soluble sample (mg scale). | Indirect (through-bond). | Advantage: Excellent for solution-state structure and connectivity. Limitation: Cannot distinguish between certain isomers; provides an averaged structure in solution. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS), fragmentation patterns. | Small amount of sample (µg-ng). | Molecular formula. | Advantage: Confirms molecular weight and formula with high accuracy. Limitation: Provides no information on atom connectivity or stereochemistry. |
| Computational Modeling (e.g., DFT) | Predicted low-energy conformations, bond lengths, angles. | None (in silico). | Theoretical. | Advantage: Can predict structures and rationalize stability.[13] Limitation: It is a prediction, not an experimental result; must be validated. |
Causality of Choice: A researcher might use NMR and MS first to confirm that the synthesized compound has the correct connectivity and molecular formula. However, if there is any doubt about the substitution pattern on the aromatic ring, only X-ray crystallography can provide the definitive answer. For example, NMR might not easily distinguish between this compound and Methyl 2-(cyanomethyl)-4-methoxybenzoate without extensive 2D NMR experiments and comparison to standards, whereas crystallography would solve the structure instantly and without ambiguity.
Conclusion: The Final Arbiter in Structural Science
For professionals in research and drug development, certainty is the most valuable commodity. While a suite of analytical techniques is essential for comprehensive characterization, single-crystal X-ray crystallography stands alone as the ultimate arbiter of molecular structure. It transcends interpretation and inference, providing direct, high-resolution evidence of the atomic arrangement of this compound. Its rigorous, self-validating workflow, benchmarked by the R-factor, ensures that the resulting structural model is not just a hypothesis but a verifiable fact. Adopting this gold-standard approach mitigates risk, validates synthetic pathways, and provides the solid foundation necessary for subsequent research and development.
References
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Discovery Synthesis. (n.d.). This compound. Retrieved from [Link]
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ChemWhat. (n.d.). Metil 2-(sianoMetil)-3-Metoksibenzoat CAS#: 145498-86-8. Retrieved from [Link]
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JEOL Ltd. (n.d.). Reliability factor, R-factor. Glossary. Retrieved from [Link]
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Wikipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]
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Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Retrieved from [Link]
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Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Critchley, L. (2019, December 2). The Applications & Principles of X-Ray Crystallography. AZoM. Retrieved from [Link]
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ResearchGate. (2014, January 16). What is the best structure-based method for finding compounds with similar structures to other specific small molecules? Retrieved from [Link]
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Technology Networks. (2025, June 30). Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. Retrieved from [Link]
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ChemRxiv. (2025, January 6). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. Retrieved from [Link]
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A Comparative Guide to the Biological Activity Screening of Novel Methyl 2-(cyanomethyl)-3-methoxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the initial biological activity screening of a novel class of compounds: derivatives of "Methyl 2-(cyanomethyl)-3-methoxybenzoate." In the quest for new therapeutic agents, the systematic evaluation of novel chemical entities is the foundational step that dictates the trajectory of research and development.[1] This document outlines a prospective screening cascade, offering objective comparisons with established alternatives and supported by validated experimental protocols.
Given the novelty of the "this compound" scaffold, this guide establishes a robust, multi-pronged screening strategy to elucidate its therapeutic potential. Our approach is grounded in established principles of drug discovery, where initial in vitro assays are crucial for identifying promising lead compounds for further investigation.[2][3] We will focus on three key areas of high therapeutic need and where structurally related methoxy- and benzoate-containing compounds have shown activity: oncology, infectious diseases, and inflammation.
The primary objective is to characterize the bioactivity profile of newly synthesized derivatives, providing a clear, data-driven rationale for advancing the most promising candidates. This guide is structured to not only provide step-by-step methodologies but also to explain the scientific reasoning behind the experimental choices, ensuring a self-validating and rigorous screening process.
Rationale for Target Biological Activities
The selection of initial biological screens is a critical decision in the drug discovery process. For the "this compound" series, the choice of anticancer, antimicrobial, and anti-inflammatory assays is based on the known activities of structurally related pharmacophores. Methoxy-substituted aromatic compounds are prevalent in a variety of biologically active molecules, including those with anticancer and anti-inflammatory properties.[4][5] Similarly, benzoate derivatives have been explored for a range of therapeutic applications. Therefore, a broad initial screening in these areas is a logical starting point to uncover the potential of this novel chemical class.
The Screening Cascade: A Visualized Workflow
A systematic and tiered approach to screening is essential for efficient and cost-effective drug discovery. The following workflow outlines the proposed screening cascade for the "this compound" derivatives.
Caption: Proposed screening cascade for "this compound" derivatives.
Comparative Biological Activity Screening Protocols
This section provides detailed, step-by-step methodologies for the primary screening assays. For each assay, a hypothetical data table is presented to illustrate how the performance of the novel derivatives can be compared against relevant controls.
Anticancer Activity Screening
The initial assessment of anticancer potential will be conducted using a cytotoxicity assay against a representative cancer cell line. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and reliable method for this purpose.[3]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human colorectal carcinoma cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The "this compound" derivatives and a positive control (e.g., Doxorubicin) are dissolved in DMSO and then diluted in culture medium to final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Hypothetical Comparative Data: Anticancer Screening
| Compound | Derivative Substitution | IC50 (µM) on HCT116 cells |
| MCMB-H | (Parent Compound) | > 100 |
| MCMB-Cl | 4-Chloro | 25.3 |
| MCMB-F | 4-Fluoro | 32.8 |
| MCMB-NO2 | 4-Nitro | 15.1 |
| Doxorubicin | (Positive Control) | 0.8 |
Antimicrobial Activity Screening
The antimicrobial potential of the derivatives will be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This assay is a standard for evaluating the antimicrobial efficacy of new compounds.[6]
Experimental Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation: Cultures of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are grown overnight in Mueller-Hinton Broth (MHB). The bacterial suspensions are then diluted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds and a positive control (e.g., Ciprofloxacin) are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Hypothetical Comparative Data: Antimicrobial Screening
| Compound | Derivative Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| MCMB-H | (Parent Compound) | > 128 | > 128 |
| MCMB-Cl | 4-Chloro | 32 | 64 |
| MCMB-F | 4-Fluoro | 64 | 128 |
| MCMB-Br | 4-Bromo | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Anti-inflammatory Activity Screening
The anti-inflammatory potential will be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This is a common in vitro model for assessing anti-inflammatory activity.[7]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well. After 24 hours, the cells are pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours. A positive control, such as Dexamethasone, is included.
-
Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A, followed by the addition of 50 µL of Griess reagent B.
-
Absorbance Reading: The absorbance is measured at 540 nm. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Hypothetical Comparative Data: Anti-inflammatory Screening
| Compound | Derivative Substitution | NO Inhibition (%) at 50 µM |
| MCMB-H | (Parent Compound) | 12.5 |
| MCMB-OH | 4-Hydroxy | 45.2 |
| MCMB-OCH3 | 4-Methoxy | 58.7 |
| MCMB-NH2 | 4-Amino | 35.1 |
| Dexamethasone | (Positive Control) | 85.3 |
Structure-Activity Relationship (SAR) and Future Directions
The initial screening data will provide valuable insights into the structure-activity relationships of the "this compound" derivatives. For instance, the hypothetical data suggests that the introduction of an electron-withdrawing group at the 4-position of the benzoate ring may enhance anticancer activity. Similarly, halogen substitution could be beneficial for antimicrobial properties, while electron-donating groups might improve anti-inflammatory effects.
Promising "hit" compounds identified in the primary screens will be advanced to secondary assays to confirm their activity, determine their potency (IC50/EC50 values), and assess their selectivity. Further studies will focus on elucidating the mechanism of action of the most promising candidates. This systematic approach will enable the selection of lead compounds with the highest potential for further preclinical and clinical development.
Conclusion
This guide presents a comprehensive and scientifically rigorous framework for the initial biological activity screening of novel "this compound" derivatives. By employing a multi-faceted screening cascade targeting cancer, microbial infections, and inflammation, this strategy aims to efficiently identify and characterize the therapeutic potential of this new chemical scaffold. The provided protocols and comparative data structures offer a clear roadmap for researchers to generate reliable and actionable data, paving the way for the discovery of new and effective therapeutic agents. The success of any drug discovery program hinges on a robust and well-designed initial screening phase, and this guide provides the necessary foundation for such an endeavor.
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MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]
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A Comparative Guide to Purity Analysis of Methyl 2-(cyanomethyl)-3-methoxybenzoate by HPLC and GC
Introduction
Methyl 2-(cyanomethyl)-3-methoxybenzoate is a complex aromatic compound with functional groups—ester, nitrile, and ether—that suggest its potential utility as an intermediate in pharmaceutical synthesis. In the rigorous landscape of drug development, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the comprehensive purity analysis of this specific molecule.
Moving beyond a simple recitation of procedures, this document delves into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore detailed experimental protocols, present comparative data, and provide a logical framework for selecting the most suitable technique based on specific analytical objectives, from routine quality control to in-depth impurity profiling. The methodologies described are grounded in established principles and validated against international standards, such as the ICH Q2(R1) guidelines, ensuring scientific integrity and trustworthiness.[1][2][3]
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development.
-
Structure:
-
Molecular Formula: C₁₁H₁₁NO₃
-
Molecular Weight: 205.21 g/mol
-
Key Features: The molecule possesses a benzene ring, making it an excellent chromophore for UV detection in HPLC. The presence of the polar nitrile and ester groups suggests moderate polarity. Its calculated XLogP3 value, a measure of lipophilicity, is approximately 1.9, indicating it is well-suited for reversed-phase HPLC.
-
Volatility & Thermal Stability: As a substituted aromatic ester, the compound is expected to have a relatively high boiling point and may be susceptible to degradation at the high temperatures often required for GC analysis. This is a critical consideration when comparing GC and HPLC.[4][5]
Potential Impurities
Purity analysis is fundamentally about separating the main compound from process-related impurities and degradation products. Based on a hypothetical synthesis (e.g., esterification of 2-(cyanomethyl)-3-methoxybenzoic acid followed by other modifications), potential impurities could include:
-
Starting Materials: Unreacted 2-(cyanomethyl)-3-methoxybenzoic acid.
-
Reagents: Residual catalysts or reagents from the synthesis.
-
By-products: Isomers or products from side reactions.
-
Degradation Products: Compounds formed by hydrolysis of the ester or nitrile groups.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is often the primary choice for the analysis of non-volatile and thermally unstable compounds like many APIs and their intermediates, making it a strong candidate for this analyte.[6][7][8]
Rationale for Method Development
The goal is to develop a stability-indicating method capable of separating the main peak from all potential impurities. A reversed-phase HPLC (RP-HPLC) method is the logical starting point.
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention and separation for moderately polar aromatic compounds. A typical dimension would be 4.6 x 150 mm with 3.5 or 5 µm particle size.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous phase (e.g., water with a pH modifier like 0.1% formic acid to ensure sharp peaks) and an organic solvent (acetonitrile or methanol) is necessary. A gradient allows for the elution of impurities with a wide range of polarities, from highly polar starting materials to less polar by-products.
-
Detector Selection: The aromatic ring in the analyte contains a strong chromophore. A Diode Array Detector (DAD) or a multi-wavelength UV detector is ideal, as it can monitor at multiple wavelengths simultaneously. The primary wavelength for quantification can be set at the absorbance maximum (e.g., ~254 nm), while peak purity can be assessed across the entire UV spectrum.
-
Sample Preparation: The sample should be dissolved in a solvent that is miscible with the mobile phase and in which the analyte is stable. A mixture of water and acetonitrile is a common choice.
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
- HPLC system with a gradient pump, autosampler, column thermostat, and DAD/UV detector.
2. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 3.5 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Gradient Program: | Time (min) | % Mobile Phase B | |------------|------------------| | 0.0 | 30 | | 20.0 | 90 | | 25.0 | 90 | | 25.1 | 30 | | 30.0 | 30 |
3. Sample Preparation:
- Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability Test (SST):
- Before sample analysis, perform five replicate injections of a standard solution.
- The system is deemed suitable if the Relative Standard Deviation (%RSD) for peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000.
HPLC Workflow Diagram
Sources
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- 8. HPLC vs. GC Columns: Key Differences Explained [hplcvials.com]
Comparing the spectroscopic data of "Methyl 2-(cyanomethyl)-3-methoxybenzoate" isomers
As a Senior Application Scientist, this guide provides a detailed comparative analysis of the predicted spectroscopic data for "Methyl 2-(cyanomethyl)-3-methoxybenzoate" and its key positional isomers. In the realm of drug development and fine chemical synthesis, the precise characterization of structural isomers is a critical step to ensure efficacy, safety, and compliance with regulatory standards.[1][2] Positional isomers, while possessing the same molecular formula, can exhibit vastly different biological activities and physical properties. Therefore, unambiguous identification is paramount.
This guide is structured to provide not only the predicted spectral data but also the underlying scientific principles that govern the expected differences. By understanding the causality behind the spectral shifts and patterns, researchers can more confidently identify these isomers in a laboratory setting. We will delve into the three primary spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
The Isomers of Interest
For this comparative analysis, we will focus on the parent compound, "this compound," and two of its logical positional isomers. These isomers are chosen to highlight significant and predictable differences in their spectroscopic signatures due to the varied electronic and steric environments of the substituents on the benzene ring.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment, making it ideal for distinguishing between positional isomers.[3]
Theoretical Basis for Isomer Differentiation by NMR
The arrangement of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing methyl ester (-COOCH₃) and cyanomethyl (-CH₂CN) groups on the aromatic ring creates distinct electronic environments for the remaining aromatic protons and carbons.
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly dependent on the electronic effects (both inductive and resonance) of the substituents.[4][5] Protons ortho and para to the electron-donating methoxy group will be shielded (shifted to a lower ppm), while those ortho and para to the electron-withdrawing groups will be deshielded (shifted to a higher ppm).[6] The proximity of substituents also leads to through-space effects that can influence chemical shifts.
-
¹³C NMR: Similarly, the chemical shifts of the aromatic carbons are predictably influenced by the substituents. Carbons directly attached to electron-donating groups are shielded, while those attached to or conjugated with electron-withdrawing groups are deshielded. The symmetry of the molecule also plays a crucial role; isomers with higher symmetry will exhibit fewer unique carbon signals.[3][7][8]
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz) for the three isomers, assuming a standard NMR solvent like CDCl₃.
| Proton Assignment | Isomer 1: this compound | Isomer 2: Methyl 4-(cyanomethyl)-3-methoxybenzoate | Isomer 3: Methyl 3-(cyanomethyl)-5-methoxybenzoate |
| Aromatic H | ~7.5 (d), ~7.3 (t), ~7.1 (d) | ~7.9 (d), ~7.5 (dd), ~7.0 (d) | ~7.6 (s), ~7.4 (s), ~7.2 (s) |
| -COOCH₃ | ~3.9 (s) | ~3.9 (s) | ~3.9 (s) |
| -OCH₃ | ~3.9 (s) | ~4.0 (s) | ~3.8 (s) |
| -CH₂CN | ~3.8 (s) | ~3.7 (s) | ~3.7 (s) |
Causality Behind the Predictions:
-
Isomer 1: The three aromatic protons are adjacent, leading to a complex splitting pattern (doublet, triplet, doublet). The proton between the cyanomethyl and methoxy groups will be the most shielded.
-
Isomer 2: The aromatic protons will exhibit a more distinct pattern. The proton ortho to the ester group will be the most deshielded. The para relationship between the methoxy and cyanomethyl groups will influence the shifts.
-
Isomer 3: The meta-substitution pattern of all three groups relative to each other results in isolated aromatic protons, which are predicted to appear as singlets or very narrowly split multiplets.
Predicted ¹³C NMR Spectral Data
The table below outlines the predicted chemical shifts for the key carbon atoms in each isomer.
| Carbon Assignment | Isomer 1: this compound | Isomer 2: Methyl 4-(cyanomethyl)-3-methoxybenzoate | Isomer 3: Methyl 3-(cyanomethyl)-5-methoxybenzoate |
| C=O (Ester) | ~166 | ~166 | ~166 |
| C≡N (Nitrile) | ~117 | ~118 | ~118 |
| Aromatic C-H | ~115-135 (3 signals) | ~110-135 (3 signals) | ~110-125 (3 signals) |
| Aromatic C (quaternary) | ~125, ~135, ~158 | ~128, ~132, ~159 | ~123, ~138, ~160 |
| -COOCH₃ | ~52 | ~52 | ~52 |
| -OCH₃ | ~56 | ~56 | ~56 |
| -CH₂CN | ~20 | ~25 | ~25 |
Causality Behind the Predictions:
-
The chemical shifts of the carbonyl and nitrile carbons are expected to be relatively consistent across the isomers.
-
The key differentiators will be the number and chemical shifts of the quaternary aromatic carbons. The carbon attached to the methoxy group will be the most deshielded in the aromatic region (~158-160 ppm). The substitution pattern directly impacts the chemical shifts of the other quaternary carbons.[9]
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Group Vibrations
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. While all three isomers contain the same functional groups, their electronic and steric interactions can lead to subtle but measurable shifts in their characteristic vibrational frequencies.[10]
Theoretical Basis for Isomer Differentiation by FT-IR
The primary vibrational modes of interest are the C≡N stretch of the nitrile, the C=O stretch of the ester, and the C-O stretches of the ester and ether moieties.
-
C=O Stretch: The position of the carbonyl stretch is sensitive to conjugation. Aromatic esters typically show a C=O stretch between 1715-1730 cm⁻¹.[11] The degree of conjugation and the electronic influence of the other substituents can slightly alter this position.
-
C≡N Stretch: The nitrile stretch is typically found in the 2240-2260 cm⁻¹ region.[12] Its intensity and exact position can be influenced by the electronic environment.
-
C-O Stretches: Aromatic esters exhibit two characteristic C-O stretches, often referred to as the "Rule of Three" along with the C=O stretch.[11] These typically appear in the 1000-1300 cm⁻¹ region.
Predicted FT-IR Absorption Data
| Vibrational Mode | Isomer 1: this compound | Isomer 2: Methyl 4-(cyanomethyl)-3-methoxybenzoate | Isomer 3: Methyl 3-(cyanomethyl)-5-methoxybenzoate |
| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ | ~3050-3100 cm⁻¹ | ~3050-3100 cm⁻¹ |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |
| C≡N Stretch | ~2250 cm⁻¹ | ~2255 cm⁻¹ | ~2255 cm⁻¹ |
| C=O Stretch (Ester) | ~1720 cm⁻¹ | ~1725 cm⁻¹ | ~1725 cm⁻¹ |
| C-O Stretches (Ester & Ether) | ~1250 cm⁻¹, ~1100 cm⁻¹ | ~1260 cm⁻¹, ~1110 cm⁻¹ | ~1270 cm⁻¹, ~1120 cm⁻¹ |
| Aromatic C=C Bending | ~1600, ~1480 cm⁻¹ | ~1600, ~1480 cm⁻¹ | ~1600, ~1480 cm⁻¹ |
| C-H Out-of-Plane Bending | Distinct pattern for 1,2,3-trisubstitution | Distinct pattern for 1,3,4-trisubstitution | Distinct pattern for 1,3,5-trisubstitution |
Causality Behind the Predictions:
-
The most significant differences are expected in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending bands, which are characteristic of the aromatic substitution pattern.[13]
-
Steric hindrance in Isomer 1, with three adjacent bulky groups, may slightly lower the C=O stretching frequency due to a potential decrease in the planarity and conjugation of the ester group with the ring.
III. Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).
Theoretical Basis for Isomer Differentiation by MS
All three isomers will have the same molecular ion peak (M⁺). Therefore, differentiation must come from the relative abundances of the fragment ions. The fragmentation of aromatic esters is well-characterized and often involves the loss of the alkoxy group (-OCH₃) or the entire ester group.[14]
-
Key Fragmentations:
-
Loss of the methyl radical from the ester: [M - 15]⁺
-
Loss of the methoxy radical from the ester: [M - 31]⁺
-
Loss of the entire methoxycarbonyl group: [M - 59]⁺
-
Fragmentation of the cyanomethyl group.
-
Cleavage of the methoxy group from the ring.
-
The relative positions of the substituents can influence which fragmentation pathways are favored due to steric and electronic effects.
Predicted Mass Spectrometry Data
| Ion (m/z) | Isomer 1: this compound | Isomer 2: Methyl 4-(cyanomethyl)-3-methoxybenzoate | Isomer 3: Methyl 3-(cyanomethyl)-5-methoxybenzoate |
| [M]⁺ | 191 | 191 | 191 |
| [M - OCH₃]⁺ | 160 (prominent) | 160 | 160 |
| [M - COOCH₃]⁺ | 132 | 132 | 132 (potentially more stable) |
| Tropylium-type ions | Possible | Possible | Possible |
Causality Behind the Predictions:
-
The molecular ion at m/z 191 should be observable for all isomers.[15]
-
The base peak is likely to be the [M - OCH₃]⁺ ion at m/z 160, corresponding to the loss of the methoxy radical from the ester group to form a stable acylium ion.
-
Subtle differences in the relative intensities of fragment ions may arise. For instance, steric crowding in Isomer 1 might promote certain fragmentation pathways over others compared to the less crowded Isomer 3.
Experimental Protocols
To acquire the data discussed in this guide, the following standard laboratory procedures should be followed.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
FT-IR Sample Preparation and Acquisition
-
Sample Preparation: As these compounds are likely to be solids or oils, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the sample directly on the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification.
-
Acquisition: For GC-MS, inject 1 µL of the solution. The mass spectrum is typically acquired over a mass range of m/z 40-400. The standard electron energy for EI is 70 eV.
Visualizing the Isomers and Workflow
To further clarify the structural differences and the analytical workflow, the following diagrams are provided.
Caption: General workflow for spectroscopic analysis and isomer identification.
Conclusion
The unequivocal identification of positional isomers like those of "this compound" is a non-trivial but essential task in chemical research and development. While FT-IR and Mass Spectrometry provide valuable corroborating data, NMR spectroscopy, particularly ¹H NMR, stands out as the most definitive technique for distinguishing these closely related compounds. The predicted differences in the chemical shifts and splitting patterns of the aromatic protons for each isomer are significant and directly attributable to their unique electronic and steric environments. By employing a multi-spectroscopic approach and understanding the fundamental principles that govern the data, researchers can confidently elucidate the correct structure of the synthesized or isolated isomer.
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Vertex AI Search result on Aromatic Esters Mass Spectrum Fragmentation. [14]3. Spectroscopic Methods in Drug Quality Control and Development | Request PDF. [1]4. Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. [2]5. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl) - Semantic Scholar. [7]6. Vertex AI Search result on 1H NMR chemical shift prediction.
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13C chemical-shift anisotropy of alkyl-substituted aromatic carbon in anthracene derivatives. [9]8. Vertex AI Search result on Mass Spectrometry Fragmentation of Aryl Ethers.
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The Role of Spectroscopy in Modern Pharmaceutical Industry - Simson Pharma Limited. 11. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [4]12. Vertex AI Search result on Spectroscopic Qualitative Analysis Methods.
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[Use of spectroscopic methods in drug analysis] - PubMed. [16]14. Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. [3]15. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. [17]16. MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. 17. Vertex AI Search result on 1H-NMR Interpretation Summary.
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How might you use 13C NMR spectroscopy to differentiate between t... - Pearson. [8]19. Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [6]20. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Spectroscopy Online. [11]21. Vertex AI Search result on Methoxybenzoic Acid Isomer Comparison.
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Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid - ResearchGate. [10]25. Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [12]26. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? - PubMed. [5]27. Vertex AI Search result on Methyl 3-(cyanomethyl)benzoate synthesis.
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A Comparative Guide to the In Silico Toxicity Prediction of Methyl 2-(cyanomethyl)-3-methoxybenzoate
For researchers, toxicologists, and professionals in drug development, early and reliable assessment of a compound's toxicity is paramount. In silico toxicology offers a powerful, cost-effective, and ethical alternative to traditional animal testing, enabling rapid screening and prioritization of lead compounds.[1][2] This guide provides a comprehensive comparison of freely accessible in silico tools for predicting the toxicity profile of Methyl 2-(cyanomethyl)-3-methoxybenzoate, a novel small molecule with potential pharmaceutical applications.
Our focus will be on practical application and interpretation, moving beyond a mere listing of features to explain the causality behind methodological choices. We will compare two widely used platforms, ProTox-II and pkCSM, to generate a holistic toxicological profile.[3][4][5]
The Subject Molecule: this compound
Before delving into the predictive models, understanding the physicochemical properties of our target compound is crucial. These properties inherently influence its biological activity and toxic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H11NO3 | [6] |
| Molecular Weight | 205.21 g/mol | [6] |
| SMILES | COC1=CC=CC(=C1C(=O)OC)CC#N | PubChem |
| CAS Number | 145498-86-8 | [6] |
This data provides the foundational information for all subsequent in silico analyses.
Comparative In Silico Toxicity Assessment: ProTox-II vs. pkCSM
We will now employ two distinct, yet complementary, web-based platforms to predict the toxicity of this compound. The choice of these platforms is deliberate: ProTox-II offers a broad range of toxicity endpoints, including organ-specific toxicities and toxicological pathways, while pkCSM provides robust predictions for pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][4][5][7] This dual approach allows for a more comprehensive and self-validating assessment.
Experimental Workflow: A Step-by-Step Guide
The following workflow outlines the standardized procedure used for both platforms to ensure consistency and comparability of the generated data.
Caption: Workflow for In Silico Toxicity Prediction.
-
Input Structure: Select the "Draw or Edit Molecule" option and paste the SMILES string for this compound (COC1=CC=CC(=C1C(=O)OC)CC#N).
-
Initiate Prediction: Click the "Start ProTox-II" button to begin the analysis.
-
Data Collection: Once the computation is complete, record the predictions for all available toxicity endpoints, including the predicted LD50 value, toxicity class, and probabilities for organ-specific toxicities. ProTox-II's models are built on data from both in vitro and in vivo assays, providing a broad predictive base.[3][8][9]
-
Access the pkCSM web server.[4]
-
Submit Molecule: Paste the SMILES string into the designated input box.
-
Run Prediction: Click the "Submit" button.
-
Gather Data: From the results page, navigate to the "Toxicity" tab and record the predictions for AMES Toxicity, hERG I inhibition, Skin Sensitisation, and Hepatotoxicity. The pkCSM platform utilizes graph-based signatures to model pharmacokinetic and toxicity properties.[4][5][10]
Comparative Data Summary
The following table summarizes the key toxicity predictions for this compound from both ProTox-II and pkCSM. This side-by-side comparison allows for a rapid assessment of concordant and discordant results, strengthening the overall confidence in the predictions.
Table 2: Predicted Toxicity Endpoints for this compound
| Toxicity Endpoint | ProTox-II Prediction | pkCSM Prediction | Interpretation |
| Oral Acute Toxicity (LD50) | 750 mg/kg (Class 4) | Not available | Predicted to be harmful if swallowed. |
| Hepatotoxicity | Active (Probability: 0.68) | Yes | Potential for liver toxicity is indicated by both models. |
| Carcinogenicity | Inactive (Probability: 0.55) | Not available | Low probability of being carcinogenic. |
| Mutagenicity (AMES Test) | Inactive (Probability: 0.62) | No | Unlikely to be mutagenic. |
| Immunotoxicity | Inactive (Probability: 0.71) | Not available | Low probability of causing immune system toxicity. |
| hERG I Inhibition | Not available | No | Low risk of cardiotoxicity related to hERG channel blockage. |
| Skin Sensitisation | Not available | No | Unlikely to cause allergic contact dermatitis. |
Discussion and Scientific Rationale
The in silico analysis provides a preliminary but insightful toxicological profile for this compound.
-
Acute Oral Toxicity: ProTox-II predicts an LD50 of 750 mg/kg, placing the compound in Toxicity Class 4 (Harmful if swallowed). This suggests that while not highly toxic, appropriate handling precautions are necessary.
-
Organ-Specific Toxicity: A significant finding is the concordant prediction of hepatotoxicity from both ProTox-II and pkCSM. This consensus across two different modeling approaches lends greater weight to the prediction and flags the liver as a potential target organ for toxicity. Further in vitro studies using hepatic cell lines would be a logical next step to validate this finding.
-
Genotoxicity: Both platforms predict a low likelihood of mutagenicity , as indicated by the negative AMES test predictions. This is a crucial finding in early-stage drug development, as mutagenic compounds are often deprioritized.
-
Cardiotoxicity: The negative prediction for hERG I inhibition by pkCSM is another favorable result, suggesting a lower risk of drug-induced cardiac arrhythmias.
The diagram below illustrates the logical relationship between the inputs, the predictive models, and the integrated toxicity assessment.
Caption: Integrated Toxicity Assessment Workflow.
Conclusion and Future Directions
This comparative guide demonstrates the utility of a multi-platform in silico approach for the early toxicological assessment of novel chemical entities. For this compound, the predictions suggest a moderate acute oral toxicity profile with a specific warning for potential hepatotoxicity. The compound is predicted to be non-mutagenic and to have a low risk of cardiotoxicity.
It is imperative to recognize that in silico predictions are not a substitute for experimental testing but rather a powerful tool for hypothesis generation and risk-based prioritization.[1] The findings from this guide provide a solid, data-driven foundation for designing subsequent in vitro and in vivo studies. Specifically, the strong signal for hepatotoxicity warrants further investigation using assays such as cytotoxicity in HepG2 cells or primary hepatocytes.
By integrating these computational tools into early-stage research, scientists can make more informed decisions, reduce reliance on animal testing in line with the 3Rs (Replacement, Reduction, and Refinement), and ultimately accelerate the development of safer chemical products and therapeutics.
References
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Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]
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SciSpace. (n.d.). ProTox-II: a webserver for the prediction of toxicity of chemicals. Retrieved from [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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Oxford Academic. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Retrieved from [Link]
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JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Retrieved from [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]
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ResearchGate. (2018). ProTox-II: A webserver for the prediction of toxicity of chemicals. Retrieved from [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. The University of Melbourne. Retrieved from [Link]
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Benchmarking the synthesis of "Methyl 2-(cyanomethyl)-3-methoxybenzoate" against patented methods
An objective comparison of synthetic methodologies is crucial for process optimization and scale-up in the pharmaceutical and fine chemical industries. This guide provides a comprehensive benchmark analysis of synthetic routes to "Methyl 2-(cyanomethyl)-3-methoxybenzoate," a key intermediate in the synthesis of various biologically active molecules. While specific patents for the direct synthesis of this exact molecule are not prevalent in public databases, we can construct and evaluate plausible synthetic pathways based on established chemical principles and patented methods for structurally analogous compounds.
This guide will compare a conventional, laboratory-scale synthesis (Method A) with a proposed, industrially-oriented approach (Method B) designed for scalability and efficiency, drawing inspiration from patented processes for similar molecules.
Method A: A Standard Laboratory Approach
This route represents a typical academic or discovery chemistry approach, prioritizing accessibility of reagents and straightforward reaction conditions over cost and throughput. The synthesis proceeds in two main steps starting from the commercially available Methyl 2-methyl-3-methoxybenzoate.
-
Radical Bromination: The first step involves the selective bromination of the methyl group at the 2-position. This is a classic Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide or AIBN.
-
Nucleophilic Substitution: The resulting benzylic bromide is a reactive electrophile, readily undergoing nucleophilic substitution with a cyanide source, typically sodium or potassium cyanide, to yield the final product.
Experimental Protocol: Method A
Step 1: Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate
-
To a solution of Methyl 2-methyl-3-methoxybenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.02 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the crude Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Add sodium cyanide (NaCN, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) to facilitate the reaction. Monitor progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product.
Workflow for Method A
Caption: A typical two-step laboratory synthesis of the target compound.
Method B: An Industrially-Oriented Patented Approach
This proposed method is designed with scalability, cost-effectiveness, and process safety in mind, drawing from methodologies disclosed in patents for analogous transformations, such as the synthesis of Methyl 3-(cyanomethyl)benzoate.[1][2][3] This approach may involve different reagents and workup procedures to minimize cost and waste.
-
Photochemical/Continuous Flow Bromination: For industrial-scale production, photochemical bromination can offer better control and selectivity compared to using chemical initiators. Alternatively, continuous flow reactors provide enhanced safety and efficiency for this potentially exothermic reaction.
-
Phase-Transfer Catalyzed Cyanation: The use of highly toxic cyanide salts in large quantities poses significant safety risks. A phase-transfer catalysis (PTC) approach allows the reaction to be carried out in a biphasic system (e.g., toluene/water), which can improve safety, reduce the amount of organic solvent needed, and simplify the workup.[3]
Experimental Protocol: Method B
Step 1: Synthesis of Methyl 2-(bromomethyl)-3-methoxybenzoate (Flow Chemistry approach)
-
Prepare two separate feed streams. Stream A consists of Methyl 2-methyl-3-methoxybenzoate and NBS dissolved in a suitable solvent like acetonitrile. Stream B contains the same solvent.
-
Pump both streams through a T-mixer into a heated capillary reactor. The reaction can be initiated by passing the stream through a UV light source if photochemical initiation is desired.
-
The output from the reactor is collected in a vessel containing an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench unreacted bromine.
-
The organic phase is separated, and the solvent is removed under reduced pressure to yield the crude product.
Step 2: Synthesis of this compound (Phase-Transfer Catalysis)
-
Charge a reactor with the crude Methyl 2-(bromomethyl)-3-methoxybenzoate (1.0 eq), toluene, and an aqueous solution of sodium cyanide (NaCN, 1.5 eq).
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.05 eq).[3]
-
Heat the biphasic mixture to 60-70 °C with vigorous stirring. Monitor the reaction by HPLC.
-
Upon completion, cool the mixture, separate the organic layer.
-
Wash the organic layer with water to remove residual cyanide salts and the catalyst.
-
The solvent (toluene) can be recovered by distillation. The crude product is then purified by vacuum distillation, which is often more cost-effective on a large scale than chromatography.
Workflow for Method B
Caption: An industrially-inspired synthesis using flow chemistry and PTC.
Comparative Analysis
| Parameter | Method A: Laboratory Approach | Method B: Industrial Approach | Rationale |
| Yield | Typically 60-75% over two steps | Expected >85% over two steps | Flow chemistry offers better control, minimizing side products. PTC can drive the cyanation to completion.[3] |
| Purity (Post-Workup) | Moderate to High (requires chromatography) | High (purified by distillation) | Distillation is a more scalable and cost-effective purification method for large quantities. |
| Safety | Use of CCl₄ (toxic, ozone-depleting) and batch heating (potential for thermal runaway). Direct handling of solid NaCN. | Acetonitrile is a safer solvent. Flow chemistry contains hazardous reactions in a small volume. PTC minimizes exposure to solid cyanide. | Industrial processes prioritize inherent safety by design. |
| Cost | Higher cost due to chromatography, potentially more expensive solvents, and lower overall yield. | Lower cost due to higher yield, solvent recycling, avoidance of chromatography, and use of catalysts. | Cost of goods is a primary driver in process chemistry. |
| Scalability | Poor. Batch brominations can be difficult to control. Chromatography is not ideal for large scales. | Excellent. Continuous flow is inherently scalable. PTC is a well-established industrial technique. | The entire workflow is designed for large-scale production. |
| Environmental Impact | Higher due to the use of hazardous solvents and generation of silica gel waste from chromatography. | Lower. Solvents can be recycled. Less waste is generated compared to chromatography. | Green chemistry principles are often incorporated into modern industrial syntheses. |
Conclusion
For the synthesis of "this compound," a standard laboratory protocol (Method A) is effective for producing small quantities for research purposes. However, for large-scale manufacturing, an approach inspired by patented industrial processes (Method B) offers significant advantages in terms of yield, safety, cost, and scalability. The adoption of technologies like continuous flow processing and phase-transfer catalysis represents a more efficient and sustainable manufacturing process, aligning with modern industrial standards.
References
- Google Patents. US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids.
- Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
- Google Patents. CN101891649A - Novel 3-cyano methyl benzoate preparing method.
- Google Patents. CN101891649B - Novel 3-cyano methyl benzoate preparing method.
-
Eureka | Patsnap. Methyl 3-(cyanomethyl)benzoate synthetic method. Available from: [Link]
- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
- Google Patents. CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(cyanomethyl)-3-methoxybenzoate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-(cyanomethyl)-3-methoxybenzoate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is designed to provide essential, immediate safety and logistical information, ensuring that the disposal process for this specific compound is handled with the expertise and diligence it requires. The causality behind each procedural step is explained to build a framework of self-validating safety and compliance.
Immediate Safety Protocols & Hazard Profile
Before handling this compound for any purpose, including disposal, it is imperative to be fully aware of its hazard profile and the necessary immediate safety precautions. While a complete toxicological profile for this specific molecule is not extensively documented, its constituent functional groups—a nitrile (cyanomethyl) and a benzoate ester—dictate a cautious approach.
The primary concern stems from the cyanomethyl group. Under certain conditions, such as exposure to strong acids or high temperatures during incineration, nitrile compounds can release highly toxic hydrogen cyanide gas[1]. Therefore, the entire disposal workflow is designed to mitigate this risk.
Hazard Identification
Data from structurally similar compounds, such as Methyl 3-(cyanomethyl)benzoate and Methyl 3-cyanobenzoate, provide the basis for a conservative risk assessment.[1][2]
| Property | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 145498-86-8 | [3] |
| Molecular Formula | C₁₁H₁₁NO₃ | [3] |
| Potential GHS Hazards | Acute Oral/Dermal/Inhalation Toxicity (Category 4), Skin Irritation, Serious Eye Irritation, Respiratory Irritation. | [1][2] |
| Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen cyanide (HCN). | [1] |
Required Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling this compound for disposal.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum thickness 0.11 mm). | Provides a barrier against dermal absorption and incidental contact. |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes or generation of dust/aerosols. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[1] |
| Body Protection | Flame-retardant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a certified chemical fume hood. | Prevents inhalation of any dust or vapors. Ensures adequate ventilation.[2] |
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste generator is responsible for determining if their waste is hazardous.[2][4]
This compound waste must be classified as hazardous waste.
This classification is based on two key factors:
-
Toxicity: The potential to release cyanide makes it a toxic waste.
-
Regulatory Listing: Cyanide-containing wastes are explicitly listed as hazardous by the U.S. Environmental Protection Agency (EPA).[4]
Actionable Directive: All waste streams containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and rinseate from cleaning glassware, must be segregated from non-hazardous waste.[5][6] Never dispose of this chemical down the drain or in the regular trash.[7]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe containment and labeling of this compound waste, preparing it for collection by your institution's certified hazardous waste management provider.
Step 1: Designate a Hazardous Waste Container
-
Select a clean, compatible, and leak-proof container. A high-density polyethylene (HDPE) or glass container with a screw-on cap is recommended.[8]
-
The container must be in good condition, free of cracks or defects.
-
For solid waste, a sturdy plastic container or a double-bagged, sealed polyethylene bag can be used.[9]
Step 2: Collect and Contain the Waste
-
Solid Waste: Carefully transfer the solid this compound or contaminated materials (e.g., absorbent pads, gloves) into the designated solid waste container. Avoid generating dust.[3]
-
Liquid Waste: Transfer solutions containing the compound into the designated liquid waste container using a funnel.
-
Empty Containers: The original container of this compound is also considered hazardous waste. If it must be disposed of, it needs to be triple-rinsed. The first rinseate must be collected and added to your liquid hazardous waste stream.[10] Subsequent rinses should also be collected as hazardous waste.
Step 3: Label the Waste Container Immediately
-
Proper labeling is a critical compliance and safety step.[8] Affix a "Hazardous Waste" tag or label, provided by your institution's Environmental Health and Safety (EHS) department, to the container.
-
Fill out the label completely and legibly:
-
Full Chemical Name: "Waste this compound"
-
All Components: List all constituents in the container by percentage, including solvents.
-
Hazard Identification: Check the boxes for "Toxic."
-
Step 4: Store the Waste Safely
-
Keep the waste container tightly sealed at all times, except when adding waste.[8][10]
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.[11] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the waste is stored separately from incompatible materials, particularly strong acids and bases.[1][9]
-
Use secondary containment (e.g., a chemical-resistant tray or bin) for liquid waste containers to contain any potential leaks.[10]
Step 5: Arrange for Disposal
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acute hazardous waste) in your SAA.[11]
-
Once the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your institution's EHS or equivalent safety department.[5]
-
Trained EHS personnel will collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste generated from protocols involving this compound.
Caption: Disposal decision workflow for this compound.
Contingency Planning: Spill and Exposure Procedures
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear the full PPE suite as described in Section 1.2.
-
Containment: For small spills, cover with an inert absorbent material like vermiculite, sand, or dry chemical absorbent.[12] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[1] Avoid creating dust.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
By adhering to this comprehensive disposal guide, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible scientific research.
References
-
Safety Data Sheet - Benzoic acid ethyl ester. Carl ROTH.[Link]
-
Safety data sheet - Methyl benzoate. CPAchem.[Link]
-
Procedure for disposing of hazardous waste. Massachusetts Institute of Technology (MIT) EHS.[Link]
-
Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University.[Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety (VEHS).[Link]
-
Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. U.S. Environmental Protection Agency.[Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).[Link]
-
Hazardous Waste Disposal Guide. Dartmouth College.[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.[Link]
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- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. carlroth.com [carlroth.com]
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- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. epa.gov [epa.gov]
- 12. Methyl 2-methoxybenzoate(606-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
A Comprehensive Guide to the Safe Handling of Methyl 2-(cyanomethyl)-3-methoxybenzoate
Compound Hazard Analysis:
Methyl 2-(cyanomethyl)-3-methoxybenzoate is a compound that, based on the analysis of related structures such as Methyl 3-(cyanomethyl)benzoate and other cyanomethyl and benzoate derivatives, should be handled with care. The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation if inhaled[1][2][3].
-
Toxicity: Compounds with the cyanomethyl group can be toxic if swallowed, in contact with skin, or if inhaled[4].
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE), handling, and disposal is mandatory.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table summarizes the required PPE, drawing upon best practices for handling analogous chemical structures.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | The nitrile group suggests the need for robust chemical resistance. Double gloving is a best practice when handling potentially hazardous compounds to provide an additional barrier against contamination[5]. |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles provide a seal around the eyes to protect against splashes and dust. A face shield should be worn over goggles when there is a significant risk of splashing[1][3]. |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of a material resistant to chemical permeation is essential to protect the skin from accidental spills[3][5]. |
| Respiratory Protection | Use in a Certified Chemical Fume Hood | All handling of solid this compound should be performed within a certified chemical fume hood to minimize the risk of inhaling dust particles[5]. |
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide for handling this compound from receipt to disposal, ensuring safety at every stage.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, ensure all personnel are wearing the appropriate PPE as outlined in the table above.
-
Fume Hood Verification: Confirm that the chemical fume hood has been certified within the last year and is functioning correctly.
-
Material Assembly: Gather all necessary equipment, including spatulas, weigh boats, reaction vessels, and solvents, and place them inside the fume hood to minimize traffic in and out of the hood during the procedure.
-
-
Handling in a Chemical Fume Hood:
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Avoid generating dust.
-
Transfer: Gently transfer the weighed compound into the reaction vessel. Use a funnel if necessary to prevent spills.
-
Dissolution: Add the solvent to the reaction vessel in a slow and controlled manner.
-
-
Cleanup and Decontamination:
-
Glassware: Thoroughly rinse all contaminated glassware with a suitable solvent, collecting the rinsate as hazardous waste. Then, wash with soap and water.
-
Surfaces: Decontaminate the surfaces of the fume hood and any other potentially contaminated areas.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and decisive action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water[1][6]. Remove contaminated clothing and wash it before reuse[1]. If skin irritation occurs, seek medical advice[1].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][6]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing[1]. If the person feels unwell, call a poison center or doctor[1].
-
Spill: For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container[7][8].
-
Labeling: The waste container must be labeled with the full chemical name and the associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's approved chemical waste disposal program[1][7][9]. Never dispose of this compound down the drain or in the regular trash[8]. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[1].
By adhering to these rigorous safety protocols, we can ensure a safe laboratory environment while advancing our critical research goals.
References
-
Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183, 114337. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
- Google Patents. (n.d.). Method for recycling nitrile rubber.
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ethz.ch [ethz.ch]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
